molecular formula C5H4ClN5 B1242692 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine CAS No. 21323-71-7

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Cat. No.: B1242692
CAS No.: 21323-71-7
M. Wt: 169.57 g/mol
InChI Key: DRLGKTNNLQRDHQ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLGKTNNLQRDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425866
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
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Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21323-71-7
Record name 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 21323-71-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility as a precursor in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile compound.

Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Scaffold

The[1][2][3]triazolo[4,5-d]pyrimidine core is a purine isostere that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to endogenous purines allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases and demethylases. The strategic modification of this core structure has led to the discovery of potent inhibitors for various enzymes implicated in diseases such as cancer. The subject of this guide, this compound, is a particularly valuable derivative due to the reactive chloro-substituent at the 7-position, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.

Chemical Identity and Properties

CAS Number: 21323-71-7[1][2][3][4]

Molecular Formula: C₅H₄ClN₅

Molecular Weight: 169.57 g/mol [1]

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Physical State Solid[1]
Purity Typically ≥95%[1]
Canonical SMILES CN1N=NC2=C(Cl)N=CN=C21[1]
InChI InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3[1]
InChI Key DRLGKTNNLQRDHQ-UHFFFAOYSA-N[1]

Synthesis and Characterization

Proposed Synthetic Pathway

synthesis_pathway A Starting Material (e.g., Substituted triazole amine) B Cyclization (with a pyrimidine precursor) A->B C 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of structurally related compounds. Researchers should optimize conditions for their specific needs.

Step 1: Synthesis of 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

  • To a solution of the appropriate aminotriazole precursor in a suitable solvent (e.g., ethanol), add a pyrimidine-forming reagent (e.g., a substituted malonate or cyanoacetate derivative).

  • The reaction mixture is typically heated under reflux for several hours to facilitate cyclization.

  • Upon completion, the reaction is cooled, and the resulting solid precipitate (the hydroxylated triazolopyrimidine) is collected by filtration, washed with a cold solvent, and dried.

Step 2: Chlorination to yield this compound

  • The dried 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried to afford the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The expected spectral data are as follows:

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR A singlet corresponding to the methyl protons (around 4.0-4.5 ppm) and a singlet for the pyrimidine proton (around 8.5-9.0 ppm). The exact chemical shifts will be solvent-dependent.
¹³C NMR Resonances for the methyl carbon, and the aromatic carbons of the triazolopyrimidine core. The carbon bearing the chlorine atom is expected to be in the range of 150-160 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
IR Spectroscopy Characteristic peaks for C-Cl stretching, C=N stretching, and aromatic C-H stretching.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in the reactivity of the 7-chloro group. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide variety of substituents.

Nucleophilic Substitution Reactions

A study by researchers at the Yakugaku Zasshi has specifically investigated the reaction of this compound with various nucleophiles.[5] This reactivity is fundamental to its application as a versatile building block.

reaction_scheme cluster_0 This compound cluster_1 Nucleophile (Nu-H) cluster_2 Substituted Product A [Triazolo[4,5-d]pyrimidine]-Cl C [Triazolo[4,5-d]pyrimidine]-Nu-R A->C + Nu-H - HCl B R-NH₂ R-OH R-SH

Caption: General scheme for nucleophilic substitution at the 7-position.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolve this compound in a suitable aprotic polar solvent such as DMF or DMSO.

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol), often in a slight excess.

  • A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is typically added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity) and monitored by TLC.

  • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The triazolo[4,5-d]pyrimidine scaffold is a key feature in several classes of biologically active compounds.

  • LSD1 Inhibitors: Derivatives of the[1][2][3]triazolo[4,5-d]pyrimidine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer progression.[6] The ability to easily diversify the 7-position of the core is crucial for structure-activity relationship (SAR) studies in the development of these inhibitors.

  • Anticancer Agents: Numerous studies have reported the synthesis of[1][2][3]triazolo[4,5-d]pyrimidine derivatives with significant antiproliferative activity against various cancer cell lines.[6][7] These compounds often induce apoptosis and can modulate key signaling pathways in cancer cells.

  • Kinase Inhibitors: The structural similarity of the triazolopyrimidine core to adenine makes it an attractive scaffold for the design of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).[8][9]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Harmful if inhaled.[1]

  • May cause an allergic skin reaction.[10]

  • Causes severe skin burns and eye damage.[10]

Precautionary Statements:

  • Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • Wash skin thoroughly after handling.[11][12]

  • Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

  • IF ON SKIN: Wash with plenty of water and soap.[1]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in drug discovery and organic synthesis. Its key feature is the reactive 7-chloro substituent, which allows for straightforward chemical modification. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, intended to empower researchers to effectively utilize this important chemical entity in their scientific endeavors. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • This compound [21323-71-7] - SJZ Chem-Pharm. (URL: [Link])

  • 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine - Oakwood Chemical. (URL: [Link])

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)] - PubMed. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. - ResearchGate. (URL: [Link])

  • Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed. (URL: [Link])

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science. (URL: [Link])

  • Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH. (URL: [Link])

  • Design, Synthesis, and Evaluation of An Anti‐trypanosomal[1][2]Triazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling - -ORCA - Cardiff University. (URL: [Link])

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC - PubMed Central. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (URL: [Link])

  • Triazolo[4,5-d]pyrimidine, 3h-v-, 5-amino-7-chloro-3-ethyl- - the NIST WebBook. (URL: [Link])

  • Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a compound. These parameters govern everything from synthetic feasibility and formulation to how a molecule behaves in a biological system—its absorption, distribution, metabolism, and excretion (ADME). The 1,2,3-triazolo[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, including potential as anti-tubercular agents and kinase inhibitors.[1][2] Understanding the specific characteristics of a derivative like 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and development. This guide provides a detailed examination of its core properties, the methodologies for their determination, and the critical implications for its application in research.

Core Molecular Identity

To embark on a detailed analysis, establishing the unambiguous identity of the molecule is paramount. This compound is a heterocyclic compound featuring a fused triazole and pyrimidine ring system.

G cluster_0 Synthesis & Verification cluster_1 Physicochemical Analysis cluster_2 Data Application A Synthesis of Compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Confirmation (NMR, HRMS, IR) B->C D Solubility Assay (Shake-Flask Method) C->D Purity >95% E pKa Determination (Potentiometric Titration) C->E Purity >95% F Lipophilicity Measurement (HPLC or Shake-Flask) C->F Purity >95% G Input for SAR Studies D->G H Informing ADMET Predictions D->H I Guiding Formulation Development D->I E->G E->H E->I F->G F->H F->I

Caption: Standard workflow for the characterization of a novel chemical entity.

Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a value that is crucial for predicting oral absorption.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: The experiment should be run in triplicate. A standard curve of the compound must be prepared in the same buffer to ensure accurate quantification.

Protocol 2: pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) indicate the pH at which 50% of the compound is in its ionized form. For this compound, the nitrogen atoms in the heterocyclic rings are basic and will be protonated at low pH. This property is vital as ionization state dramatically affects solubility, permeability, and interaction with biological targets.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH.

  • Acid-Base Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites. Subsequently, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Calculation: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve using appropriate software for calculation.

Structure-Property Relationships and Implications for Drug Development

The value of physicochemical data lies in its application. Each property is a piece of a puzzle that predicts the ultimate success of a compound as a therapeutic agent.

G P Physicochemical Properties Sol Aqueous Solubility Lip Lipophilicity (LogP) pKa Ionization (pKa) MW Molecular Weight Abs Absorption Sol->Abs governs dissolution Form Formulation Sol->Form impacts dosage form Perm Membrane Permeability Lip->Perm drives passive diffusion Bind Target Binding Lip->Bind affects hydrophobic interactions Tox Toxicity Lip->Tox high LogP can increase pKa->Sol ionized form more soluble pKa->Perm neutral form more permeable pKa->Bind determines charge state for binding MW->Abs influences diffusion (Rule of 5) D Drug Development Outcomes

Caption: Interplay between core physicochemical properties and key drug development outcomes.

  • The Role of the Chloro Group: The chlorine atom at the 7-position is an electron-withdrawing group that also increases lipophilicity. This modification can enhance binding to hydrophobic pockets in target proteins but may simultaneously decrease aqueous solubility. Its reactivity also makes it a key synthetic handle for introducing other functional groups via nucleophilic aromatic substitution, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. [3]

  • The Triazolopyrimidine Scaffold: This fused heterocyclic system is relatively rigid and planar, which can be advantageous for fitting into specific binding sites. The multiple nitrogen atoms act as hydrogen bond acceptors, contributing to target affinity. However, these same nitrogen atoms can also lead to metabolic liabilities or off-target interactions if not properly shielded or modified.

  • Balancing for Success: For a molecule like this compound to be a viable drug candidate, its properties must be finely balanced. High potency against a target is useless if poor solubility prevents it from being absorbed, or if high lipophilicity leads to rapid metabolism and unacceptable toxicity. The data gathered through the protocols described herein provides the essential feedback loop for medicinal chemists to rationally modify the structure to achieve this balance.

References

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20662570, 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. PubChem. Retrieved January 16, 2026, from [Link].

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • Good, J. A., et al. (2018). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El Mrayej, H., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Edukimia. [Link]

  • Tanji, K., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile]. Yakugaku Zasshi. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Edukimia. [Link]

  • Baraldi, P. G., et al. (2015). Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds.
  • Kumar, P., et al. (2022). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

Sources

Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

The[1][2][3]triazolo[4,5-d]pyrimidine core is a heterocyclic scaffold of considerable interest in medicinal chemistry and drug development. As a purine isostere, it mimics the natural purine bases, allowing it to interact with a wide range of biological targets. This structural feature has led to the discovery of derivatives with diverse pharmacological activities. For instance, compounds based on this scaffold have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in cancer progression, and have shown promise in the development of novel anticancer agents.[4][5] Furthermore, the versatility of the triazolopyrimidine core has been harnessed to create antimalarial agents and other therapeutic candidates.[6][7]

The title compound, this compound, is a crucial synthetic intermediate. The chlorine atom at the 7-position acts as an excellent leaving group, enabling nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile building block for constructing libraries of novel derivatives for drug discovery programs.[8] This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached by first constructing the fused bicyclic ring system and then introducing the reactive chloro group in the final step. A retrosynthetic analysis reveals a clear and efficient pathway:

G Target This compound (Target) Intermediate1 3-Methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one (Intermediate) Target->Intermediate1 Chlorination (POCl₃) Precursor 4-Amino-6-hydroxy-5-(methylamino)pyrimidine (Precursor) Intermediate1->Precursor Diazotization & Cyclization (NaNO₂)

Caption: Retrosynthetic pathway for the target compound.

This strategy involves three key transformations:

  • Pyrimidine Ring Formation: Synthesis of a suitably substituted diaminopyrimidine precursor. For this guide, we will begin with a commercially available or readily synthesized precursor, 4-Amino-6-hydroxy-5-(methylamino)pyrimidine.

  • Triazole Ring Annulation: Formation of the triazole ring via diazotization of an amino group, followed by intramolecular cyclization.

  • Chlorination: Conversion of the resulting pyrimidinone (or its hydroxyl tautomer) to the final chloro-derivative.

Mechanistic Pathway and Experimental Rationale

The synthetic route hinges on two classic reactions in heterocyclic chemistry: diazotization/cyclization to form the triazole ring, and subsequent chlorination with phosphorus oxychloride (POCl₃).

Part I: Synthesis of 3-Methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one

This step involves the formation of the fused triazole ring. The key process is the conversion of the primary aromatic amine at the 4-position of the pyrimidine ring into a diazonium salt, which is then immediately trapped by the adjacent secondary amine to form the stable five-membered triazole ring.

  • Causality of Reagent Choice:

    • Sodium Nitrite (NaNO₂): In the presence of a strong acid like hydrochloric acid (HCl), NaNO₂ generates nitrous acid (HONO) in situ. Nitrous acid is the active electrophile that reacts with the primary amino group.

    • Hydrochloric Acid (HCl): Serves two purposes: it protonates the starting material to increase its solubility and catalyzes the formation of the nitrous acid electrophile.

    • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, prone to decomposition and loss of N₂ gas. Maintaining a low temperature is critical to ensure the intermediate diazonium salt is formed and cyclizes efficiently without significant degradation.

G cluster_0 Diazotization & Cyclization Start 4-Amino-6-hydroxy-5- (methylamino)pyrimidine Diazonium Intermediate Diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Product 3-Methyl-3,6-dihydro-7H- 1,2,3-triazolo[4,5-d]pyrimidin-7-one Diazonium->Product Intramolecular Cyclization

Caption: Workflow for the formation of the triazolopyrimidinone intermediate.

Part II: Synthesis of this compound

The conversion of the pyrimidin-7-one to the 7-chloro derivative is a crucial activation step. The C-Cl bond is significantly more reactive towards nucleophiles than the C-O bond of the pyrimidinone.

  • Causality of Reagent Choice:

    • Phosphorus Oxychloride (POCl₃): This is a powerful and standard reagent for converting heterocyclic ketones (lactams) and hydroxyls into chlorides.[7][9] It functions as both a chlorinating and dehydrating agent.

    • N,N-Dimethylaniline: Often used as a catalyst and acid scavenger in POCl₃ reactions. It is a high-boiling tertiary amine that can activate the POCl₃ and neutralize the HCl produced during the reaction, preventing side reactions and driving the equilibrium towards the product.[9]

    • Reflux Conditions: The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the relatively stable aromatic lactam system.

The mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group, which is subsequently displaced by a chloride ion.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Protocol A: Synthesis of 3-Methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Amino-6-hydroxy-5-(methylamino)pyrimidine (10.0 g, 64.4 mmol) and water (100 mL).

  • Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL) while maintaining the internal temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (4.90 g, 71.0 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the temperature remains strictly between 0-5 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for an additional 2 hours. A precipitate will form as the reaction progresses.

  • Workup and Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 60 °C to a constant weight.

Protocol B: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried 3-Methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one (8.0 g, 48.4 mmol) from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 40 mL, 430 mmol) to the flask in a fume hood. Add N,N-dimethylaniline (1.0 mL) dropwise as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed.

  • Quenching (Caution: Highly Exothermic): Allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: The product will precipitate as a solid. Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Data Summary

Compound NameMolecular FormulaMW ( g/mol )Typical YieldMelting Point (°C)
4-Amino-6-hydroxy-5-(methylamino)pyrimidineC₅H₈N₄O140.14->300
3-Methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-oneC₅H₅N₅O151.1385-95%>300
This compoundC₅H₄ClN₅169.5770-85%155-158

Yields and melting points are representative and may vary based on experimental conditions and purity.

Conclusion

The synthesis of this compound is a robust and scalable process rooted in fundamental principles of heterocyclic chemistry. The two-step sequence of diazotization-cyclization followed by POCl₃-mediated chlorination provides reliable access to this highly valuable and versatile intermediate. The reactivity of the 7-chloro position opens the door to extensive derivatization, enabling researchers and drug development professionals to explore the chemical space around the triazolopyrimidine scaffold in the quest for new therapeutic agents.[4][8] A thorough understanding of the mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity.

References

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science.
  • Lek Pharmaceuticals D.D. (2015). Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds. Google Patents.
  • Kocieba, M., et al. (2019).
  • Bunev, A. S., et al. (2020). Synthesis, in silico and in vitro Evaluation of Novel Oxazolopyrimidines as Promising Anticancer Agents. ResearchGate.
  • Kocieba, M., et al. (2019). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate.
  • Li, Z. H., et al. (2017). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:

  • Chowdhary, S., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega.
  • Tanji, K., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile]. Yakugaku Zasshi.
  • Boutadla, Y., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate.
  • Wang, Y., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][9]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at:

  • Gonzalez-Gutierrez, J., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry.
  • Lee, H. W., et al. (2007). Identification and Synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine Derivatives as TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • El-Fakharany, E. M., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Molecules.

Sources

A Technical Guide to the Biological Significance of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The fused heterocyclic system of triazolopyrimidine is a cornerstone in medicinal chemistry, recognized as a bioisostere of natural purines. This structural similarity allows it to interact with a wide array of biological targets, leading to its exploration in various therapeutic areas. Within this class, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine stands out not as an end-product therapeutic agent, but as a pivotal synthetic intermediate. Its significance is rooted in the labile nature of the 7-chloro group, which serves as a reactive handle for nucleophilic substitution. This reactivity enables the generation of extensive libraries of derivatives, which have demonstrated potent biological activities, including anticancer, antiviral, and antimicrobial effects. This guide provides an in-depth analysis of the biological activities stemming from this core structure, the underlying mechanisms of action, and the experimental workflows used to validate these findings.

Introduction: The 1,2,3-Triazolo[4,5-d]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to the function of biological systems and form the backbone of numerous pharmaceuticals. The 1,2,3-triazolo[4,5-d]pyrimidine scaffold, an analogue of the purine bases found in DNA and RNA, is of particular interest.[1] This structural mimicry allows molecules built on this scaffold to function as antagonists or inhibitors of enzymes that process purine-based substrates. The versatility of the triazolopyrimidine system has led to the development of compounds with a wide spectrum of pharmacological properties, making it a "privileged scaffold" in drug discovery.[2][3] Derivatives have been investigated for applications ranging from agriculture to medicine, with notable successes in oncology and virology.[2]

Profile of this compound

3.1 Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₅H₄ClN₅[4]

  • Molecular Weight: 169.57 g/mol

  • CAS Number: 21323-71-7[4]

  • Structure: Chemical structure of this compound

3.2 The 7-Chloro Group: A Gateway for Derivatization

The primary chemical and strategic importance of this molecule lies in the chlorine atom at the 7-position of the pyrimidine ring. This position is electron-deficient, making the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the straightforward introduction of a wide variety of functional groups, most commonly amines, anilines, and thiols.[5][6] By reacting this chloro-precursor with different nucleophiles, chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties, a fundamental process in modern drug development.

Biological Activities of Derived Compounds

The utility of this compound is best understood by examining the biological activities of the molecules synthesized from it.

4.1 Anticancer Applications

Derivatives of the triazolo[4,5-d]pyrimidine scaffold have emerged as a promising class of anticancer agents, acting through multiple mechanisms of action.[7][8]

  • Mechanism 1: Kinase Inhibition: Several derivatives act as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[9] By binding to the ATP-binding site of EGFR, these compounds can block downstream signaling pathways like Akt and Erk1/2, which are crucial for cancer cell proliferation and survival.[9] A series of derivatives containing a hydrazone moiety demonstrated potent and selective activity against prostate cancer (PC3) cells, which was linked to the suppression of EGFR expression.[7]

  • Mechanism 2: Induction of Apoptosis: Many active compounds exert their effect by inducing programmed cell death, or apoptosis. Studies on derivatives bearing a hydrazone moiety revealed they could trigger the mitochondrial apoptotic pathway.[8] This was evidenced by a decrease in the mitochondrial membrane potential and the activation of key executioner enzymes like caspase-9 and caspase-3.[8]

  • Mechanism 3: Microtubule Disruption: The broader class of triazolopyrimidines has been identified as microtubule-stabilizing agents.[10] Uniquely, they bind to the vinca alkaloid site on tubulin, which is typically targeted by microtubule-destabilizing agents. This novel mechanism of action makes them promising candidates for overcoming multidrug resistance in cancer cells.[10]

Table 1: Representative Anticancer Activity of[2][9][11]Triazolo[4,5-d]pyrimidine Derivatives

Compound ID Cancer Cell Line Activity Metric (IC₅₀) Mechanism of Action Reference
Compound 34 PC3 (Prostate) 26.25 nM EGFR Inhibition, ROS Induction [7]
Compound 43 MGC-803 (Gastric) 0.85 µM Apoptosis Induction [8]
Derivative 1 HCC1937 (Breast) < 10 µM EGFR/Akt/Erk1/2 Inhibition [9]

| Derivative 43 | A549 (Lung) | 2.37 µM | Not Specified |[12] |

4.2 Antiviral Activity

  • Inhibition of Chikungunya Virus (CHIKV): A significant breakthrough was the identification of 3-aryl-[2][9][11]triazolo[4,5-d]pyrimidin-7(6H)-ones as selective inhibitors of CHIKV replication.[13] These compounds, synthesized from 7-chloro precursors, show potent activity against multiple CHIKV isolates in the low micromolar range.[13]

  • Mechanism: Targeting the nsP1 Capping Enzyme: The antiviral effect is attributed to the inhibition of the viral non-structural protein 1 (nsP1), which is essential for viral RNA capping.[13] Specifically, the compounds inhibit the guanylylation of nsP1, a crucial step for the formation of a functional 5'-cap on the viral genome. This cap is vital for protecting the viral RNA from degradation and ensuring its efficient translation into viral proteins.[13]

Antiviral Mechanism of Action cluster_synthesis Synthesis cluster_inhibition Viral Target Inhibition Precursor 7-Chloro-3-methyl- 1,2,3-triazolo[4,5-d]pyrimidine Derivative Active Antiviral Derivative (e.g., 3-aryl-7-oxo-triazolopyrimidinone) Precursor->Derivative Nucleophilic Substitution nsP1 CHIKV nsP1 Enzyme Derivative->nsP1 INHIBITS Capping Viral RNA Capping (Guanylylation) nsP1->Capping Catalyzes NoReplication Inhibition of Viral Replication nsP1->NoReplication Replication Successful Viral Replication Capping->Replication

Caption: Antiviral mechanism of triazolopyrimidine derivatives.

Methodologies in Derivative Synthesis and Evaluation

5.1 General Synthesis Protocol: Nucleophilic Aromatic Substitution

The following protocol outlines a general method for synthesizing 7-amino-substituted triazolopyrimidine derivatives from the 7-chloro precursor, adapted from established procedures.[6]

Objective: To replace the 7-chloro group with a primary or secondary amine to generate a novel derivative for biological screening.

Materials:

  • This compound (1.0 eq)

  • Substituted amine or aniline (1.5-2.0 eq)

  • Solvent (e.g., Isopropanol, Dioxane, or DMF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber

  • Purification system (e.g., Flash column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq) and the chosen solvent (e.g., 10 mL isopropanol per mmol of starting material).

  • Addition of Reagents: Add the desired amine/aniline (1.5 eq) to the stirring solution, followed by the base (TEA, 2.0 eq). The base is critical to neutralize the HCl generated during the reaction, driving it to completion.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 3-12 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress by TLC. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Partition the resulting residue between an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water or a mild aqueous base (e.g., 10% sodium carbonate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude residue using flash column chromatography on silica gel to isolate the desired 7-amino-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

5.2 Workflow for Biological Screening

The discovery of biologically active derivatives follows a systematic workflow, from initial synthesis to detailed mechanistic studies.

Drug Discovery Workflow Start Start: 7-Chloro Precursor Synthesis Derivative Synthesis (Nucleophilic Substitution) Start->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screen Primary Biological Screening (e.g., MTT Cytotoxicity Assay) Purify->Screen Hit Hit Compound Identified? Screen->Hit Secondary Secondary Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Hit->Secondary Yes NoHit Synthesize New Derivatives Hit->NoHit No Lead Lead Compound Secondary->Lead NoHit->Synthesis

Caption: General workflow for synthesis and screening of derivatives.

5.3 Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a synthesized derivative inhibits cancer cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic value in medicinal chemistry. While it does not possess notable biological activity itself, its true power lies in its role as a versatile synthetic precursor. The ease of derivatization at the 7-position has enabled researchers to explore a vast chemical space, leading to the discovery of potent and selective agents against complex diseases like cancer and viral infections.

Future research will likely focus on several key areas:

  • Expansion of Derivative Libraries: Synthesizing and screening novel derivatives by employing a broader range of nucleophiles to probe new structure-activity relationships.

  • New Therapeutic Targets: Testing existing and new derivatives against other disease targets, such as different viral polymerases, other protein kinases, or in the field of anti-inflammatory and neurodegenerative diseases.

  • Overcoming Drug Resistance: Further investigating derivatives with novel mechanisms of action, such as the vinca-site microtubule stabilizers, as a strategy to combat acquired resistance to existing therapies.

The continued exploration of this scaffold promises to yield new therapeutic leads, reinforcing the importance of foundational chemical intermediates in the drug discovery pipeline.

References

  • Velihina, et al. (2020). Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[2][7][11]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. Available at: [Link]

  • Al-Ostath, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][7][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(15), 2758. Available at: [Link]

  • Wang, Y., et al. (2020). Novel[2][9][11]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. Available at: [Link]

  • Zhao, L., et al. (2017). Design, synthesis and biological evaluation of[2][9][11]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry, 25(1), 213-224. Available at: [Link]

  • Boulebd, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Chemistry & Biodiversity. Available at: [Link]

  • Sais, V., et al. (2017). Antiviral activity of[2][9][11]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 153-162. Available at: [Link]

  • Tanji, K., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile]. Yakugaku Zasshi, 99(10), 1031-1036. Available at: [Link]

  • Lu, X., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4125-4134. Available at: [Link]

  • Gomha, S. M., et al. (2017). Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][2][7][11]triazolo[1,5-c] pyrimidine Derivatives. Molecules, 22(10), 1733. Available at: [Link]

  • ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]

  • Musso, L., et al. (2021). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 26(11), 3169. Available at: [Link]

  • Geyer, A., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][7][11]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11, 3125-3135. Available at: [Link]

  • Zhang, H., et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 13, 850549. Available at: [Link]

Sources

mechanism of action of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,2,3-triazolo[4,5-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of targeted therapeutic agents. This technical guide provides a comprehensive analysis of the , a key intermediate, and its more complex derivatives. We will delve into the primary molecular targets, the implicated signaling pathways, and the downstream cellular consequences of target engagement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.

Introduction to the 1,2,3-Triazolo[4,5-d]pyrimidine Scaffold

The 1,2,3-triazolo[4,5-d]pyrimidine core is a heterocyclic aromatic structure that has garnered significant attention for its versatile biological activities. The specific compound, this compound, often serves as a crucial building block in the synthesis of more potent and selective therapeutic agents. The chloro-substituent at the 7-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the generation of extensive compound libraries with diverse functionalities. This chemical tractability has enabled the exploration of a wide range of biological targets.

Primary Mechanism of Action: GCN2 Kinase Inhibition

A significant body of research has identified the General Control Nonderepressible 2 (GCN2) protein kinase as a primary target for compounds derived from the 1,2,3-triazolo[4,5-d]pyrimidine scaffold.[1][2] GCN2 is a critical sensor of amino acid deprivation and plays a central role in the Integrated Stress Response (ISR).

The GCN2 Signaling Pathway

Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the HisRS-like domain of GCN2, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

  • Global Protein Synthesis Inhibition: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, thereby preventing the recycling of eIF2 to its active GTP-bound state. This leads to a general shutdown of protein synthesis, conserving cellular resources.

  • Preferential Translation of Stress-Response mRNAs: Paradoxically, the phosphorylation of eIF2α promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key example is the activating transcription factor 4 (ATF4), which in turn upregulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.

Inhibition by Triazolo[4,5-d]pyrimidine Derivatives

Derivatives of this compound have been synthesized and validated as potent and selective inhibitors of GCN2 kinase.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of GCN2 and preventing the phosphorylation of its substrate, eIF2α.

The inhibition of GCN2 by these compounds has been demonstrated to have significant anti-proliferative effects, particularly in leukemia cell lines.[1] By blocking the GCN2-mediated stress response, these inhibitors prevent cancer cells from adapting to nutrient-poor microenvironments, ultimately leading to cell growth inhibition.

GCN2_Pathway cluster_stress Cellular Stress (Amino Acid Deprivation) cluster_gcn2_activation GCN2 Activation cluster_eif2a_phos eIF2α Phosphorylation cluster_inhibition Inhibition cluster_downstream Downstream Effects Amino Acid Deprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid Deprivation->Uncharged tRNA leads to accumulation of GCN2 GCN2 Uncharged tRNA->GCN2 binds to Activated GCN2 Activated GCN2 GCN2->Activated GCN2 activates eIF2a eIF2α Activated GCN2->eIF2a phosphorylates p-eIF2α p-eIF2α Global Protein Synthesis Global Protein Synthesis p-eIF2α->Global Protein Synthesis inhibits ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation promotes Triazolopyrimidine Inhibitor 7-Chloro-3-methyl-3H-1,2,3-triazolo [4,5-d]pyrimidine Derivative Triazolopyrimidine Inhibitor->Activated GCN2 inhibits Cell Growth Inhibition Cell Growth Inhibition Triazolopyrimidine Inhibitor->Cell Growth Inhibition results in Stress Adaptation Stress Adaptation ATF4 Translation->Stress Adaptation leads to

Caption: GCN2 signaling pathway and its inhibition by triazolopyrimidine derivatives.

Other Potential Mechanisms of Action

While GCN2 inhibition is a well-validated mechanism, the versatile 1,2,3-triazolo[4,5-d]pyrimidine scaffold has been shown to interact with other important biological targets.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Certain derivatives of[1][2][3]triazolo[4,5-d]pyrimidine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone demethylation and the regulation of gene expression.[4] Overexpression of LSD1 is associated with the progression of various cancers. Inhibition of LSD1 by these compounds can suppress cancer cell proliferation and migration.[4] The mechanism is believed to involve reversible binding to the enzyme's active site.[4]

Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition

Some[1][2][3]triazolo[4,5-d]pyrimidine derivatives have demonstrated inhibitory activity against Fibroblast Growth Factor Receptor 3 (FGFR3).[3] FGFR3 is a receptor tyrosine kinase, and its aberrant activation is implicated in various cancers and developmental disorders. These compounds can be considered as leads for the development of more potent FGFR3 inhibitors.[3]

Antiproliferative Activity via Apoptosis Induction

Derivatives of[1][2][3]triazolo[4,5-d]pyrimidine bearing a hydrazone moiety have shown potent antiproliferative activity against several cancer cell lines.[5] Mechanistic studies suggest that these compounds can induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, activation of caspases-9 and -3, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, a series of in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase (e.g., GCN2).

  • Methodology:

    • Purified recombinant kinase is incubated with its specific substrate (e.g., a peptide corresponding to the phosphorylation site on eIF2α) and ATP in a suitable buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or using fluorescence-based assays.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular eIF2α Phosphorylation Assay (Western Blot)
  • Objective: To assess the ability of a compound to inhibit GCN2 activity within a cellular context.

  • Methodology:

    • Culture relevant cells (e.g., HEK293T or a leukemia cell line) to an appropriate confluency.

    • Induce amino acid starvation to activate GCN2 (e.g., by incubating in a medium lacking a specific amino acid).

    • Treat the cells with the test compound at various concentrations for a specified duration.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated eIF2α and total eIF2α.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated to total eIF2α.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A1 Purified Kinase (GCN2) A4 Incubation A1->A4 A2 Substrate (eIF2α peptide) + ATP A2->A4 A3 Test Compound (Varying Conc.) A3->A4 A5 Quantify Phosphorylation A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Cell Culture B2 Induce Stress (Amino Acid Starvation) B1->B2 B3 Treat with Test Compound B2->B3 B4 Cell Lysis B3->B4 B5 Western Blot for p-eIF2α B4->B5 B6 Analyze Inhibition B5->B6

Caption: Workflow for in vitro and cell-based kinase inhibition assays.

Summary of Biological Activities and IC₅₀ Values

Compound ClassTargetAssay TypeIC₅₀ / ActivityReference
Triazolo[4,5-d]pyrimidine DerivativesGCN2Cellular eIF2α Phosphorylation< 150 nM[1]
[1][2][3]Triazolo[4,5-d]pyrimidine HydrazonesMGC-803 cellsAntiproliferative (MTT)0.85 µM[5]
[1][2][3]Triazolo[4,5-d]pyrimidine DerivativesLSD1In vitro enzymatic0.564 µM[4]
[1][2][3]Triazolo[4,5-d]pyrimidine DerivativesFGFR3In vitro enzymatic46.7-58.8% inhibition at 100 µM[3]

Conclusion

The this compound scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors. The primary and most extensively validated mechanism of action for its derivatives is the inhibition of GCN2 kinase, a key regulator of the integrated stress response. This has shown significant promise for the treatment of certain cancers, such as leukemia. Furthermore, the chemical versatility of this scaffold has led to the discovery of compounds that inhibit other important cancer-related targets, including LSD1 and FGFR3, as well as inducing apoptosis through mitochondria-mediated pathways. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to advance them into clinical development.

References

  • Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Rashood, S. T., et al. (2015). Design and Synthesis of New[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Potential Antiproliferative Agents. Semantic Scholar. Available at: [Link]

  • Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, H., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and biological evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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The Strategic Deployment of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazolo[4,5-d]pyrimidine core, an 8-azapurine analog, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. The strategic incorporation of a chlorine atom at the 7-position and a methyl group at the 3-position of this heterocyclic system bestows unique physicochemical properties that have been adeptly exploited in the design of potent and selective modulators of key cellular targets. This guide provides a comprehensive technical overview of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives and their analogs, charting a course from their synthetic foundations to their profound implications in contemporary drug discovery. We will delve into the rationale behind their design, explore their interactions with critical enzymes such as GCN2 kinase, the deubiquitinase USP28, and the histone demethylase LSD1, and provide detailed experimental frameworks for their synthesis and biological evaluation.

The 1,2,3-Triazolo[4,5-d]pyrimidine Core: A Scaffold of Opportunity

The 1,2,3-triazolo[4,5-d]pyrimidine ring system, a bioisostere of the naturally occurring purine nucleus, has garnered significant attention from medicinal chemists.[1] Its structural resemblance to adenine and guanine allows it to interact with a multitude of biological targets that recognize these endogenous ligands. The nitrogen-rich core of the triazolopyrimidine scaffold provides a versatile platform for the introduction of various substituents, enabling the fine-tuning of electronic and steric properties to achieve desired pharmacological profiles.[2]

The focus of this guide, the this compound, is a key intermediate and a foundational building block for a diverse array of biologically active molecules. The chlorine atom at the 7-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[3][4] The methyl group at the 3-position, in turn, influences the electronic distribution of the heterocyclic system and can play a crucial role in modulating target engagement.

Synthetic Strategies: Constructing the Core and its Analogs

The synthesis of the this compound core and its derivatives typically commences from readily available pyrimidine precursors. A common and effective strategy involves the use of 4,6-dichloropyrimidines as starting materials.[4]

A Plausible Synthetic Pathway to the Core Scaffold

Synthetic_Pathway start 4,6-Dichloro-5-aminopyrimidine step1 Diazotization (NaNO2, HCl) start->step1 1. intermediate1 Pyrimidine diazonium salt step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 2. intermediate2 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine step2->intermediate2 step3 Methylation (e.g., CH3I, base) intermediate2->step3 3. product This compound step3->product

Caption: Proposed synthetic workflow for the core scaffold.

Experimental Protocol: A Generalized Approach

  • Diazotization and Cyclization: 4,6-dichloro-5-aminopyrimidine is dissolved in an appropriate acidic medium, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt. This intermediate is often not isolated but is allowed to undergo spontaneous intramolecular cyclization upon gentle warming to afford 7-chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine.

  • Methylation: The resulting triazolopyrimidine is then subjected to N-methylation. This can be achieved using a variety of methylating agents, such as methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions would need to be carefully controlled to favor methylation at the desired N3 position of the triazole ring.

  • Purification: The final product, this compound, would then be purified using standard techniques such as recrystallization or column chromatography.

Derivatization at the 7-Position

The true synthetic utility of the this compound scaffold lies in the reactivity of the C7-chloro group. This position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a diverse array of substituents, which is a cornerstone of structure-activity relationship (SAR) studies.[3][4]

Derivatization core 7-Chloro-3-methyl-3H-1,2,3- triazolo[4,5-d]pyrimidine reaction Nucleophilic Aromatic Substitution core->reaction nucleophiles Nucleophiles (R-NH2, R-OH, R-SH, etc.) nucleophiles->reaction derivatives 7-Substituted Analogs reaction->derivatives

Caption: General scheme for derivatization at the 7-position.

Biological Activities and Key Molecular Targets

Derivatives of the this compound scaffold have demonstrated potent and often selective inhibitory activity against several key enzymes implicated in human diseases, particularly cancer.

GCN2 Kinase: A Sensor of Cellular Stress

General control nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the cellular response to amino acid starvation.[5] Upon sensing uncharged tRNA, GCN2 becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response genes, such as ATF4. In certain cancers, particularly those with a high demand for amino acids, targeting GCN2 has emerged as a promising therapeutic strategy.

GCN2_Pathway Amino_Acid_Deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA Amino_Acid_Deprivation->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 activates p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylates Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation leads to ATF4_Translation ATF4 Translation Upregulation p_eIF2a->ATF4_Translation leads to Stress_Response Stress Response Gene Expression ATF4_Translation->Stress_Response Inhibitor Triazolopyrimidine Inhibitors Inhibitor->GCN2

Caption: GCN2 signaling pathway and point of intervention.

Triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of GCN2 kinase.[5] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of eIF2α.

Table 1: In Vitro Activity of Triazolopyrimidine Derivatives Against GCN2

Compound IDGCN2 IC50 (nM)PERK Inhibition (%)HRI Inhibition (%)IRE1 Inhibition (%)Reference
1 18.6152010[2]
2 20.5352515[2]
A-92 300---[6]
USP28: A Key Regulator of Oncoprotein Stability

Ubiquitin-specific protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing a number of oncoproteins, including c-Myc.[7] By removing ubiquitin chains from these proteins, USP28 prevents their degradation by the proteasome, thereby promoting cancer cell proliferation and survival. Inhibition of USP28 has thus emerged as an attractive therapeutic strategy for a variety of cancers.

USP28_Pathway Oncoprotein Oncoprotein (e.g., c-Myc) Ubiquitination Ubiquitination (E3 Ligase) Oncoprotein->Ubiquitination Ub_Oncoprotein Ubiquitinated Oncoprotein Ubiquitination->Ub_Oncoprotein Proteasome Proteasomal Degradation Ub_Oncoprotein->Proteasome USP28 USP28 Ub_Oncoprotein->USP28 substrate USP28->Oncoprotein deubiquitinates Inhibitor Triazolopyrimidine Inhibitors Inhibitor->USP28

Caption: USP28-mediated oncoprotein stabilization and inhibition.

A series of[2][3][8]triazolo[4,5-d]pyrimidine derivatives have been discovered as highly potent and selective inhibitors of USP28.[7] These compounds have been shown to induce the degradation of USP28 substrates and inhibit the growth of cancer cells.[9]

Table 2: In Vitro Activity of Triazolopyrimidine Derivatives Against USP28

Compound IDR GroupUSP28 IC50 (µM)USP7 IC50 (µM)LSD1 IC50 (µM)Reference
8 Ethylenediamine4.34 ± 0.30>100>100[7]
19 4-Chlorobenzyl1.10 ± 0.02>100>100[7][9]
LSD1: An Epigenetic Regulator in Cancer

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. LSD1 is overexpressed in a variety of cancers and its inhibition has been shown to induce differentiation and inhibit the proliferation of cancer cells.

LSD1_Pathway H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 H3K4me2->LSD1 substrate H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 demethylates Gene_Silencing Gene Silencing H3K4me0->Gene_Silencing Inhibitor Triazolopyrimidine Inhibitors Inhibitor->LSD1

Caption: LSD1-mediated histone demethylation and its inhibition.

[2][3][8]Triazolo[4,5-d]pyrimidine derivatives have also been identified as potent inhibitors of LSD1.[9] Structure-activity relationship studies have revealed that modifications to the substituents on the triazolopyrimidine core can significantly impact potency and selectivity.

Table 3: In Vitro Activity of Triazolopyrimidine Derivatives Against LSD1

Compound IDR1 GroupR2 GroupLSD1 IC50 (µM)Reference
27 2-pyridylthio4-fluorophenyl0.564[9]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a suite of robust and reliable in vitro assays is essential. The following protocols provide a framework for evaluating the inhibitory potential of these compounds against their key targets.

GCN2 Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by GCN2 kinase.

Protocol:

  • Prepare a reaction mixture containing GCN2 kinase, a suitable substrate (e.g., a peptide containing the eIF2α phosphorylation site), and the test compound at various concentrations in a kinase buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time.

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the filter paper using a scintillation counter.

  • Calculate the percent inhibition of GCN2 activity for each compound concentration and determine the IC50 value.

USP28 Deubiquitinase Activity Assay (Fluorometric)

This assay utilizes a fluorogenic ubiquitin substrate to measure the enzymatic activity of USP28.

Protocol:

  • Prepare a reaction mixture containing recombinant USP28 enzyme and the test compound at various concentrations in a DUB assay buffer.

  • Initiate the reaction by adding a fluorogenic ubiquitin substrate (e.g., ubiquitin-AMC).

  • Incubate the reaction at 37 °C.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the AMC group by USP28 results in a fluorescent signal.

  • Calculate the initial reaction rates and determine the percent inhibition of USP28 activity for each compound concentration to derive the IC50 value.

LSD1 Demethylase Activity Assay (Chemiluminescent)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a histone H3K4 substrate.

Protocol:

  • Prepare a reaction mixture containing recombinant LSD1 enzyme, a biotinylated H3K4me2 peptide substrate, and the test compound at various concentrations in an assay buffer.

  • Incubate the reaction at 37 °C to allow for demethylation.

  • Add a detection reagent containing horseradish peroxidase (HRP) and a luminol-based substrate. The hydrogen peroxide produced in the demethylation reaction is used by HRP to oxidize luminol, generating a chemiluminescent signal.

  • Measure the chemiluminescence using a plate reader.

  • Calculate the percent inhibition of LSD1 activity for each compound concentration and determine the IC50 value.

Structure-Activity Relationships (SAR) and Future Directions

The extensive derivatization of the this compound scaffold has provided valuable insights into the structure-activity relationships governing its interaction with various biological targets. For instance, in the case of USP28 inhibitors, the presence of a terminal free amine group has been shown to be crucial for potent inhibitory activity.[7] Similarly, for LSD1 inhibitors, hydrophobic groups at specific positions on the scaffold are preferred for enhanced activity.[9]

The future of drug discovery with this versatile scaffold lies in the continued exploration of novel substitutions at the 7-position and other modifiable sites. The integration of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of these derivatives against a broader panel of biological targets may uncover new therapeutic opportunities.

Conclusion

The this compound core has firmly established itself as a cornerstone in the design of targeted therapeutics. Its synthetic tractability, coupled with the profound biological activities of its derivatives, underscores its significance in modern drug discovery. As our understanding of the molecular drivers of disease continues to evolve, this privileged scaffold is poised to yield a new generation of innovative medicines for the treatment of cancer and other debilitating diseases.

References

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  • Wielgus-Kutrowska, B., Wierzchowski, J., & Bzowska, A. (2019). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 24(12), 2293. [Link]

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  • Wang, S., Zheng, Y., Zhao, L., Shen, D., Miao, E., Qiao, X., ... & Liu, H. (2020). Discovery of[2][3][8] triazolo [4, 5-d] pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 10(8), 1476-1491. [Link]

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An In-depth Technical Guide to the Solubility of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a therapeutic agent.[1][2][3] Poor solubility can severely hamper in vitro assay reliability and lead to poor bioavailability, ultimately causing promising drug candidates to fail.[4][5] This guide provides a comprehensive framework for understanding and determining the solubility of the specific heterocyclic compound, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. Recognizing that publicly available solubility data for this specific molecule is scarce, this document shifts focus from data presentation to robust methodology. It equips researchers with the theoretical knowledge, practical experimental protocols, and data interpretation skills necessary to confidently and accurately determine its solubility profile across a range of relevant solvents. We will delve into the structural features of the molecule to predict its behavior, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and discuss the critical role of solvent choice, particularly the ubiquitous DMSO.[6][7][8]

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug from a lab bench to a patient is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Among these, aqueous solubility is paramount.[1] It directly influences absorption, distribution, metabolism, and excretion (ADME) profiles, which are determinants of a drug's bioavailability and overall efficacy.[9] A compound with low aqueous solubility can lead to a cascade of issues:

  • Underestimated Potency: Inconsistent dissolution in in vitro assay media can lead to erroneously low potency readings.

  • Poor Bioavailability: Insufficient dissolution in the gastrointestinal tract limits the amount of drug absorbed into circulation.

  • Formulation Hurdles: Developing a viable oral or intravenous dosage form for a poorly soluble compound can be complex and costly.

  • Unreliable Toxicity Studies: Poor solubility can lead to underestimated toxicity, posing risks in later development stages.[4]

The subject of this guide, this compound, is a heterocyclic compound belonging to the triazolopyrimidine class. This family of compounds is of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including anticancer and antimicrobial properties.[10][11][12] Therefore, a thorough understanding of its solubility is a non-negotiable first step for any research and development program involving this or structurally similar molecules.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide invaluable insights into its expected solubility behavior.

Molecular Structure: this compound

  • Molecular Formula: C₅H₄ClN₅[13]

  • Molecular Weight: 169.57 g/mol [13]

Key Structural Features & Predictions:

  • Heterocyclic Core: The fused triazolopyrimidine ring system is rich in nitrogen atoms. These heteroatoms can act as hydrogen bond acceptors, which generally favors solubility in polar, protic solvents like water and alcohols.

  • Polarity: The presence of multiple nitrogen atoms and a chlorine atom imparts a degree of polarity to the molecule. This suggests it will likely be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

  • Hydrogen Bonding: The molecule lacks traditional hydrogen bond donors (like -OH or -NH₂ groups). Its ability to interact with protic solvents relies solely on its nitrogen atoms acting as acceptors. This may limit its aqueous solubility compared to analogs with hydrogen bond donating groups.

  • Lipophilicity: The chlorine and methyl groups contribute to the molecule's lipophilicity ("greasiness"). A balance between the polar heterocyclic core and these lipophilic substituents will govern its solubility. Computational tools can predict the octanol-water partition coefficient (LogP), a key measure of lipophilicity, which is often inversely correlated with aqueous solubility.[1]

The Role of Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

In drug discovery, compounds are almost universally first dissolved in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.[6][7] DMSO is a polar aprotic solvent prized for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[6][7][8][14] This makes it indispensable for high-throughput screening (HTS) campaigns.[6] However, it's crucial to understand that solubility in DMSO does not predict aqueous solubility. The primary use of DMSO is to create a concentrated stock from which the compound is then diluted into aqueous buffers for assays. This very process is the foundation of the kinetic solubility assay.

Experimental Determination of Solubility: Protocols & Rationale

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Each provides different, yet complementary, information.

This is a high-throughput method designed to mimic the conditions of many in vitro biological assays where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[2][5][15] It measures the concentration of a compound that remains in solution under these non-equilibrium conditions and is invaluable for early-stage compound assessment.[2][3][4]

Protocol: Shake-Flask Kinetic Solubility with UV-Vis Detection

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.[4][15]

  • Incubation Setup: In duplicate, add 10 µL of the 10 mM stock solution to 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in 1.5 mL microcentrifuge tubes. This creates a 200 µM nominal concentration with a final DMSO concentration of 2%.[3][16]

    • Causality: A 2% DMSO concentration is a common final condition in biological assays. It's high enough to aid initial dissolution but low enough to minimize interference with most biological targets.[3]

  • Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[4][5][16]

    • Causality: The 2-hour incubation is a standard timeframe for kinetic assays, allowing for precipitation of the supersaturated solution to a pseudo-stable state.[5]

  • Phase Separation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Sample Preparation for Analysis: Carefully remove 200 µL of the clear supernatant and transfer to a 96-well UV-transparent plate.

  • Quantification: Measure the UV absorbance of the supernatant at the compound's λ_max (maximum absorbance wavelength).

    • Self-Validation: A calibration curve must be generated in parallel. Prepare standards of the compound in a solution of 2% DMSO in PBS at known concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). This curve is essential to convert the absorbance reading of the unknown sample into a precise concentration (µM).

  • Data Reporting: The calculated concentration is the kinetic solubility of the compound under these specific conditions. A good target for early discovery compounds is >60 µg/mL.[2]

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Dilute Stock into PBS (pH 7.4) stock->dilute 10 µL stock + 490 µL buffer shake Shake for 2h @ 25°C dilute->shake centrifuge Centrifuge to Pellet Precipitate shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant uv Measure UV Absorbance supernatant->uv calculate Calculate Concentration vs. Standard Curve uv->calculate

Caption: Workflow for determining kinetic solubility.

This method measures the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution when excess solid is present.[17] It is considered the "gold standard" for solubility measurement and is critical for late-stage discovery and pre-formulation activities.[5][18]

Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers. As per ICH guidelines, these should span the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[19][20][21][22]

    • Causality: Using excess solid ensures that the solution reaches saturation.[18] Testing across a pH range is crucial for ionizable compounds, as solubility can be highly pH-dependent.[17][19]

  • Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours.[5][17]

    • Causality: A longer incubation time (24-48h) at physiological temperature (37°C) is required to ensure the system has reached true thermodynamic equilibrium.[19][20]

  • Phase Separation: Allow the vials to stand, or centrifuge them, to let the undissolved solid settle. Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

    • Self-Validation: The pH of the filtrate should be measured and confirmed to be the target pH. Any significant deviation could indicate a property of the compound itself and must be noted.[18][20]

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

  • Data Reporting: The result is the thermodynamic solubility at each specific pH. A drug substance is considered "highly soluble" by the ICH if its highest therapeutic dose can dissolve in 250 mL of aqueous media over the pH range of 1.2 to 6.8.[19][20][21][22]

Workflow Diagram: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_solid Add Excess Solid to pH Buffers (1.2, 4.5, 6.8) shake Shake for 24-48h @ 37°C add_solid->shake filter Filter Supernatant (0.45 µm) shake->filter check_ph Verify Final pH filter->check_ph hplc Quantify via HPLC-UV check_ph->hplc If pH is stable calculate Determine Solubility (µg/mL or µM) hplc->calculate

Caption: Workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Example Data Summary for Solubility of this compound

Assay TypeSolvent/BufferTemperature (°C)Measured Solubility (µM)Measured Solubility (µg/mL)Classification
KineticPBS (pH 7.4), 2% DMSO25[Experimental Value][Experimental Value][e.g., Low/Med/High]
ThermodynamicAqueous Buffer pH 1.237[Experimental Value][Experimental Value][e.g., Low/Med/High]
ThermodynamicAqueous Buffer pH 4.537[Experimental Value][Experimental Value][e.g., Low/Med/High]
ThermodynamicAqueous Buffer pH 6.837[Experimental Value][Experimental Value][e.g., Low/Med/High]
[Add other solvents as needed, e.g., Ethanol, Acetonitrile, etc.]

Interpretation:

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of a temporary, supersaturated state. A large difference can indicate that the compound may precipitate over time in biological assays.

  • pH-Dependence: A significant variation in thermodynamic solubility across the pH range would suggest the compound is ionizable. This has major implications for where the drug might be absorbed in the gastrointestinal tract.

  • Solvent Comparison: Comparing solubility in aqueous buffers versus organic solvents like ethanol or acetonitrile provides crucial information for formulation development.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination and theoretical consideration of the solubility of this compound. By following the detailed protocols for both kinetic and thermodynamic assays, researchers can generate high-quality, reliable data essential for advancing their drug discovery programs. While computational methods for predicting solubility from structure are continually improving, the empirical data generated through these robust shake-flask methods remains the gold standard.[9][23][24][25] The insights gained from this data will directly inform decisions on lead optimization, formulation strategy, and the overall viability of this compound as a potential drug candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Davis, A. M., & Riley, R. J. (2004). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 44(1), 262-269. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Available from: [Link]

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  • AntBio. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available from: [Link]

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  • Fan, Z., et al. (2023). Enhancing Predictions of Drug Solubility through Multidimensional Structural Characterization Exploitation. 2023 IEEE International Conference on Bioinformatics and Biomedicine (BIBM). Available from: [Link]

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  • Al-Warhi, T., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. RSC Advances, 15(1), 1-15. Available from: [Link]

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  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Available from: [Link]

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A Technical Guide to the Identification of Potential Therapeutic Targets for 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, an 8-azapurine analog, represents a privileged structure in medicinal chemistry, known for interacting with a diverse range of biological targets.[4][5][6][7] This guide focuses on 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a specific derivative with potential therapeutic value. We present a comprehensive, multi-pronged strategy for the elucidation of its molecular targets, tailored for researchers and drug development professionals. This document outlines a logical, field-proven workflow, beginning with hypothesis-driven screening against protein kinases and expanding to unbiased proteome-wide approaches. Each stage is supported by detailed experimental protocols, data interpretation guidelines, and the scientific rationale underpinning the proposed methodologies. The objective is to provide a robust framework for moving from a compound of interest to validated, therapeutically relevant targets.

Introduction: The Triazolopyrimidine Scaffold

The this compound molecule belongs to the triazolopyrimidine class of heterocyclic compounds. Structurally, it is an analog of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules like ATP. This structural mimicry is the foundational premise for its potential biological activity, as purine-binding sites are ubiquitous across numerous enzyme families.[8]

Derivatives of the parent triazolopyrimidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][7][9] Notably, various analogs have been identified as inhibitors of protein kinases, enzymes involved in DNA damage repair like Tyrosyl-DNA phosphodiesterase 2 (TDP2), and modulators of pathways such as WNT/β-catenin.[1][5][10][11] The chlorine atom at the 7-position (analogous to the 6-position in purines) is a common feature in kinase inhibitors, often serving as a crucial interaction point within the ATP-binding pocket.

This guide provides a systematic workflow to deorphanize this specific compound, establishing a clear path from initial hypothesis to cellular target validation.

Hypothesis-Driven Target Identification: Kinase Profiling

Rationale: Given the structural similarity of the triazolopyrimidine core to the adenine moiety of ATP, protein kinases are the most probable and highest-priority target class.[10] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Therefore, an initial broad screen against the human kinome is the most logical and efficient starting point.

In-Vitro Kinome Screening

A comprehensive kinase panel screen is essential to understand the compound's potency and selectivity across the kinome.[13] Commercial services offer panels covering over 400 kinases, providing a broad view of potential interactions.[3]

Experimental Protocol: Broad Kinase Selectivity Screen (e.g., KINOMEscan™ or ADP-Glo™ Platform)

This protocol outlines a competitive binding assay, a common high-throughput format.

  • Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO. For an initial screen, a final assay concentration of 1 µM is standard.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.

  • Procedure (Platform-Specific):

    • Kinases are individually expressed and tagged (e.g., with DNA tags).

    • The test compound is incubated with the specific kinase and the immobilized ligand in assay plates.

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid-phase ligand is measured, typically via quantitative PCR (qPCR) for the DNA tag or using a luminescent signal proportional to ATP consumption in activity-based assays like ADP-Glo™.[14]

  • Data Analysis: Results are typically reported as ‘Percent of Control’ (%Ctrl), where the DMSO vehicle represents 100% binding (or 0% inhibition). A lower %Ctrl value indicates stronger binding of the test compound. A common hit threshold is <10% or <35% of control, depending on the platform.

Data Presentation & Interpretation

The initial screening data should be summarized to highlight the most promising hits for follow-up.

Table 1: Hypothetical Kinase Screening Results (%Ctrl at 1 µM)

Kinase Target Kinase Family % of Control Hit? (Threshold <10%)
EGFR Tyrosine Kinase 4.5 Yes
VEGFR2 Tyrosine Kinase 6.2 Yes
SRC Tyrosine Kinase 55.1 No
CDK2 CMGC 8.9 Yes
AKT1 AGC 78.3 No

| p38α (MAPK14) | CMGC | 92.4 | No |

This table illustrates how primary screening data can identify a selective set of high-affinity targets from a broad panel.

Workflow Visualization

G cluster_0 Kinase Profiling Workflow Compound Test Compound (1µM Final Conc.) Assay Competitive Binding Assay (e.g., KINOMEscan) Compound->Assay KinasePanel Kinase Panel (>400 kinases) KinasePanel->Assay Quantify Quantification (qPCR or Luminescence) Assay->Quantify Data Data Analysis (% of Control) Quantify->Data Hits Identify Hits (e.g., <10% Ctrl) Data->Hits FollowUp Dose-Response & Orthogonal Validation Hits->FollowUp

Caption: Hypothesis-driven kinase target identification workflow.

Unbiased Target Identification: Affinity-Based Proteomics

Rationale: While a kinase target is probable, it is crucial to employ an unbiased approach to identify potential non-kinase targets or to confirm kinase hits within a more complex biological matrix.[15] Affinity chromatography coupled with mass spectrometry (MS) is a powerful technique for fishing out binding partners from a whole-cell lysate.[16][17]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method uses an immobilized version of the compound to capture its binding proteins.

Experimental Protocol: AC-MS Target Discovery

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose or magnetic beads). A key consideration is placing the linker at a position that does not disrupt the key binding interactions of the pharmacophore.

  • Cell Culture & Lysis: Grow a relevant cell line (e.g., a cancer cell line like MGC-803, where triazolopyrimidines have shown activity) to ~80% confluency.[1][18] Lyse the cells under non-denaturing conditions to preserve native protein conformations.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a crucial control, incubate a parallel lysate sample with beads conjugated only with the linker and no compound (mock beads).

    • For a competition control, incubate a third lysate sample with the compound-conjugated beads in the presence of an excess of free (non-immobilized) compound. This will compete for binding and prevent true targets from binding to the beads.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the specifically bound proteins, often using a denaturant like SDS or by changing pH.

  • Protein Identification by LC-MS/MS:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

  • Data Analysis: Compare the protein lists from the compound beads, mock beads, and competition elution. True targets should be highly enriched on the compound beads and absent or significantly reduced in the mock and competition samples.

Data Presentation & Interpretation

Table 2: Hypothetical AC-MS Hit List

Protein ID (UniProt) Protein Name Score (Compound Beads) Score (Competition) Fold Enrichment Putative Role
P00533 Epidermal growth factor receptor 2450 150 16.3x Kinase Signaling
Q15059 Heat shock protein 75 kDa 1890 1750 1.1x Non-specific
P04049 Annexin A5 320 300 1.1x Non-specific

| P62258 | 14-3-3 protein zeta/delta | 1540 | 210 | 7.3x | Adaptor Protein |

This table demonstrates how quantitative proteomics data can distinguish specific interactors (like EGFR) from non-specific background proteins.

Workflow Visualization

G cluster_1 Affinity Chromatography Workflow Probe Immobilize Compound on Beads Incubate Incubate Lysate with Beads Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins vs Controls MS->Analysis

Caption: Unbiased target identification via affinity chromatography.

Cellular Target Engagement & Pathway Validation

Rationale: Identifying a binding partner in vitro or via pulldown is not sufficient. It is imperative to confirm that the compound engages its target in the complex milieu of a living cell and subsequently modulates its downstream signaling pathway.[19] The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells.[20][21][22]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][22]

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with the test compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates via centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using a detection method like Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore, direct binding.

Downstream Pathway Analysis

Once a target is validated by CETSA (e.g., EGFR), the next step is to determine if the compound modulates its known biological function.

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Treatment: Treat cells with increasing concentrations of the compound for a time sufficient to observe pathway modulation (e.g., 2-24 hours). Include appropriate positive and negative controls (e.g., a known EGFR inhibitor like Gefitinib).

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • SDS-PAGE & Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) forms of the target and its key downstream effectors. For an EGFR hypothesis, this would include antibodies for p-EGFR, p-AKT, and p-ERK1/2.[10] Also probe for total protein levels (total EGFR, AKT, ERK) and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status, not protein degradation.

  • Analysis: Quantify the band intensities. A successful result would show a dose-dependent decrease in the phosphorylation of the target and its downstream substrates.

Signaling Pathway Visualization

G cluster_2 Hypothetical EGFR Signaling & Compound Action Compound 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine EGFR EGFR p-EGFR Compound->EGFR PI3K PI3K EGFR->PI3K ERK ERK p-ERK EGFR->ERK AKT AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Validating target engagement by measuring downstream effects.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive identification and validation of therapeutic targets for this compound. By integrating hypothesis-driven kinome screening with unbiased affinity proteomics, researchers can cast a wide net to identify high-probability candidates. Crucially, subsequent validation using cellular target engagement assays like CETSA and downstream pathway analysis ensures that the identified interactions are physiologically relevant. This multi-tiered, self-validating workflow maximizes the probability of successfully deorphanizing novel compounds and provides a solid foundation for subsequent drug development efforts.

References

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

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  • Quezia, B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Ribeiro, C. J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Wang, Y., et al. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry. Available at: [Link]

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  • Cortesi, D., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals. Available at: [Link]

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  • Johnson, M. E., & Johnson, K. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Strategic Framework for a Novel Triazolopyrimidine Analog

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug development due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. Derivatives of triazolopyrimidine have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, anti-tubercular, and anti-malarial agents.[1][2][3] Mechanistically, compounds from this family have been shown to function as kinase inhibitors, particularly targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, and as modulators of adenosine receptors.[3]

Given the novelty of this compound, specific, peer-reviewed protocols for its use in cell culture are not yet established. This document, therefore, serves as a comprehensive guide for researchers to design and execute an initial in vitro evaluation of this compound. The following protocols are based on established methodologies for characterizing novel chemical entities and are designed to be adaptable to various cell lines and research questions. We will proceed logically from fundamental compound handling and cytotoxicity assessment to more complex functional assays that probe potential mechanisms of action.

PART 1: Compound Characterization and Preparation

A foundational aspect of in vitro pharmacology is the accurate preparation and storage of the test compound. The physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 21323-71-7[4][5]
Molecular Formula C₅H₄ClN₅[4]
Molecular Weight 169.57 g/mol [4]
Appearance Solid[4]
Purity Typically >95%[4]
Protocol for Stock Solution Preparation

The majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO), a polar aprotic solvent that is miscible with most cell culture media at low concentrations.

Rationale: DMSO is the solvent of choice for its ability to dissolve a wide range of organic compounds and its compatibility with cell culture, provided the final concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipette

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:

    • Mass (mg) = 0.01 mol/L * 169.57 g/mol * 0.001 L * 1000 = 1.6957 mg

  • Weighing: Accurately weigh out approximately 1.70 mg of the compound and place it in a sterile vial. Record the exact weight.

  • Dissolution: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.70 mg, add 1.0025 mL of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A safety data sheet for a related compound suggests keeping the receptacle tightly sealed.[6]

PART 2: Initial Biological Assessment: Cytotoxicity Profiling

The first critical experiment is to determine the concentration range over which the compound affects cell viability. This is typically achieved through a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the compound in complete medium. To minimize DMSO concentration, perform a two-step dilution. First, dilute the 10 mM stock into medium to create the highest working concentration, then perform serial dilutions from this solution.

    • Example Serial Dilution Scheme:

Dilution StepConcentration (µM)
Stock10,000
1100
250
325
412.5
56.25
63.13
71.56
80 (Vehicle Control)
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.[8]

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat with Serial Dilutions seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay read_abs Read Absorbance mtt_assay->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: Workflow for determining the IC50 value of the compound.

PART 3: Mechanistic Investigation: Functional Assays

Based on the IC50 value, subsequent experiments can be designed to investigate the compound's mechanism of action. Given that related triazolopyrimidine derivatives have been shown to induce apoptosis and modulate kinase signaling, the following assays are logical next steps.

Protocol for Apoptosis Detection via Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Materials:

  • Cells and culture reagents

  • 6-well plates

  • This compound stock solution

  • Commercially available Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Gently wash the adherent cells with PBS, then detach them using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity.[12] Combine these with the cells in the medium.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol for Western Blot Analysis of Signaling Pathways

Rationale: Given that triazolopyrimidines can act as kinase inhibitors, Western blotting is an essential tool to investigate the compound's effect on specific signaling pathways.[14] For example, the EGFR pathway is a common target.[15] This protocol provides a general framework for assessing changes in the phosphorylation status of key signaling proteins (e.g., EGFR, Akt, ERK).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells in 6-well or 10 cm dishes as described for the apoptosis assay. A shorter treatment time (e.g., 30 minutes to 6 hours) may be optimal for observing changes in phosphorylation.

    • After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and agitate for 30 minutes at 4°C.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities to quantify changes in protein expression or phosphorylation. It is crucial to probe for both the phosphorylated and total forms of the protein of interest to determine the specific effect on its activation state.

Potential Signaling Pathways for Investigation

The structural similarity of triazolopyrimidines to purines suggests they may interact with ATP-binding sites in kinases or with purinergic receptors.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k compound 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine compound->receptor Inhibition? raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk transcription Transcription Factors mtor->transcription erk->transcription gene_expression Gene Expression transcription->gene_expression response Cell Proliferation, Survival, etc. gene_expression->response

Caption: A potential kinase signaling pathway (e.g., EGFR) that could be inhibited by the compound.

Conclusion

This document provides a strategic and scientifically grounded approach for the initial in vitro characterization of this compound. By systematically determining its cytotoxic profile and subsequently investigating its effects on key cellular processes like apoptosis and signal transduction, researchers can efficiently elucidate its biological activity and potential as a therapeutic agent or research tool. The provided protocols are robust starting points that should be optimized for specific cell systems and experimental goals.

References

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025-02-03). [Source Not Available]
  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. (1979). Yakugaku Zasshi, 99(10), 1031-6. Available at: [Link]

  • 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. PubChem. Available at: [Link]

  • A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. (2017). Cell Mol Neurobiol, 37(5), 773-787. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). Mol Syst Biol, 1, 2005.0026. Available at: [Link]

  • Adenosine A1 receptor. Wikipedia. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(23), e3096. Available at: [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). Bioorg Med Chem Lett, 27(15), 3354-3358. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • MTT Cell Assay Protocol. [Source Not Available]
  • Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. (2004). Circulation Research, 94, 777-784. Available at: [Link]

  • EGFR Signaling Pathway. Sino Biological. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. (2018). Int J Mol Sci, 19(6), 1591. Available at: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link]

  • Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2023). RSC Adv, 13, 26955-26976. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025-12-01). StatPearls. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Signaling pathways of Adenosine Receptors A1, A2 and A3. ResearchGate. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. (2024-11-12). Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(18), 4277. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The triazolopyrimidine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors.[1] This document provides a comprehensive guide for the initial evaluation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a compound with this promising core structure, as a potential kinase inhibitor. We present a strategic, multi-tiered approach, beginning with broad-spectrum in vitro kinase screening, followed by target engagement confirmation in a cellular environment, and culminating in an assessment of the compound's impact on downstream signaling pathways. The protocols provided herein are designed to be adaptable and offer a robust framework for the preliminary characterization of novel small molecule kinase inhibitors.

Introduction: The Rationale for Investigating Triazolopyrimidine Derivatives

The 1,2,3-triazolo[4,5-d]pyrimidine core is a purine analogue that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as anticancer agents.[2][3] The structural similarity of triazolopyrimidines to the endogenous ATP molecule makes them excellent candidates for competitive inhibition at the ATP-binding site of kinases.[2] Indeed, various substituted triazolopyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and S-phase kinase-associated protein 2 (Skp2).[2][3]

This compound represents a foundational molecule within this class. The chloro-substituent at the 7-position provides a reactive handle for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This guide outlines the essential first steps in characterizing the kinase inhibitory potential of this parent compound.

A Tiered Approach to Kinase Inhibitor Characterization

A systematic evaluation is crucial to understanding the potential of a novel compound as a kinase inhibitor. We propose a three-tiered workflow designed to efficiently progress from broad screening to cellular validation.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Activity & Pathway Analysis a In Vitro Kinase Panel Screen b Cellular Thermal Shift Assay (CETSA) a->b Identify initial hits c Western Blot for Pathway Modulation b->c Confirm target binding in cells d Cell-Based Functional Assay (e.g., Proliferation) c->d Validate functional effect

Figure 1: A tiered workflow for kinase inhibitor characterization.

Tier 1: In Vitro Biochemical Kinase Assay

The initial step is to determine if this compound has any inhibitory activity against a panel of purified kinases. This provides a broad overview of its potency and selectivity. A common method for this is to measure the reduction in the phosphorylation of a substrate by a kinase in the presence of the inhibitor.[4]

Protocol 1: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

Principle: The amount of ADP generated is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Recombinant Kinases (a panel of interest, e.g., EGFR, SRC, AKT)

  • Kinase-specific peptide substrates

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO (as a vehicle control).

    • Add 2 µl of a solution containing the kinase of interest in kinase buffer.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will identify which kinases, if any, are inhibited by the compound and at what concentration.

Kinase TargetIC50 (µM) of this compound (Hypothetical Data)
EGFR0.5
SRC5.2
AKT1> 100
CDK225.8

Tier 2: Cellular Target Engagement

A positive result in an in vitro assay does not guarantee that the compound will be active in a cellular context. It is essential to confirm that the compound can enter the cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[6][7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[8][9]

Materials:

  • Cell line expressing the target kinase (e.g., A431 cells for EGFR)

  • This compound

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot or ELISA reagents for protein quantification

Procedure:

  • Cell Treatment: Culture the cells to confluency. Treat the cells with the compound at a concentration above its IC50 (e.g., 10x IC50) or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.

G cluster_0 CETSA Workflow start Treat cells with compound or vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells and separate soluble fraction heat->lyse quantify Quantify soluble target protein lyse->quantify end Generate melting curve and assess thermal shift quantify->end

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Cellular Activity and Pathway Analysis

Once target engagement is confirmed, the next step is to assess the compound's effect on the kinase's signaling pathway and its functional consequences. Western blotting is a standard method to probe the phosphorylation status of downstream substrates.[10]

Protocol 3: Western Blot Analysis of Downstream Signaling

Principle: An effective kinase inhibitor will reduce the phosphorylation of its direct and indirect downstream substrates. By using phospho-specific antibodies, we can monitor the activity of the signaling pathway.[11]

Materials:

  • Cell line used in CETSA

  • This compound

  • Stimulant for the pathway (if necessary, e.g., EGF for the EGFR pathway)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]

  • Primary antibodies (phospho-specific for the target kinase and its downstream effectors, e.g., p-EGFR, p-AKT, p-ERK, and total protein antibodies for loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the pathway. Include unstimulated and vehicle-treated controls.

  • Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK).[13]

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G cluster_0 Example Signaling Pathway (EGFR) EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: A simplified diagram of the EGFR signaling pathway, a potential target for the inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. The successful execution of these protocols will yield crucial information regarding the compound's in vitro potency and selectivity, its ability to engage its target in a cellular context, and its functional impact on downstream signaling pathways. Positive results from this tiered approach would warrant further investigation, including more extensive selectivity profiling, determination of the mechanism of inhibition, and in vivo efficacy studies in relevant disease models. The reactive nature of the 7-chloro substituent also paves the way for the synthesis of a focused library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Discovery of Novel[2][3][14]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 16, 2026, from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved January 16, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (n.d.). JOVE. Retrieved January 16, 2026, from [Link]

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • CETSA. (n.d.). Pär Nordlund Lab. Retrieved January 16, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 16, 2026, from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. Retrieved January 16, 2026, from [Link]

  • Principle of the cellular thermal shift assay (CETSA). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved January 16, 2026, from [Link]

  • 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 16, 2026, from [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology. Retrieved January 16, 2026, from [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. Retrieved January 16, 2026, from [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. (1979). PubMed. Retrieved January 16, 2026, from [Link]

  • This compound [21323-71-7]. (n.d.). SJZ Chem-Pharm. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for characterizing the therapeutic efficacy of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a novel small molecule with potential applications in oncology. The narrative guides researchers through a multi-tiered approach, commencing with broad-spectrum in vitro screening to identify the molecular target and mechanism of action, followed by detailed cell-based assays to elucidate downstream signaling effects, and culminating in robust in vivo studies to establish preclinical proof-of-concept. The protocols herein are designed to ensure scientific rigor, data reproducibility, and translational relevance for drug development professionals.

Introduction: The Therapeutic Potential of Triazolopyrimidines

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral, antiparasitic, and anticancer properties.[1][2][3][4] Notably, some triazolopyrimidine-based compounds have advanced into clinical trials, underscoring the therapeutic promise of this chemical class.[2] For instance, certain derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria.[2][5] In the context of oncology, various triazolopyrimidine analogs have been shown to target key signaling molecules, such as the epidermal growth factor receptor (EGFR), and induce apoptosis in cancer cells.[6]

The subject of this guide, this compound, is a novel analog whose precise mechanism of action and therapeutic target are yet to be fully elucidated. This document, therefore, outlines a systematic and logical progression of experiments to first identify its molecular target and then rigorously evaluate its efficacy in relevant preclinical models.

Experimental Design: A Phased Approach to Efficacy Testing

A successful preclinical evaluation hinges on a well-designed experimental cascade that progressively builds a comprehensive understanding of the compound's biological activity.[7][8] The proposed workflow for this compound is structured in three phases:

  • Phase 1: Target Identification and Initial In Vitro Characterization. This initial phase aims to identify the primary molecular target(s) of the compound and determine its potency and selectivity.

  • Phase 2: Cell-Based Mechanistic Studies. Once a target is identified, this phase focuses on confirming the mechanism of action within a cellular context and evaluating the compound's impact on relevant signaling pathways.

  • Phase 3: In Vivo Efficacy and Pharmacodynamic Studies. The final phase involves assessing the compound's therapeutic efficacy in appropriate animal models of disease, typically cancer xenograft models.[9][10][11]

G cluster_0 Phase 1: In Vitro Target ID cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Confirm Potency Cell Proliferation Assay Cell Proliferation Assay Selectivity Profiling->Cell Proliferation Assay Transition to Cellular Models Signaling Pathway Analysis Signaling Pathway Analysis Cell Proliferation Assay->Signaling Pathway Analysis Confirm Cellular Activity Apoptosis Assay Apoptosis Assay Signaling Pathway Analysis->Apoptosis Assay Elucidate MOA Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Advance to In Vivo Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Evaluate Efficacy Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacodynamic Analysis Confirm Target Engagement

Figure 1: Phased experimental workflow for efficacy testing.

PART 1: In Vitro Target Identification and Characterization

Given the prevalence of kinase inhibition among triazolopyrimidine derivatives, a logical starting point is to screen this compound against a broad panel of human kinases.

Protocol 1.1: Kinase Panel Screening

Objective: To identify potential kinase targets of this compound.

Methodology: A competitive binding assay, such as the KINOMEscan™ platform, is recommended for its broad coverage and quantitative output.[12] This method measures the ability of the test compound to displace a ligand from the active site of over 480 kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery) for screening against their comprehensive kinase panel at a single concentration (e.g., 10 µM).[12]

  • Data Analysis: The results are typically reported as percent inhibition for each kinase. Identify "hits" as kinases showing significant inhibition (e.g., >70%).

Protocol 1.2: IC50 Determination for Lead Kinase Targets

Objective: To determine the potency of this compound against the identified kinase "hits".

Methodology: An in vitro kinase activity assay is employed to measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). Radiometric or luminescence-based assays are standard methods.[13][14][15]

Step-by-Step Protocol:

  • Reagents:

    • Recombinant active kinase(s) of interest.

    • Specific peptide or protein substrate.

    • ATP (at a concentration equal to the Km for the specific kinase to ensure comparability of IC50 values).[14]

    • Assay buffer (specific to the kinase).

    • This compound (serially diluted).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure (384-well plate format): a. Add 5 µL of kinase solution to each well. b. Add 2.5 µL of a 4x serial dilution of the compound in assay buffer. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a 4x substrate/ATP mix. e. Incubate for 1 hour at room temperature. f. Stop the reaction and measure the remaining kinase activity according to the detection reagent manufacturer's protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Target Hypothetical IC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000

Table 1: Example IC50 data for lead kinase targets.

PART 2: Cell-Based Mechanistic Studies

Following the identification of a potent primary target (e.g., Kinase A), the next step is to assess the compound's activity in a cellular context.

Protocol 2.1: Cell Proliferation/Viability Assay

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cell lines that are known to be dependent on the identified target kinase.

Methodology: A colorimetric or fluorometric assay, such as the resazurin-based PrestoBlue™ assay, is used to measure cell viability.[16]

Step-by-Step Protocol:

  • Cell Culture: Culture a panel of relevant cancer cell lines (e.g., those with known mutations or overexpression of the target kinase) in appropriate media.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add the viability reagent and incubate according to the manufacturer's instructions. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.2: Cellular Target Engagement and Signaling Pathway Analysis

Objective: To confirm that the compound inhibits the target kinase in cells and to investigate its effect on the downstream signaling pathway.

Methodology: Western blotting is a standard technique to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.[17]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Substrate 1 Downstream Substrate 1 Receptor Tyrosine Kinase (RTK)->Downstream Substrate 1 Phosphorylation Compound 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine Compound->Receptor Tyrosine Kinase (RTK) Downstream Substrate 2 Downstream Substrate 2 Downstream Substrate 1->Downstream Substrate 2 Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Substrate 2->Cell Proliferation & Survival

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Step-by-Step Protocol:

  • Cell Treatment: Treat the selected cancer cell line with varying concentrations of the compound for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates. d. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

PART 3: In Vivo Efficacy Studies

The final stage of preclinical evaluation is to assess the compound's antitumor activity in a living organism.

Protocol 3.1: Human Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts.[8][9][10]

Methodology: Immunodeficient mice are subcutaneously implanted with a human cancer cell line that has been shown to be sensitive to the compound in vitro. Tumor growth is monitored over time following treatment with the compound.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor growth in the treated group compared to the control group.

    • Body Weight: Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target inhibition in vivo using methods like Western blotting or immunohistochemistry.

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 200-
Compound (Low Dose)10800 ± 15046.7
Compound (High Dose)30300 ± 10080.0

Table 2: Example in vivo efficacy data from a xenograft study.

Protocol 3.2: Bioanalytical Method for Compound Quantification in Plasma

Objective: To measure the concentration of this compound in plasma to understand its pharmacokinetic properties.

Methodology: A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.[18][19][20][21]

Step-by-Step Protocol:

  • Sample Preparation: a. Collect blood samples from treated animals at various time points. b. Isolate plasma by centrifugation. c. Perform protein precipitation to remove interfering proteins.

  • LC-MS/MS Analysis: a. Develop a specific and sensitive LC-MS/MS method for the compound using a triple quadrupole mass spectrometer. b. Optimize the chromatographic separation and mass spectrometric detection parameters. c. Prepare a standard curve of the compound in blank plasma.

  • Data Analysis: Quantify the compound concentration in the plasma samples by comparing their response to the standard curve. This data can then be used for pharmacokinetic modeling.

Statistical Analysis

All preclinical studies must be properly designed with appropriate statistical analysis planned in advance.[22][23][24] Key considerations include:

  • Sample Size: Determined by power analysis to ensure the ability to detect a statistically significant effect.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Statistical Tests: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups.[25] A p-value of <0.05 is typically considered statistically significant.

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for evaluating the efficacy of this compound. By systematically progressing from in vitro target identification to in vivo proof-of-concept, researchers can generate the robust data package necessary to support the advancement of this promising compound into further drug development.

References

  • Crown Bioscience. (n.d.). Comprehensive Preclinical Drug Efficacy Testing Solutions. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • CliEvi. (n.d.). Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening. Retrieved from [Link]

  • Perez-Mancera, P. A., et al. (2014). Drug Efficacy Testing in Mice. PMC - NIH. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Retrieved from [Link]

  • The KFE. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Statistical Considerations for Preclinical Studies | Request PDF. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Bogani, F., et al. (2008). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Retrieved from [Link]

  • Sjaastad, M. D., et al. (2004). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. Retrieved from [Link]

  • Hop, C. E., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. Retrieved from [Link]

  • PubMed. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Retrieved from [Link]

  • Phillips, M. A., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. NIH. Retrieved from [Link]

  • Michel, M. C. (n.d.). Practical issues in preclinical data analysis. Retrieved from [Link]

  • Singh, S., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • de la Fuente, A., et al. (2017). Antiviral activity of[7][9][26]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed. Retrieved from [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[7][9][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC - NIH. Retrieved from [Link]

  • PubMed. (2021). Novel[7][9][26]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Retrieved from [Link]

  • Siuzdak, G. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and its Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Triazolopyrimidine Scaffold in Drug Discovery

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery. Its structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes it a privileged scaffold for targeting ATP-binding proteins, particularly kinases.[4][5] Derivatives of this core structure have been explored as potent inhibitors of various protein kinases and other important drug targets, demonstrating promising anticancer and antiproliferative activities.[2][6][7] 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine serves as a key intermediate in the synthesis of more complex derivatives, with the chlorine atom at the 7-position providing a reactive handle for nucleophilic substitution.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors.

Scientific Rationale: Why Target Kinases with Triazolopyrimidines?

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[8] They play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers. The ATP-binding site of kinases is a well-defined pocket that can be targeted by small molecule inhibitors. The[1][2][3]triazolo[4,5-d]pyrimidine core, due to its resemblance to the purine ring of ATP, is an ideal starting point for designing ATP-competitive kinase inhibitors.[5] By modifying the substituents on this scaffold, it is possible to achieve high potency and selectivity for specific kinases.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the lead compound's properties is critical for assay development.

PropertyValueSource
Molecular Formula C5H4ClN5[9]
Molecular Weight 169.57 g/mol [9]
CAS Number 21323-71-7[9]
Appearance Solid[9]
Purity ≥95.0%[9]

High-Throughput Screening Workflow: A Step-by-Step Guide

The following section outlines a detailed workflow for a typical HTS campaign to identify kinase inhibitors from a library of compounds derived from this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Library Preparation (this compound Derivatives) Dispensing Compound & Reagent Dispensing (384-well plates) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) Reagent_Prep->Dispensing Incubation Incubation (Allow enzymatic reaction) Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Analysis Primary Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Confirmation Hit Confirmation & IC50 Determination Data_Analysis->Hit_Confirmation Selectivity Selectivity Profiling Hit_Confirmation->Selectivity

Figure 1: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Primary High-Throughput Screening using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay, a robust and widely used method for HTS of kinase inhibitors.[10][11] The principle is based on the quantification of ADP produced during the kinase reaction.

I. Materials and Reagents:

  • Compound Library: Derivatives of this compound dissolved in 100% DMSO.

  • Kinase: Recombinant kinase of interest (e.g., a specific receptor tyrosine kinase or cyclin-dependent kinase).

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20).

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Plates: 384-well, white, opaque plates.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

II. Experimental Procedure:

  • Compound Plating:

    • Prepare a master plate of the compound library at a concentration of 1 mM in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include columns with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

    • Dispense 2.5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to facilitate the identification of competitive inhibitors.

    • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

III. Data Analysis and Hit Identification:

  • The raw luminescence data is normalized to the controls on each plate.

  • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Hit Confirmation and Potency Determination (IC50)

Once primary hits are identified, their activity must be confirmed, and their potency determined by generating a dose-response curve.

I. Experimental Procedure:

  • Serial Dilution:

    • For each confirmed hit, prepare a series of dilutions in DMSO. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the kinase assay as described in Protocol 1, but instead of a single concentration, test the compound at each concentration of the dilution series.

II. Data Analysis:

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanism of Action: Elucidating the Inhibition Modality

Understanding how a hit compound inhibits the target kinase is crucial for lead optimization. The[1][2][6]triazolo[1,5-a]pyrimidine scaffold suggests an ATP-competitive mechanism.[12]

MOA cluster_atp ATP-Competitive Inhibition cluster_non_atp Non-Competitive/Allosteric Inhibition Kinase_ATP Kinase ATP_Site ATP Binding Site Kinase_ATP->ATP_Site has Inhibitor Triazolopyrimidine Inhibitor Inhibitor->ATP_Site binds to Kinase_Non_ATP Kinase ATP_Site2 ATP Binding Site Kinase_Non_ATP->ATP_Site2 has Allo_Site Allosteric Site Kinase_Non_ATP->Allo_Site also has Inhibitor2 Inhibitor Inhibitor2->Allo_Site binds to

Sources

Application Notes and Protocols for the Analytical Detection of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] As a key synthetic intermediate or a potential active pharmaceutical ingredient (API), the ability to accurately and reliably detect, quantify, and characterize this molecule is paramount for ensuring quality, purity, and consistency in research and development.[2]

This document provides a comprehensive guide to the essential analytical methodologies for this compound. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering a suite of validated techniques ranging from routine purity checks to definitive structural elucidation. We will explore the causality behind experimental choices, providing not just the 'how' but the 'why' for each critical step.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₅H₄ClN₅[3]
Molecular Weight 169.57 g/mol [3]
CAS Number 21323-71-7[3][4]
Appearance Solid (typical)[3]
Canonical SMILES CN1N=NC2=C(Cl)N=CN=C21[4]
InChI Key DRLGKTNNLQRDHQ-UHFFFAOYSA-N[3]

General Analytical Workflow

A multi-tiered approach is recommended for the comprehensive analysis of the target compound. The workflow ensures that the appropriate technique is applied based on the analytical question, from initial identification to final quantitative release testing.

Analytical_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Quantification & Purity Sample Sample Preparation (Dissolution in appropriate solvent) LCMS LC-MS Analysis (Molecular Weight Confirmation) Sample->LCMS Initial Screen HPLC HPLC-UV (Purity & Assay) Sample->HPLC Primary Method UV_Vis UV-Vis Spectrophotometry (Simple Quantification) Sample->UV_Vis For Pure Samples NMR NMR Spectroscopy (Unambiguous Structure Elucidation) LCMS->NMR For Reference Standard

Caption: General analytical strategy for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Quantitative analysis (assay) and determination of purity/impurities. This is the cornerstone method for routine quality control.

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be effectively separated from more polar or less polar impurities. Detection is achieved via UV absorbance, leveraging the chromophoric nature of the triazolopyrimidine ring system.[5][6]

Instrumentation and Consumables:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), analytical grade.

Detailed Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to make a 100 mL stock solution (concentration ~100 µg/mL).

    • From the stock, prepare a working standard of 10 µg/mL in the same diluent.

    • Causality: Using a mix of the mobile phase components as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to achieve a target concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the table below.

    • Causality: A gradient elution is often used in method development to ensure all potential impurities are eluted from the column.[7][8] The addition of 0.1% formic acid to the mobile phase sharpens peaks by maintaining a consistent ionic state for the analyte and masking active sites on the silica backbone.

  • System Suitability:

    • Inject the working standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the blank (diluent), followed by the standard and sample solutions.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Quantification is achieved by comparing the peak area of the sample to the peak area of the reference standard.

Table of HPLC Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection (UV) 254 nm

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: Confirmatory identification, impurity profiling, and trace-level quantification.

Principle of the Method: This method couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, as the multiple nitrogen atoms are readily protonated in the positive ion mode to form [M+H]⁺ ions. This allows for unambiguous confirmation of the molecular weight.[7][9]

Instrumentation and Consumables:

  • LC-MS system (e.g., single quadrupole or triple quadrupole).

  • Same column and solvents as the HPLC-UV method.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 µg/mL) in the mobile phase. High concentrations can cause source contamination and signal suppression.

  • LC-MS Conditions:

    • Use the same LC conditions as described in Method 1.

    • The MS parameters should be optimized for the specific instrument but can be started with the values in the table below.

  • Analysis:

    • Inject the sample.

    • Confirm the identity of the main peak by extracting the ion chromatogram for the expected [M+H]⁺ mass (m/z 170.0 for C₅H₅ClN₅⁺).

    • Causality: ESI in positive mode is selected because the triazolopyrimidine structure contains several basic nitrogen atoms that are easily protonated, leading to a strong and stable signal for the protonated molecule [M+H]⁺.

Table of Suggested MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Scan Range 50 - 500 m/z
Target Ion [M+H]⁺ = 170.0 m/z

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Absolute structural confirmation and characterization of reference standards.

Principle of the Method: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. It is the most powerful technique for unambiguous structural elucidation and is essential for characterizing new chemical entities or qualifying primary reference materials.[10][11]

Instrumentation and Consumables:

  • NMR Spectrometer (400 MHz or higher recommended).

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, Chloroform-d).

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power).

    • Filter the solution into an NMR tube if any particulate matter is visible.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals would be expected for the methyl group protons and the pyrimidine ring proton.

    • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.

    • For full characterization, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra, comparing them to literature values for similar triazolopyrimidine structures.[6][10]

Method 4: UV-Visible Spectrophotometry

Application: Rapid, simple quantification of pure samples.

Principle of the Method: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[12][13] It is a fast and cost-effective method for determining the concentration of a known, pure compound in a solution.[14]

Instrumentation and Consumables:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • A suitable UV-transparent solvent (e.g., Ethanol, Methanol, or Acetonitrile).

Detailed Protocol:

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of the compound in the chosen solvent.

    • Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). Triazolopyrimidines typically show strong absorbance in the 230-280 nm range.[5]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions from a stock solution, ranging from approximately 1 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration. It should be linear with a correlation coefficient (R²) > 0.999.

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c).

Method Validation and Workflow

Any analytical method intended for routine use must be validated to ensure it is fit for purpose. The diagram below outlines the logical flow for developing and validating a quantitative HPLC method.

Validation_Workflow MD Method Development (Selectivity, Peak Shape) Spec Specificity (Peak Purity, DAD) MD->Spec Lin Linearity & Range (5 concentrations, R² > 0.99) MD->Lin Final Finalized & Approved Method Spec->Final Acc Accuracy (% Recovery at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio) Prec->LOD Rob Robustness (Vary Flow, Temp, pH) LOD->Rob Rob->Final

Caption: Workflow for HPLC method validation according to ICH guidelines.

References

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science.

  • Youssef, M. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar.

  • Anderson, M., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry.

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.

  • Santa Cruz Biotechnology, Inc. (n.d.). 7-Chloro-3H-[7][10][15]triazolo[4,5-d]pyrimidine. SCBT.

  • Biosynth. (n.d.). This compound. Biosynth.

  • ResearchGate. (n.d.). UV–Vis absorption spectra of the prepared compounds. ResearchGate.

  • Tanaka, T., & Miyadera, T. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile]. Yakugaku Zasshi.

  • Phelps, R. A., & Huennekens, F. M. (1957). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society.

  • Booker, M. L., et al. (2014). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry.

  • Abdelkhalek, A., et al. (2022). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate.

  • Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo.

  • Fluorochem. (n.d.). This compound. Fluorochem.

  • Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences.

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco.

  • Al-Ostoot, F. H., et al. (2024). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias.

  • Sanna, C., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA-PB1 interface of influenza A virus polymerase. ORCA - Online Research @ Cardiff.

  • Amjad, M., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. International Journal of Applied Pharmaceutics.

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.

  • Khan, Y., et al. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Journal of Pharmaceutical Negative Results.

  • ResearchGate. (2020). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate.

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed.

  • Sanna, C., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry.

  • Al-Salahi, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules.

Sources

Application Notes & Protocols: In Vitro Profiling of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, most notably protein kinases, due to its structural similarity to the purine core of ATP.[1][2] This guide outlines a logical, tiered approach, beginning with broad biochemical screening to identify primary targets, followed by detailed protocols for determining potency (IC50) and culminating in cellular assays to confirm target engagement and assess cytotoxic effects. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Compound Handling

This compound is a synthetic heterocyclic compound. The triazolopyrimidine core is a known pharmacophore found in molecules targeting a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors.[2][3] The 7-chloro substitution serves as a reactive handle for nucleophilic substitution, which can be exploited for library synthesis, but also suggests the compound may act as a covalent inhibitor or demonstrate high-affinity binding in a target's active site.[4] Given this background, the initial hypothesis is that this compound is a kinase inhibitor. The following protocols are designed to systematically test this hypothesis and characterize its biological activity.

Compound Preparation and Storage:

  • Solubilization: For in vitro assays, create a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer.

  • Causality: DMSO is a standard solvent for solubilizing hydrophobic small molecules for biological assays. However, it is critical to keep the final DMSO concentration in assays below 0.5% (v/v), as higher concentrations can impact enzyme activity and cell health, leading to artifacts.[5]

Tier 1: Primary Target Identification via Biochemical Screening

The first step is to understand the compound's target landscape. A broad biochemical screen is the most efficient method to identify high-affinity interactions and potential primary targets.

Protocol 1: Broad-Panel Kinase Activity Screen

Rationale: Given the structural similarity of the triazolopyrimidine core to adenine, protein kinases are the most probable target class.[1] A radiometric kinase assay is considered the gold standard as it directly measures the transfer of a phosphate from ATP to a substrate, minimizing false positives from assay artifacts.[6]

Methodology: Radiometric 33P-ATP Filter Binding Assay

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific peptide or protein substrate, and the required cofactors in kinase assay buffer.[7]

  • Compound Addition: Add this compound at a final concentration of 1 µM or 10 µM. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor for each kinase as a positive control (100% inhibition).

  • Initiation: Start the reaction by adding an ATP mixture containing [γ-33P]ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Termination & Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO and positive controls. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.

Tier 2: Potency Determination and Mechanistic Validation

Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50). A non-radioactive, luminescence-based assay is ideal for this stage due to its high-throughput nature and robust signal.

Protocol 2: IC50 Determination with a Luminescent Kinase Assay (e.g., ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] It is a two-step process: first, the remaining ATP is depleted, and second, the ADP is converted into a luminescent signal. This "glow-type" signal is stable, making it suitable for high-throughput screening.[5]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction mix (containing the target kinase, substrate, and buffer).

    • Add 25 nL of the serially diluted compound or DMSO vehicle control.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the raw data: Set the average signal from DMSO-only wells as 100% activity (0% inhibition) and the signal from no-enzyme or positive control inhibitor wells as 0% activity (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[9][10]

Workflow for IC50 Determination

G start Start prep_compound Prepare 10-Point Serial Dilution start->prep_compound add_compound Add Compound/DMSO to Plate prep_compound->add_compound setup_rxn Set Up Kinase Reaction (Enzyme, Substrate) setup_rxn->add_compound init_rxn Initiate with ATP Incubate add_compound->init_rxn stop_rxn Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) init_rxn->stop_rxn detect Generate Signal (Kinase Detection Reagent) stop_rxn->detect read_plate Measure Luminescence detect->read_plate analyze Normalize Data & Fit Curve (4-PL) read_plate->analyze end_node Determine IC50 analyze->end_node

Caption: Workflow for determining IC50 using a luminescent kinase assay.

Tier 3: Cellular Activity and Target Engagement

Biochemical potency does not always translate to cellular activity. It is crucial to assess the compound's effects in a physiological context to measure cell permeability, on-target effects, and general cytotoxicity.

Protocol 3: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)

Rationale: This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[11][12] It is essential for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity and for determining a suitable concentration range for subsequent cellular assays. The "add-mix-measure" format is simple and robust for high-throughput applications.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat cells with a serial dilution of this compound (similar concentration range as the IC50 assay). Include DMSO vehicle controls.

  • Incubation: Incubate for 48-72 hours, a duration typically sufficient to observe effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the concentration that causes 50% reduction in cell viability (GI50 or CC50) by normalizing data to DMSO-treated cells (100% viability) and fitting to a dose-response curve as described in Protocol 2.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Target Kinase (e.g., RAF) Receptor->KinaseA GF Growth Factor GF->Receptor KinaseB Downstream Kinase (e.g., MEK) KinaseA->KinaseB KinaseC Effector Kinase (e.g., ERK) KinaseB->KinaseC TF Transcription Factor KinaseC->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 7-Chloro-3-methyl-3H-1,2,3- triazolo[4,5-d]pyrimidine Compound->KinaseA

Sources

Application Notes & Protocols for In Vivo Evaluation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Framework for a Promising Scaffold

The triazolopyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding utility as anticancer agents, neurotherapeutics, and anti-infectives.[1] The specific compound, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, is a foundational building block within this class.[2] While its individual biological profile is not extensively documented, its structure suggests significant potential for derivatization and therapeutic application.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a rigid template to provide a logical, field-proven strategy for advancing a novel triazolopyrimidine, such as this compound or its analogs, from the bench to in vivo proof-of-concept. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

The central thesis of this guide is that the selection of an appropriate animal model is contingent on the compound's primary mechanism of action, which must first be elucidated through targeted in vitro screening. Based on extensive data for the triazolopyrimidine class, we will focus on protocols for three high-potential therapeutic areas: Neurodegenerative Disease, Oncology, and Epilepsy.

G cluster_0 Phase 1: Foundational In Vivo Profiling cluster_1 Phase 2: In Vitro Target Identification cluster_2 Phase 3: Efficacy Testing in Disease Models PK_PD Pharmacokinetic (PK) Study MTD Maximum Tolerated Dose (MTD) PK_PD->MTD Determines Dose Range PD_Model Parkinson's Model (A2A Antagonism) MTD->PD_Model Informs Dosing Regimen Cancer_Model Oncology Model (Antiproliferative) MTD->Cancer_Model Informs Dosing Regimen Epilepsy_Model Epilepsy Model (GABAergic Modulation) MTD->Epilepsy_Model Informs Dosing Regimen Screening In Vitro Screening (e.g., Receptor Binding, Kinase Assays) Screening->PD_Model Guides Model Selection Screening->Cancer_Model Guides Model Selection Screening->Epilepsy_Model Guides Model Selection Compound Novel Triazolopyrimidine (e.g., this compound) Compound->PK_PD Establish Exposure & Safety Compound->Screening Characterize Mechanism

Figure 1: High-level strategic workflow for the in vivo evaluation of a novel triazolopyrimidine compound.

Part 1: Foundational In Vivo Profiling: Pharmacokinetics and Tolerability

Expertise & Experience: Before assessing efficacy, it is imperative to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound. A preliminary pharmacokinetic (PK) study is not optional; it is the foundation upon which all subsequent in vivo experiments are built. Without PK data, an efficacious compound might be mistakenly dismissed due to poor exposure, or a toxic compound might be advanced at an inappropriate dose. Studies on related triazolopyrimidines have shown that this scaffold can yield compounds with excellent oral bioavailability and brain penetrance, making this characterization essential.[3][4]

Protocol 1: Rodent Pharmacokinetic (PK) Screening

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route) are typically used due to their larger size for serial blood sampling.

  • Formulation:

    • Causality: The formulation vehicle is critical for ensuring the compound is solubilized and stable. A common starting point for discovery-phase compounds is a vehicle like 10% DMSO, 40% PEG300, 50% Saline. The final formulation must be sterile and non-irritating.

    • Prepare the test compound in the selected vehicle at a concentration suitable for the target dose (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat).

  • Administration:

    • IV Group: Administer the compound via a lateral tail vein (e.g., 1 mg/kg). This route provides 100% bioavailability and serves as the benchmark.

    • PO Group: Administer via oral gavage (e.g., 10 mg/kg). This route assesses oral absorption.

  • Blood Sampling:

    • Collect sparse samples from the tail vein at specific time points. A typical schedule would be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing & Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterDescriptionTypical Target Range for CNS Drug
T1/2 Half-life2-12 hours
AUC Area Under the Curve (Total Exposure)Dose-dependent
Cmax Maximum Plasma Concentration>10x in vitro IC50/Ki
%F Oral Bioavailability>30%
Brain/Plasma Ratio Ratio of compound concentration in brain vs. plasma>0.5-1.0 for CNS targets

Table 1: Key pharmacokinetic parameters and desirable ranges for a lead compound.

Part 2: Efficacy in Neurodegenerative Disease Models (Parkinson's Disease)

Authoritative Grounding: A significant body of evidence points to the antagonism of the adenosine A2A receptor as a promising non-dopaminergic strategy for treating Parkinson's disease (PD).[5] These receptors are highly expressed in the basal ganglia, a brain region critical for motor control, where they form functional heterodimers with dopamine D2 receptors.[6] A2A receptor antagonists can "release the brake" on D2 receptor signaling, thereby potentiating the effects of dopamine-based therapies like Levodopa (L-DOPA).[6] Numerous triazolopyrimidine derivatives have been identified as potent A2A antagonists, making this a primary hypothesis to test for a novel compound from this class.[5][7]

G A2A Adenosine A2A Receptor + Adenosine (Tonic Inhibitory Signal) SPN Striatopallidal Neuron ('Indirect Pathway') A2A->SPN Inhibits D2 Dopamine D2 Receptor + Dopamine / L-DOPA D2->SPN Inhibits Output Basal Ganglia Output (Motor Control) SPN->Output Inhibits Movement Compound Triazolopyrimidine (A2A Antagonist) Compound->A2A Blocks

Figure 2: Simplified schematic of A2A and D2 receptor interaction in the striatum.

Protocol 2: The 6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the ability of a test compound to potentiate L-DOPA-induced contralateral rotations in rats with a unilateral dopamine lesion.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (220-250g).

  • Unilateral Lesioning:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Infuse the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of one hemisphere. This creates a near-complete depletion of dopamine in the ipsilateral striatum.

    • Trustworthiness: This lesioning technique is a well-validated and widely used model that mimics the profound dopamine loss seen in PD patients.[7]

  • Post-Operative Recovery & Lesion Validation:

    • Allow animals to recover for 2-3 weeks.

    • Validate the lesion by administering a dopamine agonist (e.g., apomorphine). A successful lesion will result in robust contralateral rotations (turning away from the lesioned side). Only animals showing a stable and high rotation count are included in the study.

  • Drug Administration & Behavioral Testing:

    • Acclimation: Place animals in individual automated rotometer bowls and allow them to acclimate for 15-30 minutes.

    • Treatment Groups:

      • Vehicle + L-DOPA/benserazide

      • Test Compound (e.g., 1, 3, 10 mg/kg, PO) + L-DOPA/benserazide

      • Reference A2A Antagonist (e.g., Istradefylline) + L-DOPA/benserazide

    • Administer the test compound or vehicle 60 minutes before L-DOPA.

    • Administer a sub-threshold dose of L-DOPA (with a peripheral decarboxylase inhibitor like benserazide to prevent peripheral side effects).

    • Causality: The use of a sub-threshold L-DOPA dose is critical. A significant increase in rotations in the compound-treated group demonstrates synergy and potentiation, not just an additive effect.

  • Data Collection & Analysis:

    • Record the total number of full contralateral rotations over a 2-3 hour period.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control. A statistically significant increase in rotations indicates anti-parkinsonian potential.

Part 3: Efficacy in Oncology Models

Authoritative Grounding: The triazolopyrimidine scaffold is present in compounds with potent antiproliferative activity against a range of cancer cell lines.[8][9] The mechanisms are diverse, including the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and the disruption of cellular machinery through microtubule stabilization.[3][10] Therefore, if in vitro screening reveals cytotoxic or cytostatic activity, a xenograft model is the logical next step for in vivo validation.

Protocol 3: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the ability of a test compound to inhibit the growth of human tumors implanted in immunodeficient mice.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG) are required to prevent rejection of the human tumor cells.

  • Cell Line & Implantation:

    • Select a human cancer cell line that was shown to be sensitive to the compound in vitro (e.g., MGC-803 gastric cancer, PC-3 prostate cancer).[10]

    • Culture the cells and harvest them during the logarithmic growth phase.

    • Inject a suspension of cells (e.g., 5 x 106 cells in 100 µL of Matrigel/PBS) subcutaneously into the right flank of each mouse.

  • Tumor Growth & Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the animals into treatment groups.

    • Trustworthiness: Randomization is crucial to ensure that the average tumor volume is similar across all groups at the start of treatment, preventing selection bias.

  • Drug Administration:

    • Treatment Groups:

      • Vehicle Control

      • Test Compound (at one or more doses determined from MTD studies, e.g., PO, daily)

      • Positive Control (a standard-of-care chemotherapy for that cancer type)

    • Treat animals for a defined period (e.g., 21-28 days).

  • Efficacy Endpoints & Analysis:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • The primary endpoint is a statistically significant reduction in end-of-study tumor volume compared to the vehicle control group (analyzed by ANOVA or a mixed-effects model).

G Day_0 Day 0: Tumor Cell Implantation Day_7_10 Day 7-10: Tumors Reach ~120 mm³ Day_0->Day_7_10 Randomize Randomize into Treatment Groups Day_7_10->Randomize Treatment Day 10-31: Daily Dosing (Vehicle, Compound, Positive Control) Randomize->Treatment Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint Day 31: Endpoint Analysis (TGI Calculation) Treatment->Endpoint

Sources

The Versatile Scaffold: 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle for Chemical Biology

In the landscape of chemical biology and drug discovery, the quest for novel molecular tools to dissect complex biological processes is paramount. The triazolopyrimidine core, a bioisostere of the endogenous purine nucleobases, has emerged as a "privileged scaffold" due to its inherent ability to interact with a wide array of biological targets.[1] Among this versatile class of compounds, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine stands out as a particularly valuable chemical probe and a foundational building block for the synthesis of more complex molecular probes and drug candidates.

The strategic placement of a reactive chlorine atom at the 7-position of the triazolopyrimidine core renders this molecule a highly adaptable tool for researchers. This chloro-substituent serves as a key functional handle for nucleophilic substitution reactions, allowing for the facile introduction of a diverse range of chemical moieties.[2][3][4][5] This adaptability enables the generation of compound libraries for screening against various targets, as well as the synthesis of bespoke probes for target identification and validation studies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a chemical probe. We will delve into its mechanism of action as a versatile scaffold, provide detailed protocols for its application in key cell-based assays, and discuss its potential in probing various signaling pathways.

The Chemistry of a Versatile Probe: The Role of the 7-Chloro Group

The utility of this compound as a chemical probe is intrinsically linked to the reactivity of its 7-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry for the diversification of heterocyclic scaffolds.

Caption: Reactivity of the 7-chloro group.

The electron-withdrawing nature of the fused triazole and pyrimidine rings activates the 7-position towards attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and to develop probes with tailored properties for specific biological questions.

Probing Cellular Function: Applications in Cell-Based Assays

The triazolopyrimidine scaffold has been implicated in the modulation of various cellular processes, including cell proliferation, apoptosis, and cell cycle regulation.[3][6] Therefore, this compound and its derivatives are valuable tools for investigating these fundamental aspects of cell biology.

Application I: Assessing Cytotoxicity and Cell Viability using the MTT Assay

A primary application of a novel chemical probe is to assess its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify metabolically active cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7][8][9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plate with 100 µL of the medium containing the test compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25 ± 0.08100%
Compound X11.10 ± 0.0688%
Compound X100.65 ± 0.0552%
Compound X500.20 ± 0.0316%

Table 1: Example Data from an MTT Assay.

Application II: Probing Kinase Signaling Pathways via Western Blotting

Given that many pyrimidine-based compounds are known to target protein kinases, a logical next step is to investigate the effect of this compound derivatives on specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer, serves as an excellent model system.[1][6][11][12][13]

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of proteins, one can assess the impact of a chemical probe on signaling pathway activation.[11][12]

Caption: Western Blotting Experimental Workflow.

Experimental Protocol: Western Blot for EGFR Pathway Analysis

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A431, which overexpresses EGFR) in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with various concentrations of the test compound for a specified duration. Include a positive control (e.g., a known EGFR inhibitor) and a vehicle control.

    • For pathway activation, you may starve the cells in serum-free medium and then stimulate with EGF.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Application III: Screening for Epigenetic Modulator Activity

The triazolopyrimidine scaffold has also been explored for its potential to inhibit epigenetic targets, such as Lysine-Specific Demethylase 1 (LSD1).[14] Commercially available kits provide a streamlined approach to screen for such activity.

Principle: These assays typically measure the enzymatic activity of LSD1, often through the detection of a byproduct like hydrogen peroxide, which can be quantified using a fluorescent probe.[15][16][17]

Experimental Protocol: LSD1 Inhibition Assay (Fluorometric)

  • Assay Preparation:

    • Prepare the assay buffer, LSD1 enzyme, and substrate according to the manufacturer's protocol (e.g., Cayman Chemical's LSD1 Inhibitor Screening Assay Kit).

  • Compound Addition:

    • Add the test compound (this compound or its derivatives) at various concentrations to the wells of a 96-well plate. Include a known LSD1 inhibitor as a positive control and a vehicle control.

  • Enzyme and Substrate Addition:

    • Add the LSD1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the H3 peptide substrate.

  • Detection:

    • After the enzymatic reaction, add the detection reagents (e.g., horseradish peroxidase and a fluorescent probe) as per the kit instructions.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of LSD1 activity for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value for active compounds.

Future Directions and Conclusion

This compound represents a powerful and versatile starting point for the development of sophisticated chemical probes. Its amenability to chemical modification through nucleophilic substitution at the 7-position allows for the creation of a vast chemical space to explore a multitude of biological targets. The protocols outlined in this application note provide a solid foundation for researchers to begin to unlock the potential of this privileged scaffold in their own investigations into cellular signaling, drug discovery, and chemical biology. As our understanding of complex biological systems continues to grow, so too will the demand for adaptable and potent chemical tools like this compound.

References

  • Chaudhary, P., et al. (n.d.). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PMC. Retrieved from [Link]

  • FineTest. (2025). EGFR Western Blot Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of[1][2][11]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]

  • Higashino, T., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. PubMed. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Schmalz, A., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Retrieved from [Link]

  • Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. OUCI. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). LSD1 Inhibitor Screening Assay Kit - Cayman Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of triazolopyrimidine derivatives, in two steps. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Higashino, T., et al. (1980). TRIAZOLO(4,5-D)PYRIMIDINES. V. THE NUCLEOPHILIC SUBSTITUTION OF 7-CHLORO. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway,.... Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Retrieved from [Link]

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Application Notes & Protocols for the In Vivo Formulation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the In Vivo Delivery of a Novel Triazolopyrimidine

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound of interest for various pharmacological investigations. As with many novel small molecules, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. The inherent physicochemical properties of such compounds often present significant challenges, primarily related to poor aqueous solubility. This document provides a comprehensive guide to formulating this compound for preclinical in vivo studies, offering a range of strategies from simple solutions to advanced nanoparticle suspensions. The protocols herein are designed to be adaptable, providing a robust starting point for formulation development.

Physicochemical Profile and Pre-formulation Considerations

While exhaustive experimental data for this compound is not extensively published, its chemical structure—a fused heterocyclic system—suggests it is likely a crystalline solid with low aqueous solubility.[1] This characteristic is common for many drug candidates and is a primary hurdle for achieving adequate systemic exposure in vivo.[2][3]

Assumed Physicochemical Properties:

  • Aqueous Solubility: Predicted to be low (<10 µg/mL). This is a critical parameter that dictates the formulation strategy.

  • LogP: Likely to be high, indicating lipophilicity.

  • pKa: The triazolopyrimidine core suggests the presence of basic nitrogen atoms, likely resulting in a weakly basic character.

  • Physical State: A solid at room temperature.[1]

These assumed properties place this compound in the Biopharmaceutics Classification System (BCS) Class II or IV, signifying that its absorption will be limited by its dissolution rate and/or solubility.

Safety Precautions: this compound is classified as harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling the solid compound.

Formulation Strategies for In Vivo Administration

The selection of an appropriate formulation strategy depends on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the available resources. Below are several approaches, ranging from simple to complex, that can be employed.

Strategy 1: Co-Solvent System (For Oral and Parenteral Dosing)

For early-stage in vivo studies, a co-solvent system is often the most straightforward approach to solubilize a poorly water-soluble compound.[4] This method involves dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. However, it is crucial to select co-solvents that are biocompatible and to use them at concentrations that do not cause toxicity in the animal model.

Table 1: Common Co-Solvent Systems for In Vivo Studies

Co-SolventAqueous VehicleTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)Saline, PBS, Water for Injection5-10%Can have pharmacological effects and may cause hemolysis at high concentrations.
Polyethylene glycol 400 (PEG 400)Saline, Water for Injection20-60%Generally well-tolerated. Can increase the viscosity of the formulation.
EthanolSaline, Water for Injection5-20%Can cause irritation and has CNS effects.
Propylene glycolSaline, Water for Injection10-40%A common vehicle for both oral and parenteral formulations.

Protocol 1: Preparation of a Co-Solvent Formulation

  • Solubilization: Weigh the required amount of this compound and dissolve it in the chosen co-solvent (e.g., DMSO or PEG 400). Gentle warming and vortexing can aid in dissolution.

  • Dilution: Slowly add the aqueous vehicle to the co-solvent solution while continuously mixing. This should be done in a stepwise manner to avoid precipitation of the compound.

  • Final Concentration: Adjust the final volume to achieve the desired concentration of the active pharmaceutical ingredient (API) and the co-solvent.

  • Filtration: For parenteral administration, filter the final formulation through a 0.22 µm sterile filter to ensure sterility.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Causality in Experimental Choices: The order of addition is critical. Adding the aqueous phase to the organic stock solution maintains a higher concentration of the organic solvent for a longer period, preventing the drug from crashing out of solution.

Self-Validation: The clarity of the final solution after filtration and upon standing for a relevant period (e.g., duration of the experiment) is a key indicator of a successful formulation.

Strategy 2: Amorphous Solid Dispersion (For Oral Dosing)

Amorphous solid dispersions (ASDs) are an effective method for enhancing the oral bioavailability of poorly soluble drugs.[5][6] In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.

Rationale: The amorphous form of a drug has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[5] The polymer helps to stabilize the amorphous state and prevent recrystallization.

Table 2: Common Polymers for Amorphous Solid Dispersions

PolymerAbbreviationCommon Solvents for Preparation
PolyvinylpyrrolidonePVPEthanol, Methanol, Dichloromethane
Hydroxypropyl methylcelluloseHPMCWater, Ethanol/Water mixtures
Copovidone (Kollidon® VA64)PVP-VAEthanol, Acetone, Dichloromethane
Soluplus®Ethanol, Acetone

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Co-dissolution: Dissolve this compound and the chosen polymer (e.g., PVP-VA) in a common volatile solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.

  • Suspension for Dosing: For oral administration, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose in water) immediately before dosing.

Causality in Experimental Choices: The choice of polymer is critical as it must be able to stabilize the amorphous drug and ideally provide some level of supersaturation upon dissolution in the gastrointestinal tract.

Self-Validation: Characterization of the ASD by techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature are essential for validation.

Strategy 3: Nanosuspension (For Oral and Parenteral Dosing)

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[7][8] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents.

Rationale: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[3] This can lead to improved bioavailability.

Table 3: Common Stabilizers for Nanosuspensions

Stabilizer TypeExamplesFunction
SurfactantsPoloxamer 188, Tween 80, Sodium dodecyl sulfate (SDS)Provide steric and/or electrostatic stabilization to prevent particle aggregation.
PolymersHPMC, PVP, Polyvinyl alcohol (PVA)Adsorb to the particle surface and provide steric hindrance.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

  • Premixing: Disperse the this compound powder in an aqueous solution of the stabilizer(s).

  • Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension for a sufficient time to achieve the desired particle size (typically < 500 nm). Monitor the particle size using dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Post-processing: For intravenous administration, the nanosuspension may need to be further processed to ensure sterility and isotonicity.

Causality in Experimental Choices: The selection of stabilizers is crucial to prevent Ostwald ripening and aggregation of the nanoparticles, ensuring the physical stability of the suspension.

Self-Validation: The particle size distribution, zeta potential (an indicator of stability), and absence of crystal growth over time are key parameters to validate the nanosuspension.

Visualization of Workflows

FormulationWorkflow cluster_cosolvent Strategy 1: Co-Solvent System cluster_asd Strategy 2: Amorphous Solid Dispersion cluster_nano Strategy 3: Nanosuspension A1 Dissolve API in Co-solvent A2 Add Aqueous Vehicle A1->A2 A3 Sterile Filter (Parenteral) A2->A3 A4 Final Formulation A3->A4 B1 Co-dissolve API & Polymer B2 Solvent Evaporation B1->B2 B3 Mill & Sieve B2->B3 B4 Suspend in Vehicle B3->B4 C1 Disperse API with Stabilizer C2 Wet Milling C1->C2 C3 Separate from Media C2->C3 C4 Final Nanosuspension C3->C4

Caption: Overview of the three main formulation strategies.

DecisionTree start Start: Poorly Soluble API q1 Is the dose low and solubility achievable in a small volume of co-solvent? start->q1 s1 Co-Solvent System q1->s1 Yes q2 Is the route of administration oral? q1->q2 No s2 Amorphous Solid Dispersion q2->s2 Yes s3 Nanosuspension q2->s3 No (or if ASD fails)

Caption: Decision tree for selecting a formulation strategy.

Conclusion and Recommendations

The successful in vivo evaluation of this compound hinges on overcoming its presumed poor aqueous solubility. This guide provides three robust formulation strategies, each with its own advantages and considerations. For initial, rapid screening, a co-solvent approach is recommended. For oral bioavailability enhancement, amorphous solid dispersions offer a powerful solution. For challenging compounds or when parenteral administration of a solid is required, nanosuspensions are a state-of-the-art option. It is imperative that any chosen formulation is thoroughly characterized for its physicochemical properties and stability to ensure reliable and reproducible in vivo results.

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [Link]

  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. National Institutes of Health. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Formulation aspects of intravenous nanosuspensions. PubMed. [Link]

  • Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application. ResearchGate. [Link]

  • Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine. Taylor & Francis Online. [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. ResearchGate. [Link]

  • Excipients for Parenterals. Pharmaca. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Nanosuspension technology and its applications in drug delivery. SciSpace. [Link]

  • Translation of In Vitro Activity to In Vivo Activity: Lessons from the Triazolopyrimidine Sulfonanilides. Cambridge Core. [Link]

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. [Link]

  • Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. [Link]

  • FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. [Link]

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. National Institutes of Health. [Link]

  • Strategies for Predicting In Vivo Performance of Amorphous Solid Dispersions. Contract Pharma. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Preprints.org. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery. [Link]

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. PubMed. [Link]

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications. MDPI. [Link]

  • Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. This molecule is a crucial heterocyclic building block in medicinal chemistry, often serving as a key intermediate for various therapeutic agents. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, improve yields, and ensure high purity of the final product. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and offer a structured troubleshooting guide to address issues you may encounter in the lab.

Section 1: Synthesis Overview and Mechanism

The most common and effective route to this compound involves the diazotization and subsequent intramolecular cyclization of a substituted diaminopyrimidine precursor. The key transformation is the formation of the triazole ring fused to the pyrimidine core.

The reaction begins with the treatment of a 4,5-diaminopyrimidine derivative with a nitrosating agent, typically sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or acetic acid). This in situ generates nitrous acid (HONO), which selectively diazotizes the more basic amino group. The resulting diazonium salt is often unstable and immediately undergoes an intramolecular cyclization to form the fused triazole ring system. If the starting material is a 7-hydroxy analog, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) is required to yield the target compound.[1][2]

Primary Synthetic Pathway

Synthesis_Pathway SM 4,5-Diamino-6-chloropyrimidine Precursor INT In situ Diazonium Salt (Unstable Intermediate) SM->INT  NaNO₂, Acid (e.g., HCl)  0-5 °C (Diazotization) PROD 7-Chloro-3-methyl-3H-1,2,3-triazolo [4,5-d]pyrimidine INT->PROD Intramolecular Cyclization

Caption: General reaction pathway for triazole ring formation.

Section 2: Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds.[1][2] It is designed to be a self-validating system; adherence to these parameters should provide a reliable baseline for achieving good yields.

Starting Material: 4-Amino-6-chloro-5-(methylamino)pyrimidine

Reagents & Equipment:

  • 4-Amino-6-chloro-5-(methylamino)pyrimidine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend the 4-Amino-6-chloro-5-(methylamino)pyrimidine (1.0 eq) in a mixture of water and concentrated HCl at room temperature.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath. It is critical to maintain this temperature throughout the addition of sodium nitrite to prevent the decomposition of the diazonium intermediate.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled pyrimidine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up & Extraction: Once the reaction is complete, carefully neutralize the mixture by adding it to an iced, saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

  • Answer: Low yield is the most common issue and can be traced to several factors related to the instability of the diazonium salt intermediate.

    • Cause A: Ineffective Diazotization. The generation of nitrous acid (from NaNO₂ and acid) is paramount. Ensure your NaNO₂ is fresh and dry, as it can degrade over time. The acidic medium is also crucial; verify that the pH of the reaction mixture is strongly acidic before and during the addition.

    • Cause B: Temperature Control Failure. This is the most critical parameter. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose, often leading to a complex mixture of byproducts, including phenols from reaction with water. Use a properly maintained ice-salt bath if necessary for better temperature control.

    • Cause C: Premature Work-up. The intramolecular cyclization step requires time. Ensure you have allowed sufficient reaction time (1-2 hours) after the NaNO₂ addition is complete before proceeding to neutralization and extraction. Monitor via TLC to confirm product formation.

Question 2: My final product is contaminated with significant impurities, even after chromatography. What are they and how can I avoid them?

  • Answer: Impurity formation often runs parallel to the causes of low yield.

    • Cause A: Isomer Formation. While the target is the 3-methyl isomer, methylation of the precursor can sometimes lead to other isomers, which may be difficult to separate. The synthesis of specific N-methyl isomers of related triazolopyrimidines has been studied, confirming that different isomers can form.[3] Careful synthesis of the initial 4-Amino-6-chloro-5-(methylamino)pyrimidine is key to ensuring regioselectivity.

    • Cause B: Hydrolysis of the Chloro Group. The 7-chloro group can be susceptible to hydrolysis, especially during a basic work-up or if moisture is present on the silica gel during chromatography, leading to the formation of 3-methyl-3H-[4][5][6]triazolo[4,5-d]pyrimidin-7(6H)-one.[7] To mitigate this, keep the work-up steps cold and brief, and use a well-dried solvent and silica gel for purification.

    • Cause C: Unreacted Starting Material. If the diazotization was incomplete, you will have starting material in your crude product. This typically points to using an insufficient amount of NaNO₂ or not allowing enough reaction time.

Question 3: The purification is proving difficult. Are there alternative methods?

  • Answer: If standard silica gel chromatography is failing to provide pure material, consider these options.

    • Alternative Chromatography: If impurities are co-eluting, try a different solvent system. A switch from ethyl acetate/hexane to dichloromethane/methanol can significantly alter selectivity. Alternatively, consider reverse-phase chromatography if the impurities have different polarities.

    • Recrystallization: This is an excellent method for purification if a suitable solvent can be found. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find one in which the product has high solubility at high temperatures and low solubility at room temperature or below.

    • Acid-Base Extraction: If you have basic impurities (like unreacted starting material), you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to pull the basic impurities into the aqueous layer. Then, wash with bicarbonate and brine before drying and concentrating.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use an alternative chlorinating agent if I start with the 7-hydroxy analog?

    • A: Yes. While phosphorus oxychloride (POCl₃) is standard, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be effective for this type of chlorination.[1] Always perform such reactions in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q: What is the best way to confirm the structure and purity of my final product?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify the methyl group's position. LC-MS is excellent for assessing purity and confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Q: Are there any specific safety concerns with this synthesis?

    • A: Yes. Sodium nitrite is an oxidizer and is toxic. Diazonium salts can be explosive when isolated and dry, which is why this reaction is performed in situ at low temperatures. Phosphorus oxychloride is highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents and perform the reaction in a fume hood.

Section 5: Data Summary and Optimization

To maximize yield, careful control over reaction parameters is essential. The following table summarizes key variables and their typical impact.

ParameterRecommended RangeRationale & Impact on Yield
Temperature 0 - 5 °CCritical. Higher temperatures lead to rapid decomposition of the diazonium intermediate, severely reducing yield.
NaNO₂ Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material. A large excess can lead to unwanted side reactions.
Acidic Medium Conc. HCl, Acetic AcidEssential for the in situ generation of nitrous acid (HONO) from NaNO₂.
Reaction Time 1 - 3 hoursInsufficient time leads to incomplete reaction. Monitor by TLC to determine the optimal time for your specific setup.
Solvent for Extraction DCM, EtOAcChoice depends on product polarity. Both are generally effective for this class of compounds.

Section 6: Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues systematically.

Troubleshooting_Workflow start Start: Low Yield or High Impurity q_temp Was temperature kept below 5°C? start->q_temp s_temp_no Action: Rerun reaction with strict temperature control (ice-salt bath). q_temp->s_temp_no No q_reagents Are reagents (esp. NaNO₂) fresh? Is medium strongly acidic? q_temp->q_reagents Yes s_temp_no->start Retry s_reagents_no Action: Use fresh NaNO₂. Verify pH before addition. q_reagents->s_reagents_no No q_time Was reaction monitored to completion (TLC/LC-MS)? q_reagents->q_time Yes s_reagents_no->start Retry s_time_no Action: Increase reaction time. Monitor consumption of starting material. q_time->s_time_no No q_purification Analyze Impurities by MS. Is hydrolyzed byproduct present? q_time->q_purification Yes s_time_no->start Retry s_purification_yes Action: Use anhydrous solvents/silica. Minimize contact with water/base during work-up. q_purification->s_purification_yes Yes end Yield Optimized q_purification->end No s_purification_yes->end

Caption: A systematic workflow for troubleshooting synthesis problems.

References

  • Google Patents. (2015). Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds.Link

  • Phillips, M. A., et al. (2017). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry. Link

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco. Link

  • Delang, L., et al. (2016). Identification of[4][5][6]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of chikungunya virus replication. Antimicrobial Agents and Chemotherapy. Link

  • Barral, K., et al. (2016). Identification of[4][5][6]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. PubMed. Link

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Technical Support Center: Purification of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification process. As a key intermediate in the synthesis of various pharmaceutically active compounds, including the antiplatelet agent Ticagrelor, achieving high purity of this compound is critical.[1][2][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from a reaction mixture.

Issue 1: Low Yield After Initial Extraction

Question: I've completed the synthesis and performed a standard aqueous work-up and extraction with an organic solvent, but my yield of crude this compound is significantly lower than expected. What could be the cause and how can I improve it?

Answer:

Low yield after extraction can stem from several factors, primarily related to the compound's solubility and stability.

  • pH of the Aqueous Phase: The triazolopyrimidine ring system can exhibit basic properties. If the aqueous phase is too acidic, the compound may become protonated, increasing its solubility in the aqueous layer and leading to poor extraction efficiency into the organic solvent.

    • Troubleshooting Step: Before extraction, carefully adjust the pH of the reaction mixture to a neutral or slightly basic pH (around 7-8) using a mild base like sodium bicarbonate solution. This will ensure the compound is in its free base form and partitions more effectively into the organic layer.

  • Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. If the solvent is too nonpolar, it may not efficiently solvate the target compound.

    • Troubleshooting Step: Dichloromethane (DCM) and ethyl acetate are commonly used solvents for extracting similar heterocyclic compounds.[5] If you are using a very nonpolar solvent like hexane, consider switching to or performing sequential extractions with DCM or ethyl acetate. A mixture of solvents can also be effective.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the product, leading to lower recovery.

    • Troubleshooting Step: To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separation funnel. In some cases, filtering the entire mixture through a pad of celite can be effective.

Issue 2: Difficulty in Removing a Persistent Impurity by Recrystallization

Question: I'm trying to purify my crude this compound by recrystallization, but a particular impurity consistently co-crystallizes with my product. How can I resolve this?

Answer:

Co-crystallization of impurities is a common challenge, often due to structural similarities between the impurity and the target compound.

  • Identify the Impurity (if possible): Understanding the nature of the impurity is the first step. Potential impurities could include unreacted starting materials or side-products from the cyclization reaction that forms the triazole ring.[1]

  • Solvent System Optimization: The key to successful recrystallization is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

    • Troubleshooting Step: Experiment with different solvent systems. A good starting point for heterocyclic compounds is a binary solvent system, such as ethanol/water, isopropanol/water, or ethyl acetate/hexane. Start by dissolving the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Then, reheat to get a clear solution and allow it to cool slowly.

Solvent SystemRationale
Isopropanol/WaterBalances polarity to selectively precipitate the target compound.
Ethyl Acetate/HexaneGood for compounds with moderate polarity.
Dichloromethane/MethanolCan be effective but requires careful control of evaporation.
  • Activated Carbon Treatment: If the impurity is a colored species, it can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration and crystallization.[4]

    • Troubleshooting Step: Add a small amount of activated carbon to the hot, dissolved crude product. Swirl for a few minutes, then hot filter the solution to remove the carbon before allowing the filtrate to cool and crystallize.

Issue 3: Poor Separation During Column Chromatography

Question: I am using silica gel column chromatography to purify my product, but I am getting poor separation between my desired compound and a closely eluting impurity. What can I do to improve the resolution?

Answer:

Improving resolution in column chromatography involves optimizing the mobile phase and stationary phase conditions.

  • Mobile Phase Optimization: The polarity of the eluent is the most critical factor.

    • Troubleshooting Step:

      • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switch to a shallow gradient. Start with a less polar solvent system and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. This will help to better separate compounds with similar polarities.

      • Solvent Selection: Experiment with different solvent systems. Sometimes, adding a small percentage of a third solvent with different properties (e.g., a small amount of methanol in a hexane/ethyl acetate system) can alter the selectivity and improve separation. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[6]

  • Stationary Phase Considerations:

    • Troubleshooting Step:

      • Finer Mesh Silica: Using silica gel with a smaller particle size (higher mesh number) can increase the surface area and improve separation efficiency, although it may lead to slower flow rates.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which can offer different selectivity for polar compounds.

Workflow for Purification Troubleshooting

Purification_Troubleshooting cluster_start Initial State cluster_extraction Extraction & Work-up cluster_purification Primary Purification cluster_end Final Product Crude_Product Crude Reaction Mixture Extraction Aqueous Work-up & Organic Extraction Crude_Product->Extraction Low_Yield Low Yield? Extraction->Low_Yield Adjust_pH Adjust pH to 7-8 Low_Yield->Adjust_pH Yes Recrystallization Recrystallization Low_Yield->Recrystallization No Change_Solvent Use DCM or Ethyl Acetate Adjust_pH->Change_Solvent Change_Solvent->Extraction Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Further Purification Needed Impure_Crystals Impure Crystals? Recrystallization->Impure_Crystals Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Optimize_Solvents Optimize Solvent System Impure_Crystals->Optimize_Solvents Yes Pure_Product Pure Product (>95% Purity) Impure_Crystals->Pure_Product No Optimize_Solvents->Recrystallization Optimize_Eluent Optimize Eluent/Gradient Poor_Separation->Optimize_Eluent Yes Poor_Separation->Pure_Product No Optimize_Eluent->Column_Chromatography

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature.[7] The color can range from white to off-white or pale yellow. Significant color may indicate the presence of impurities.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates and final products.[5] A purity of >95% is often desired for subsequent synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the purification and to get a qualitative assessment of purity.

Q3: Is this compound sensitive to any particular conditions?

A3: The chloro-substituent at the 7-position of the triazolo[4,5-d]pyrimidine ring is susceptible to nucleophilic substitution.[2] Therefore, it is advisable to avoid strongly basic conditions, especially at elevated temperatures, during work-up and purification to prevent hydrolysis or reaction with other nucleophiles present in the reaction mixture.

Q4: What are some common impurities that might be present in the crude product?

A4: Based on typical synthetic routes, common impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 4,5-diaminopyrimidine derivative.

  • Side-Products from Diazotization: The formation of the triazole ring often involves a diazotization reaction, which can sometimes lead to side-products if not performed under optimal conditions.[1][5]

  • Isomers: Depending on the synthetic route, other N-methyl isomers of the triazolopyrimidine ring could potentially form.[8]

Q5: What safety precautions should be taken when handling this compound?

A5: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Based on the hazard statements for the compound, it is harmful if swallowed or inhaled, and can cause skin and eye irritation.[7]

References

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Available at: [Link]

  • Novel synthesis of Ticagrelor, an ant. JOCPR. Available at: [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Available at: [Link]

  • Synthesis of triazolopyrimidine compounds. Google Patents.
  • Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][3][5]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. PMC - NIH. Available at: [Link]

  • Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. Available at: [Link]

  • Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds. Google Patents.
  • 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. PubChem. Available at: [Link]

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. PubMed. Available at: [Link]

  • Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. Available at: [Link]

Sources

stability issues of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. While specific kinetic stability data for this molecule is not extensively published, this document synthesizes information on the reactivity of closely related 7-chlorotriazolopyrimidines and established principles of chemical stability to provide robust guidance.

The primary chemical liability of this compound is the 7-chloro substituent, which is highly susceptible to nucleophilic substitution. Understanding and mitigating this reactivity is critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of instability for this compound in solution?

The principal stability concern is the high reactivity of the chlorine atom at the 7-position of the triazolopyrimidine ring system. This chloro group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[1][2] In solution, this can lead to rapid degradation if nucleophiles are present.

Q2: What are the most common nucleophiles that can degrade this compound in a laboratory setting?

Common nucleophiles that can react with and degrade the compound include:

  • Water: Causes hydrolysis, replacing the chloro group with a hydroxyl group to form 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. This is a very common issue in aqueous buffers.

  • Amines: Primary and secondary amines, often found in biological buffers (e.g., Tris) or as components of cell culture media, can readily displace the chloro group.[2]

  • Hydroxide ions (OH⁻): Basic conditions will significantly accelerate the rate of hydrolysis.

  • Other buffer components: Buffers containing thiols (like DTT), or other nucleophilic species should be used with caution and their compatibility should be experimentally verified.

Q3: What solvents are recommended for preparing stock solutions?

To ensure the longevity of your stock solutions, it is imperative to use anhydrous, aprotic solvents. The recommended solvents are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Always use high-purity, anhydrous grade solvents. Once prepared, stock solutions should be stored under inert gas (argon or nitrogen) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and moisture ingress.

Q4: How does pH impact the stability of the compound in aqueous solutions?

While a specific pH-rate profile for this compound is not available, the stability of similar heterocyclic chlorides is known to be pH-dependent.[3][4]

  • Acidic Conditions (pH < 4): May provide relative stability against hydrolysis, but acidic catalysis of hydrolysis can occur.

  • Neutral Conditions (pH 6-8): Hydrolysis is likely to occur, and the rate will depend on the buffer composition and temperature.

  • Basic Conditions (pH > 8): A significant increase in the rate of hydrolysis is expected due to the increased concentration of the highly nucleophilic hydroxide ion.

For experiments in aqueous media, it is crucial to prepare the working solution immediately before use and to minimize the time the compound spends in the aqueous environment. A preliminary stability test in your specific buffer system is highly recommended (see protocols below).

Q5: Are there any light or temperature sensitivities I should be aware of?

As a general best practice for heterocyclic compounds, solutions should be protected from light to prevent potential photodegradation. While specific studies on this compound are lacking, many aromatic and heterocyclic molecules are light-sensitive.

Temperature will increase the rate of all degradation reactions. Therefore, store stock solutions at low temperatures (-20°C or -80°C) and perform experiments at the lowest practical temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. A logical workflow for troubleshooting is presented below.

A Problem: Inconsistent Results or Loss of Compound Activity B Is the stock solution fresh (< 1 week old)? A->B C Prepare a fresh stock solution in anhydrous, aprotic solvent (DMSO/DMF). Store in aliquots at -80°C. B->C No D Is the compound stable in your experimental buffer/medium? B->D Yes J Re-run experiment with fresh stock and optimized conditions. C->J F Analyze stability data. Is degradation > 10% within the experiment's timeframe? D->F Unsure H Consider other experimental variables: - Reagent quality - Cell passage number - Assay conditions D->H Yes E Run a preliminary stability test. (See Protocol 1) E->F G Issue is likely due to instability. Modify experimental conditions. F->G Yes F->H No I Modify Conditions: - Prepare working solutions immediately before use. - Reduce incubation time. - Change to a non-nucleophilic buffer. G->I I->J K Problem Solved J->K

Caption: Troubleshooting workflow for stability issues.

Issue 1: I am observing a progressive loss of my compound's activity over the course of an experiment.

  • Causality: This is a classic sign of compound degradation in the experimental medium. The active 7-chloro compound is likely being converted to a less active or inactive analog, such as the 7-hydroxy derivative.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always start by preparing a fresh working solution from a reliable, frozen stock aliquot immediately before your experiment. Do not use previously prepared and stored aqueous solutions.

    • Evaluate Your Buffer: Check the composition of your buffer or cell culture medium. Does it contain primary or secondary amines (e.g., Tris, glycine)? If so, these are likely reacting with your compound.

    • Perform a Stability Check: Use the "Protocol for a Preliminary Stability Assessment" below to determine the half-life of your compound in your specific experimental medium.

    • Modify Experimental Conditions: If instability is confirmed, consider the following modifications:

      • Reduce Incubation Time: Minimize the time the compound is in the aqueous medium.

      • Change Buffer System: Switch to a non-nucleophilic buffer system if possible (e.g., HEPES, MOPS, phosphate buffers).

      • Dose Freshly: For long-term experiments (e.g., > 24 hours in cell culture), you may need to replace the medium and re-dose with freshly prepared compound at regular intervals.

Issue 2: My HPLC/LC-MS analysis shows a decrease in the main peak area over time, with the appearance of one or more new peaks.

  • Causality: This directly indicates the degradation of your compound. The new peaks correspond to degradation products. The most probable degradation pathway in aqueous media is hydrolysis.

  • Troubleshooting Steps:

    • Identify the Degradant: The primary degradation product is likely 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. The molecular weight of this product is 151.14 g/mol , which is a decrease of 18.43 g/mol from the parent compound (169.57 g/mol ) due to the substitution of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ). Check your LC-MS data for a peak corresponding to this mass.

    • Quantify Degradation: Use the "General HPLC-UV Method" outlined below to monitor the peak area of the parent compound over time. This will allow you to quantify the rate of degradation.

    • Implement Proper Handling: This is a strong indicator that your current solution handling and storage protocols are insufficient. Strictly adhere to the recommendations for using anhydrous aprotic solvents for stock solutions and preparing aqueous solutions fresh for immediate use.

Caption: Likely primary degradation pathway in aqueous solution.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer

This protocol provides a framework to assess the stability of the compound in your specific experimental buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution and either analyze it immediately by HPLC/LC-MS or quench the reaction by diluting it in a cold, strong organic solvent (like acetonitrile) and store at -80°C for later analysis.

  • Incubate: Incubate the remaining test solution under your standard experimental conditions (e.g., 37°C).

  • Collect Timepoints: Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Quench each sample immediately as described in step 3.

  • Analyze: Analyze all samples by HPLC or LC-MS.

  • Calculate Stability: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >10% is generally considered significant instability for most applications.

Protocol 2: General HPLC-UV Method for Purity and Stability Monitoring

This is a starting point for developing a stability-indicating method. Optimization will likely be required.

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
UV Detection 254 nm (or scan for optimal wavelength)
Injection Volume 5 µL

Data Interpretation: A stable sample will show a single major peak with consistent area over time. An unstable sample will show a decrease in the parent peak area and the emergence of new peaks, typically at earlier retention times due to increased polarity (e.g., the 7-hydroxy product).

Summary of Best Practices

  • Solid Compound: Store at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare in anhydrous DMSO or DMF. Store in small, tightly sealed aliquots under an inert atmosphere at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: ALWAYS prepare fresh from your stock solution immediately before use. Do not store aqueous solutions.

  • Experimental Design: Be mindful of nucleophiles in your buffers and media. If possible, use non-nucleophilic buffers and minimize incubation times.

  • Verification: When in doubt, perform a preliminary stability test in your specific experimental system.

By adhering to these guidelines, you can significantly mitigate the inherent stability risks associated with this compound, leading to more accurate and reproducible scientific outcomes.

References

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Higashino, T., et al. (1980). TRIAZOLO(4,5‐D)PYRIMIDINES. V. THE NUCLEOPHILIC SUBSTITUTION OF 7‐CHLORO.
  • Higashino, T., Katori, T., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Yakugaku Zasshi, 99(10), 1031-6.
  • Espinoza, R. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Baertschi, S. W., et al. (Eds.). (2018).
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

Technical Support Center: 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Success and Overcoming Resistance

Welcome to the technical support center for 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you navigate the common and complex challenges encountered when working with this versatile heterocyclic compound, from basic handling to investigating acquired biological resistance.

This compound is primarily utilized as a reactive intermediate or a core scaffold in medicinal chemistry and drug discovery.[1][2] Its significance lies in the reactivity of the 7-chloro substituent, which is susceptible to nucleophilic substitution, allowing for the synthesis of diverse libraries of derivative compounds.[2][3] These derivatives have shown a wide range of biological activities, targeting everything from G protein-coupled receptors (GPCRs) and kinases to viral enzymes and microbial pathways.[4][5][6][7] Understanding its properties and potential pitfalls is the first step toward successful experimentation.

Part 1: Foundational Knowledge & Compound Handling

Before initiating any experiment, a firm grasp of the compound's fundamental properties is crucial. Mishandling at this stage is a common source of downstream variability.

FAQ: Basic Properties & Handling

Question: What are the core physicochemical properties of this compound?

Answer: The essential properties are summarized below. This data is critical for calculating molar concentrations and understanding the compound's general nature.

PropertyValueSource
CAS Number 21323-71-7[8]
Molecular Formula C₅H₄ClN₅[8]
Molecular Weight 169.57 g/mol [8]
Appearance Typically a solid[8]
Purity ≥95.0% (Varies by supplier)[8]
Canonical SMILES CN1N=NC2=C(Cl)N=CN=C21[8]

Question: How should I prepare stock solutions? What are the best solvents?

Answer: Due to its heterocyclic aromatic structure, this compound exhibits poor solubility in aqueous solutions.

  • Primary Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Causality: These solvents effectively solvate the molecule, preventing the formation of micro-precipitates that can confound biological assays. Storing the compound in solution at -20°C or -80°C is standard practice to maintain stability. Always use anhydrous grade solvents to prevent hydrolysis of the reactive chloro group.

Question: What is the stability of this compound in solution?

Answer: The primary stability concern is the 7-chloro group, which can be hydrolyzed in the presence of water, especially at non-neutral pH.

  • In Stock Solutions (DMSO/DMF): When stored desiccated and frozen, the compound is stable for months. However, repeated freeze-thaw cycles should be avoided. We recommend aliquoting the primary stock solution into single-use volumes.

  • In Aqueous Assay Buffers: The compound's half-life can be significantly reduced. It is critical to prepare working solutions fresh for each experiment by diluting the high-concentration stock directly into the final assay buffer immediately before use. For related triazolopyrimidine compounds, stability in microsomal preparations can be low, with half-lives sometimes less than 30 minutes, indicating metabolic liability may also be a concern for derivatives.[4]

Part 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems researchers encounter, moving from simple observations to their underlying causes and solutions.

Workflow for Troubleshooting Suboptimal Compound Activity

When expected biological activity is low or absent, a systematic approach is necessary to pinpoint the issue. The following workflow can diagnose whether the problem lies with the compound's physical state or its biological interaction.

G start Start: Suboptimal or No Activity Observed check_solubility 1. Verify Compound Solubility (Visual Inspection, DLS) start->check_solubility is_soluble Is the compound fully dissolved in the final assay medium? check_solubility->is_soluble check_stability 2. Assess Compound Stability (LC-MS analysis over time) is_soluble->check_stability Yes solubility_issue Outcome: Solubility Issue Precipitation is occurring. is_soluble->solubility_issue No is_stable Is the compound stable for the assay duration? check_stability->is_stable check_target 3. Validate Target Engagement (CETSA, SPR, or Target-Specific Assay) is_stable->check_target Yes stability_issue Outcome: Stability Issue Compound is degrading. is_stable->stability_issue No is_engaged Does the compound bind to its intended target? check_target->is_engaged target_issue Outcome: Target Engagement Issue Compound not reaching/binding target. is_engaged->target_issue No resistance_issue Outcome: Potential Biological Resistance Investigate cellular mechanisms. is_engaged->resistance_issue Yes

Caption: A systematic workflow for diagnosing poor experimental results.

FAQ: Experimental Troubleshooting

Question: My compound precipitates when I add it to my aqueous cell culture medium. How can I fix this?

Answer: This is the most common issue and stems from the compound's low aqueous solubility. The final concentration of your organic solvent (typically DMSO) is the critical factor.

  • Immediate Solution: Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (usually <0.5%, and ideally <0.1%). If precipitation still occurs, you may be exceeding the compound's solubility limit at that solvent percentage.

  • Best Practice: Perform a kinetic solubility assay. Prepare serial dilutions of your compound in the final assay buffer. Measure turbidity or light scatter over time to determine the highest concentration that remains soluble for the duration of your experiment.

  • Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound is higher than its aqueous solubility limit, it will crash out of solution, forming aggregates or precipitates. These aggregates have no, or artifactual, biological activity and lead to irreproducible results.

Question: I'm seeing inconsistent IC₅₀ values between experiments. What are the likely causes?

Answer: Inconsistent IC₅₀ values are typically rooted in issues of compound stability, solubility, or assay variability.

  • Compound Degradation: As mentioned, the compound may not be stable in your assay buffer. An LC-MS stability assay is the definitive test. Incubate the compound in your buffer for the full duration of your experiment and measure the percentage of the parent compound remaining over time.

  • Solvent Evaporation: If your primary stock in DMSO has been stored for a long time, solvent evaporation can artificially increase its concentration. Re-verify the stock concentration or prepare a fresh stock.

  • Cellular Health & Density: Ensure your cells are in the same growth phase and plated at the same density for every experiment. Variations in cell health can dramatically alter their response to a compound.

  • Assay Reagents: Use the same lot of reagents (e.g., FBS, media, detection agents) whenever possible to minimize variability.

Part 3: Overcoming Biological Resistance

Resistance is a complex phenomenon where a biological system (e.g., a cancer cell line, a microbe) ceases to respond to a compound that was previously effective. While specific resistance mechanisms to this compound itself are not documented, we can infer likely pathways based on the known targets of the broader triazolopyrimidine chemical class.

Investigating resistance requires a hypothesis-driven approach. The diagram below illustrates the primary potential mechanisms.

G cluster_mechanisms Potential Cellular Resistance Mechanisms cluster_validation Experimental Validation Strategies compound Triazolopyrimidine Derivative efflux A. Increased Drug Efflux (e.g., P-gp/MDR1, BCRP overexpression) target_mod B. Target Modification (e.g., Point mutations in a kinase gatekeeper residue, altered tubulin isoform expression) bypass C. Pathway Upregulation/Bypass (e.g., Activation of a parallel survival pathway like PI3K/Akt if targeting MAPK) metabolism D. Increased Drug Metabolism (e.g., Upregulation of Cytochrome P450 enzymes) efflux_val Validate with Efflux Pump Inhibitors (e.g., Verapamil, Ko143). Measure intracellular compound levels via LC-MS. efflux->efflux_val Investigate via target_mod_val Sequence target gene from resistant cells. Perform in vitro assays with recombinant mutant protein. target_mod->target_mod_val Investigate via bypass_val Perform Phospho-Proteomic/RNA-Seq analysis. Test combination therapies with inhibitors of the bypass pathway. bypass->bypass_val Investigate via metabolism_val Measure compound half-life in resistant vs. sensitive cells. Identify metabolites via LC-MS. metabolism->metabolism_val Investigate via

Caption: Key mechanisms of acquired resistance to targeted therapies and corresponding validation strategies.

FAQ: Investigating Resistance

Question: My cancer cell line has developed resistance to my triazolopyrimidine derivative. Where do I start?

Answer: The first step is to confirm the resistance phenotype. Generate a dose-response curve for your resistant cell line alongside the parental (sensitive) line. A significant rightward shift in the IC₅₀ confirms resistance. Once confirmed, use the framework above to form a hypothesis.

  • Hypothesis 1: Is it an efflux problem? This is often the simplest mechanism to test.

    • Experiment: Co-incubate the resistant cells with your compound and a known efflux pump inhibitor (e.g., Verapamil for P-gp). If the sensitivity is restored, increased efflux is the likely cause.

  • Hypothesis 2: Has the target protein been altered? This is common for kinase inhibitors.[5]

    • Experiment: Isolate genomic DNA or mRNA from the resistant cells and sequence the gene encoding the target protein. Compare this to the sequence from the parental cells to identify mutations.

  • Hypothesis 3: Have the cells activated a bypass pathway?

    • Experiment: This is more complex and often requires 'omics' approaches. A phospho-proteomics screen comparing resistant and parental cells can reveal which signaling pathways have been dysregulated. For example, if your compound inhibits EGFR, resistant cells might show hyperactivation of the downstream PI3K/Akt pathway.[5]

Question: My triazolopyrimidine is an antimicrobial. What are the likely resistance mechanisms?

Answer: In microbes, resistance often arises from target modification or enzymatic inactivation. For anilinopyrimidine fungicides, a related class, resistance has been linked to point mutations in enzymes involved in methionine biosynthesis.[9]

  • Experimental Approach:

    • Generate Resistant Mutants: Culture the microbe in the presence of sub-lethal concentrations of your compound to select for resistant colonies.

    • Whole-Genome Sequencing: Sequence the genomes of several independent resistant mutants and compare them to the wild-type strain.

    • Identify Common Mutations: Look for genes that are consistently mutated across multiple resistant isolates. These are your top candidates for the resistance-conferring gene, which is often the compound's direct target or a metabolic enzyme.

Part 4: Key Experimental Protocols

Here are step-by-step methodologies for essential quality control experiments.

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum concentration of the compound that remains soluble in the final assay buffer over the time course of the experiment.

  • Prepare Compound Plate: In a 96-well clear plate, prepare serial 2-fold dilutions of your compound from a high-concentration DMSO stock (e.g., starting from 100 µM final concentration). Include a DMSO-only control. Keep the volume of DMSO added to each well constant.

  • Add Assay Buffer: Rapidly add the final assay buffer (e.g., cell culture medium + 10% FBS) to each well to achieve the final desired concentrations.

  • Measure Initial Absorbance: Immediately read the absorbance at a wavelength sensitive to light scatter (e.g., 620 nm) using a plate reader. This is your T=0 reading.

  • Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂).

  • Measure Final Absorbance: At the end of the planned experimental duration (e.g., 48 hours), read the absorbance again.

  • Analysis: The highest concentration at which the change in absorbance (Final - Initial) is not significantly different from the DMSO control is considered the kinetic solubility limit.

Protocol 2: In Vitro Compound Stability Assay (LC-MS)

Objective: To quantify the degradation of the compound in a specific buffer over time.

  • Reaction Setup: Prepare a master mix of your assay buffer. Spike in your compound from a DMSO stock to a final concentration relevant to your assay (e.g., 1-10 µM). Ensure the final DMSO concentration is consistent with your biological experiments.

  • Time Points: Immediately remove an aliquot (T=0). Incubate the remaining solution at the desired temperature (e.g., 37°C). Remove additional aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop any potential degradation in the collected aliquots by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound if available). This precipitates proteins and halts enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material.

  • LC-MS Analysis: Transfer the supernatant to an analysis vial and analyze using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to measure the peak area of your parent compound relative to the internal standard.

  • Analysis: Plot the percentage of compound remaining (relative to T=0) versus time to determine the compound's half-life (t₁₂) in that specific medium.

References

  • Yakugaku Zasshi.

  • Farmaco.

  • ChemicalBook.

  • Fluorochem.

  • Molecules.

  • Il Farmaco.

  • SJZ Chem-Pharm.

  • [Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][8]triazine Derivatives.]([Link]) Molecules.

  • ACS Medicinal Chemistry Letters.

  • PubChem.

  • Biosynth.

  • 1][3][8]triazolo[4,3-c]pyrimidin-5-ol. BLD Pharm.

  • International Journal of Molecular Sciences.

  • 1][3][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry.

  • ResearchGate.

  • 1][3][10]triazolo[4,5-d]pyrimidine. Santa Cruz Biotechnology.

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][8]triazolopyrimidine Derivatives as Potential Anticancer Agents.]([Link]) Pharmaceuticals.

  • Microorganisms.

  • Pharmaceuticals.

  • RSC Advances.

  • Molecules.

  • European Journal of Medicinal Chemistry.

  • 1][3][10]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. Journal of Medicinal Chemistry.

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Technical Support Center: Synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS: 21323-71-7). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic efforts for this valuable heterocyclic intermediate.

Section 1: The Synthetic Pathway at a Glance

The synthesis of this compound is typically achieved through a robust, multi-step sequence. The general strategy involves the initial construction of a substituted pyrimidine ring, followed by the formation of the fused triazole ring, and culminating in a chlorination step. Understanding this workflow is crucial for effective troubleshooting.

Synthetic_Workflow A Step 1: Pyrimidine Precursor Synthesis (e.g., 6-Chloro-N5-methyl- pyrimidine-4,5-diamine) B Step 2: Triazole Ring Formation (Diazotization & Cyclization) A->B C Intermediate (3-Methyl-3H-[1,2,3]triazolo[4,5-d] -pyrimidin-7(6H)-one) B->C D Step 3: Chlorination C->D E Final Product (7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine) D->E Troubleshooting_Cyclization Start Low Yield in Cyclization Step CheckTemp Was reaction kept at 0-5 °C during NaNO₂ addition? Start->CheckTemp CheckpH Was the solution acidic (pH 3-5)? CheckTemp->CheckpH Yes FixTemp Action: Maintain strict temperature control. CheckTemp->FixTemp No CheckAddition Was NaNO₂ solution added slowly and below the surface? CheckpH->CheckAddition Yes FixpH Action: Use an appropriate acid (e.g., Acetic Acid) to adjust pH. CheckpH->FixpH No ResultOK Optimize and Repeat CheckAddition->ResultOK Yes FixAddition Action: Ensure slow, sub-surface addition with vigorous stirring. CheckAddition->FixAddition No FixTemp->ResultOK FixpH->ResultOK FixAddition->ResultOK

Technical Support Center: Synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, a key intermediate in the manufacturing of various pharmaceutical compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges and optimize your reaction outcomes.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, frequently encountered side reactions in a question-and-answer format. We delve into the mechanistic origins of these issues and provide validated protocols to mitigate them.

Question 1: My reaction is producing a significant isomeric impurity that is difficult to separate from the desired 3-methyl product. What is its identity and how can I improve regioselectivity?

Answer: This is the most common challenge in this synthesis. The impurity is likely one of the other N-methylated isomers: 1-methyl- or 2-methyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine. The formation of these isomers is a direct consequence of the N-alkylation of the triazole ring, which has multiple nucleophilic nitrogen atoms.[1]

Root Cause Analysis: The alkylation of the 7-chloro-3H-[2][3]triazolo[4,5-d]pyrimidine core with a methylating agent can occur on any of the three nitrogen atoms of the triazole ring. The ratio of the resulting isomers (N1, N2, and N3) is highly dependent on reaction conditions such as the base, solvent, and temperature. These factors influence which nitrogen atom is deprotonated and its subsequent nucleophilicity.[3][4][5] Generally, thermodynamic control tends to favor the more stable isomer, while kinetic control may yield a mixture.

Mitigation Strategies & Protocol:

Controlling the regioselectivity requires careful selection of reagents and conditions to favor methylation at the N3 position.

Table 1: Recommended Conditions for Regioselective N3-Methylation

ParameterRecommended ConditionRationale & Explanation
Base Potassium Carbonate (K₂CO₃)A moderately strong base that is effective without promoting significant side reactions. Stronger bases like sodium hydride (NaH) can lead to lower selectivity.[5]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the heterocyclic starting material and the base, facilitating a homogenous reaction.
Temperature 20-25 °C (Room Temperature)Running the reaction at ambient temperature often provides the best balance between reaction rate and selectivity. Elevated temperatures can lead to scrambling and the formation of undesired isomers.
Methylating Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Both are effective. Methyl iodide is often preferred for its higher reactivity at lower temperatures.

Step-by-Step Protocol:

  • To a stirred solution of 7-chloro-3H-[2][3]triazolo[4,5-d]pyrimidine (1.0 eq) in anhydrous DMF (10 volumes), add powdered potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 30 °C.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by pouring the mixture into ice water (20 volumes).

  • The product will precipitate. Filter the solid, wash with water until the washings are neutral, and dry under vacuum at 40-50 °C.

This protocol is designed to favor the kinetically controlled formation of the desired N3-methyl isomer.

Workflow for Isomer Troubleshooting:

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Execution & Verification cluster_3 Outcome start Isomeric Impurity Detected by HPLC/NMR check_conditions Review Reaction Conditions: - Base - Solvent - Temperature start->check_conditions select_protocol Select Kinetically-Favored Protocol (e.g., K₂CO₃ in DMF at RT) check_conditions->select_protocol run_reaction Execute Optimized Protocol select_protocol->run_reaction monitor Monitor Isomer Ratio by HPLC run_reaction->monitor result N3 Isomer > 98%? monitor->result proceed Proceed to Purification result->proceed Yes reoptimize Re-evaluate Conditions (Consider alternative bases/solvents) result->reoptimize No

Caption: Troubleshooting workflow for managing isomeric impurities.

Question 2: I'm observing a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How can I prevent this hydrolysis?

Answer: You are observing the formation of 7-hydroxy-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. The C7-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions.

Root Cause Analysis: This hydrolysis side reaction is typically caused by the presence of water in the reaction mixture or during the workup procedure, especially under basic conditions. The electron-deficient nature of the pyrimidine ring activates the C7 position for nucleophilic attack.

Mitigation Strategies & Protocol:

The key to preventing hydrolysis is to maintain strictly anhydrous conditions throughout the synthesis and to control the pH during workup.

  • Anhydrous Reagents: Use anhydrous solvents (e.g., DMF, acetonitrile) and ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction.

  • Controlled Workup: During the workup, avoid prolonged exposure to highly basic aqueous solutions. A rapid quench into cold water followed by immediate filtration is recommended. If an extraction is necessary, use a neutral or slightly acidic wash.

Step-by-Step Protocol (Workup Modification):

  • Once the reaction is complete as monitored by TLC/HPLC, cool the reaction mixture to 0-5 °C.

  • Instead of quenching into a large volume of water, slowly add the reaction mixture to a well-stirred, buffered solution of cold water (pH ~7) or a very dilute solution of HCl (e.g., 0.1 M) to neutralize the base.

  • Filter the precipitated product immediately.

  • Wash the solid with copious amounts of cold water to remove inorganic salts.

  • Dry the product thoroughly under vacuum.

Question 3: My reaction seems sluggish and I'm isolating unreacted starting material or an intermediate that hasn't cyclized. How can I drive the reaction to completion?

Answer: This issue points to incomplete formation of the triazole ring, which is typically formed via diazotization of a diamino-pyrimidine precursor followed by cyclization. Incomplete reaction can result from suboptimal diazotization conditions or insufficient reaction time/temperature for the cyclization step.

Root Cause Analysis: The formation of the triazolo[4,5-d]pyrimidine core involves the reaction of a 4,5-diaminopyrimidine derivative with a source of nitrous acid (e.g., sodium nitrite in acidic media).[6] Key factors for success include:

  • Temperature Control: Diazotization must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate.

  • Stoichiometry: Precise control over the stoichiometry of sodium nitrite is crucial. Excess nitrite can lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Acidic Conditions: The reaction requires an acidic medium (e.g., acetic acid, dilute HCl) to generate nitrous acid in situ.

Mitigation Strategies & Protocol:

Step-by-Step Protocol for Triazole Formation:

  • Dissolve the 4,5-diaminopyrimidine precursor (1.0 eq) in a suitable acidic solvent (e.g., aqueous acetic acid) and cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimum amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine solution, maintaining the temperature below 5 °C. The addition should be slow to control gas evolution and the exotherm.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete diazotization and cyclization.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Once complete, the product can be isolated by filtration or by neutralizing the solution to induce precipitation.

Reaction Scheme Visualization:

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Diamino_Pyrimidine 4,5-Diaminopyrimidine Precursor Diazonium_Salt Diazonium Salt (Unstable Intermediate) Diamino_Pyrimidine->Diazonium_Salt NaNO₂, H⁺ (0-5 °C) Product 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine Diazonium_Salt->Product Intramolecular Cyclization Decomposition Decomposition Products (e.g., Phenols, Tars) Diazonium_Salt->Decomposition > 5 °C

Caption: Key steps in the formation of the triazole ring.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor for this synthesis? A1: The three most critical parameters are:

  • Temperature: Especially during the diazotization step (must be 0-5 °C) and the methylation step (ideally room temperature to control isomer formation).

  • Stoichiometry of Reagents: Precise amounts of the methylating agent and sodium nitrite are essential to avoid side reactions and ensure complete conversion.

  • Moisture Control: The use of anhydrous conditions is critical to prevent hydrolysis of the C7-chloro group.

Q2: What analytical techniques are best for monitoring reaction progress and purity? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, the desired product, and the various isomeric and hydrolyzed impurities, allowing for quantitative monitoring of the reaction. For structural confirmation of the final product and key impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: What is the recommended method for purifying the final product? A3: The primary purification method is recrystallization. A common and effective solvent system is ethyl acetate and n-heptane.[7] The crude product is dissolved in a minimum amount of hot ethyl acetate, and then n-heptane is added as an anti-solvent to induce crystallization upon cooling. This method is generally effective at removing residual starting materials and most side products. If isomeric impurities are still present, column chromatography on silica gel may be required, although this is less ideal for large-scale production.

References

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Indonesian Journal of Science & Technology.
  • On the reaction of this compound with nucleophile. (1979). Yakugaku Zasshi. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]

  • Intermediate of Ticagrelor and preparation method therefor, and preparation method of Ticagrelor. (2016).
  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2016). Chemistry Central Journal. [Link]

  • Synthesis of triazolopyrimidine compounds. (2016).
  • Novel synthetic methodology for the synthesis of Ticagrelor. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (2015). Journal of Chemical Sciences. [Link]

  • Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (2003). Il Farmaco. [Link]

Sources

Technical Support Center: 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experiments with this versatile heterocyclic compound. The following question-and-answer format addresses specific challenges in synthesis, purification, characterization, and derivatization, grounding all recommendations in established chemical principles.

Section 1: Synthesis and Reaction Control

The synthesis of the triazolo[4,5-d]pyrimidine core is a critical first step. Issues at this stage can have cascading effects on yield and purity.

FAQ 1: Low or No Yield of this compound

Question: I am attempting the synthesis of this compound via diazotization of the corresponding 4,5-diaminopyrimidine followed by cyclization, but I am getting very low yields. What are the likely causes and how can I optimize the reaction?

Answer: This is a common challenge that often points to issues with the stability of the diazonium salt intermediate or incomplete cyclization. Let's break down the potential failure points.

  • Causality of Low Yield: The diazonium salt formed from the 5-amino group of the pyrimidine is the key reactive intermediate. Its stability is highly dependent on temperature. If the temperature is too high, the diazonium salt can decompose prematurely, leading to a host of side products and a significant reduction in the desired product. Secondly, the subsequent intramolecular cyclization to form the triazole ring requires specific conditions to proceed efficiently.

  • Troubleshooting Steps & Optimization:

    • Strict Temperature Control: The diazotization step, typically using sodium nitrite (NaNO₂) in an acidic medium (like aqueous HCl), must be conducted at low temperatures, generally between 0 and 5 °C.[1] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. A slow, dropwise addition of the nitrite solution is crucial to prevent localized warming.

    • Acidic Medium Integrity: Ensure that the reaction medium remains sufficiently acidic throughout the diazotization. This prevents the coupling of the diazonium salt with unreacted amine, a common side reaction.

    • Solvent Choice for Cyclization: The choice of solvent for the cyclization step is important. While the diazotization is often done in an aqueous acidic solution, the subsequent cyclization may be more efficient in a different solvent system. Some protocols suggest partitioning the intermediate into an organic solvent before proceeding.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting diaminopyrimidine. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Section 2: Nucleophilic Substitution Reactions

The chlorine atom at the 7-position is the primary site for derivatization, typically through nucleophilic aromatic substitution (SNAr).

FAQ 2: Incomplete or Sluggish Nucleophilic Substitution at the 7-Position

Question: I am reacting this compound with an amine nucleophile, but the reaction is very slow and does not go to completion, even with heating. How can I drive this reaction to completion?

Answer: The reactivity of the 7-chloro position is generally good due to the electron-withdrawing nature of the fused ring system. However, several factors can impede this reaction.

  • Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex, and thus the reaction rate, is influenced by the nucleophilicity of the incoming amine, the solvent, and the presence of a base.

  • Troubleshooting Workflow:

    G start Sluggish SstartAr Reaction check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_base Evaluate Base and Stoichiometry check_nucleophile->check_base If nucleophile is weak check_solvent Review Solvent Choice check_base->check_solvent If base is appropriate check_temp Optimize Temperature check_solvent->check_temp If solvent is optimal solution Reaction Driven to Completion check_temp->solution After optimization

    Caption: Troubleshooting workflow for SNAr reactions.

    • Nucleophile Potency: Sterically hindered or weakly basic amines will react more slowly.[3] If you are using a hindered amine, a higher reaction temperature or longer reaction time may be necessary.

    • Role of a Base: The SNAr reaction releases HCl as a byproduct. This will protonate your amine nucleophile, rendering it non-nucleophilic. It is essential to include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the generated acid. Use at least one equivalent of the base, and for amine salts, use two equivalents.

    • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile excessively.[4]

    • Temperature Optimization: While heating is often necessary, excessive temperatures can lead to decomposition. A systematic approach to increasing the temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring the reaction by TLC is recommended. Microwave irradiation can also be an effective way to accelerate these reactions.[1]

FAQ 3: Formation of Side Products During Nucleophilic Substitution

Question: During a nucleophilic substitution with a primary amine, I am observing a significant side product that I suspect is the result of a reaction with the solvent. How can I identify and minimize this?

Answer: This is a classic issue of competitive nucleophilic attack by the solvent, known as solvolysis.

  • Identifying the Side Product: The most common side product when using protic solvents like water or alcohols (e.g., isopropanol, ethanol) is the corresponding 7-hydroxy or 7-alkoxy derivative.[3] This can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the replacement of the chlorine atom with the solvent molecule's conjugate base.

  • Minimization Strategies:

StrategyRationaleRecommended Action
Solvent Choice Protic solvents can act as nucleophiles.Switch to a polar aprotic solvent such as DMF, DMSO, or THF.[4]
Temperature Control Higher temperatures can favor solvolysis.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Concentration Higher concentration of the desired nucleophile can outcompete the solvent.Increase the concentration of your amine nucleophile to 1.2-1.5 equivalents.

Section 3: Purification and Characterization

Proper purification and unambiguous characterization are vital for ensuring the quality of your compound for subsequent applications.

FAQ 4: Difficulty in Purifying the Product by Column Chromatography

Question: My crude product, a 7-amino substituted derivative, is difficult to purify by silica gel chromatography. It either streaks badly or co-elutes with impurities. What can I do?

Answer: The basic nature of the nitrogen-containing product can lead to strong interactions with the acidic silica gel, causing streaking.

  • Troubleshooting Purification:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to suppress the interaction between your basic product and the silica. A common choice is to add 0.5-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be very effective.

    • Acid-Base Extraction: For products with a basic nitrogen, an acid-base extraction can be a powerful purification step.[3] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the purified product is extracted back into an organic solvent.

FAQ 5: Ambiguous NMR Spectra

Question: The ¹H NMR spectrum of my 7-substituted triazolopyrimidine is difficult to interpret. How can I confirm the structure?

Answer: The triazolopyrimidine core has a limited number of protons, so a full structural elucidation often requires a combination of 1D and 2D NMR techniques, along with mass spectrometry.

  • Key Spectroscopic Features:

    • ¹H NMR: Expect to see a singlet for the C5-H proton and a singlet for the N-methyl group.[5] The chemical shifts of these protons will be influenced by the substituent at the 7-position.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6]

  • Advanced Characterization Workflow:

    G start Ambiguous NMR hrms Confirm Molecular Formula (HRMS) start->hrms cosy Correlate Coupled Protons (COSY) hrms->cosy hsqc Correlate Protons to Carbons (HSQC/HMQC) cosy->hsqc hmbc Identify Long-Range C-H Correlations (HMBC) hsqc->hmbc structure Unambiguous Structure Elucidation hmbc->structure

    Caption: Workflow for unambiguous structure elucidation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. Look for correlations between the N-methyl protons and the carbons of the triazole ring, and between the C5-H proton and the carbons of the pyrimidine ring. This will definitively confirm the connectivity of the core structure.

References

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

  • Google Patents. (2015). WO2015193165A1 - Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds.
  • Higashino, T., Katori, T., & Hayashi, E. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Yakugaku Zasshi, 99(10), 1031-1036. [Link]

  • PubChem. (n.d.). 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. Retrieved from [Link]

  • Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. [Link]

  • Amazon S3. (2026). Identification of[2][6][7]triazolo[4,5-d]pyrimidin- 7(6H)-ones as novel inhibitors of chikungunya virus replication. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). NS20. Solutions to selected problems - aliphatic nucleophilic substitution. Retrieved from [Link]

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Technical Support Center: Enhancing the Bioavailability of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. The inherent structural characteristics of many heterocyclic compounds, including triazolopyrimidines, can present challenges in achieving optimal bioavailability.[1][2][3] This document provides a comprehensive resource of frequently asked questions, troubleshooting guides, and experimental protocols to address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that might influence its bioavailability?

A1: The bioavailability of this compound is likely influenced by several structural features:

  • Fused Heterocyclic Core: The triazolopyrimidine ring system is a planar, aromatic structure. Such rigid structures can lead to strong intermolecular interactions in the solid state, potentially resulting in high crystal lattice energy and, consequently, poor aqueous solubility.[4]

  • Chloro Substituent: The presence of a chloro group increases the lipophilicity of the molecule, which can be favorable for membrane permeation but may also contribute to poor aqueous solubility.

  • Potential for Metabolism: Heterocyclic compounds are often substrates for metabolic enzymes.[5][6] The triazolopyrimidine core and the methyl group could be sites of oxidation or other metabolic transformations, leading to rapid clearance and reduced bioavailability.

Q2: What are the primary barriers to oral bioavailability for a compound like this?

A2: The primary barriers can be categorized as follows:

  • Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a common issue with many drug candidates.[7]

  • Low Permeability: After dissolution, the compound must permeate across the intestinal epithelium to enter systemic circulation. Factors like high polarity or efflux by transporters can limit permeability.[8][9]

  • First-Pass Metabolism: After absorption, the compound passes through the liver, where it may be extensively metabolized before reaching systemic circulation, a phenomenon known as the first-pass effect.[5]

Q3: What initial in-vitro assays are recommended to assess the bioavailability challenges of this compound?

A3: A tiered approach to in-vitro assessment is recommended:

  • Kinetic Solubility Assays: Determine the solubility of the compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). This will provide an initial indication of dissolution challenges.

  • In-Vitro Dissolution Testing: This evaluates the rate and extent of drug release from a formulation under simulated physiological conditions.[10]

  • Caco-2 Permeability Assays: This cell-based model assesses the potential for intestinal absorption and identifies whether the compound is a substrate for efflux transporters like P-glycoprotein.[9][11]

  • Metabolic Stability Assays: Incubating the compound with liver microsomes provides an early indication of its susceptibility to metabolism.[5]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in In-Vitro Assays
  • Symptom: The compound shows a slow and incomplete release profile during dissolution testing.

  • Potential Causes & Solutions:

Potential CauseProposed Solution(s)Scientific Rationale
High Crystal Lattice Energy Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area available for dissolution.[12][13]According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.
Amorphous Solid Dispersions (ASDs): Formulate the compound with a polymer to create an amorphous solid dispersion.[12]Amorphous forms lack the long-range molecular order of crystalline solids, resulting in a higher apparent solubility and faster dissolution.
Low Aqueous Solubility pH Modification: For ionizable compounds, adjusting the pH of the dissolution medium can enhance solubility.The solubility of acidic or basic compounds is pH-dependent.
Use of Surfactants: Incorporate a low concentration of a pharmaceutically acceptable surfactant into the dissolution medium.[14]Surfactants can increase the solubility of poorly soluble compounds by forming micelles.
Co-crystals: Form a co-crystal with a suitable co-former.Co-crystals are multi-component crystals that can exhibit different physicochemical properties, including enhanced solubility, compared to the parent compound.
Issue 2: Low Permeability in Caco-2 Assays
  • Symptom: The apparent permeability coefficient (Papp) is low, and/or there is a high efflux ratio.

  • Potential Causes & Solutions:

Potential CauseProposed Solution(s)Scientific Rationale
High Polarity Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound in-vivo.[15]Increasing lipophilicity can enhance passive diffusion across the cell membrane.
Efflux Transporter Substrate Co-administration with an Efflux Inhibitor: In an experimental setting, co-dosing with a known P-gp inhibitor can confirm efflux involvement.Inhibition of the efflux pump will lead to increased intracellular concentration and apparent permeability.
Chemical Modification: Modify the chemical structure to reduce recognition by efflux transporters. This often involves altering hydrogen bonding patterns or overall molecular conformation.Structural changes can disrupt the binding of the compound to the efflux transporter.
Issue 3: High Clearance in Metabolic Stability Assays
  • Symptom: The compound is rapidly depleted when incubated with liver microsomes.

  • Potential Causes & Solutions:

Potential CauseProposed Solution(s)Scientific Rationale
Metabolically Labile Sites Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions involving C-H bond cleavage.
Blocking Metabolism: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic soft spot.[5]These modifications can prevent the metabolic enzymes from accessing the site of metabolism or make the site less electronically favorable for reaction.
Bioisosteric Replacement: Replace a metabolically unstable moiety with a more stable bioisostere.[5]A bioisostere is a chemical substituent that retains the desired biological activity but has different physicochemical properties, including improved metabolic stability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., PVP, HPMC), and a volatile organic solvent in which both the compound and polymer are soluble.

  • Procedure:

    • Dissolve the compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • Characterize the ASD for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In-Vitro Dissolution Testing of an ASD Formulation
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[16]

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

    • Add a known amount of the ASD formulation to the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Workflow for Bioavailability Enhancement

A Start: Poor Bioavailability B Assess Solubility A->B C Assess Permeability A->C D Assess Metabolic Stability A->D E Solubility-Enhancing Formulations (e.g., ASD, Nanoparticles) B->E Low Solubility F Permeability Enhancement (e.g., Prodrugs) C->F Low Permeability G Chemical Modification to Improve Stability D->G High Clearance H In-vivo Evaluation E->H F->H G->H

Caption: A decision-making workflow for selecting a suitable bioavailability enhancement strategy.

Factors Influencing Oral Bioavailability

Bioavailability Oral Bioavailability Dissolution Dissolution Bioavailability->Dissolution Permeation Permeation Bioavailability->Permeation Metabolism Metabolism Bioavailability->Metabolism Solubility Solubility Dissolution->Solubility Excretion Excretion Permeation->Excretion Metabolism->Excretion

Caption: Key physiological factors that collectively determine the oral bioavailability of a drug candidate.

References

  • Di, L. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(15), 5675-5694. Available from: [Link]

  • Trends in Sciences. (2023). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Available from: [Link]

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). Available from: [Link]

  • ResearchGate. (2021). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • U.S. Pharmacopeia. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]

  • Li, Y., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 143-151. Available from: [Link]

  • ResearchGate. (2023). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available from: [Link]

  • ResearchGate. (2019). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Available from: [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(3), 674. Available from: [Link]

  • Higashino, T., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Yakugaku Zasshi, 99(10), 1031-1036. Available from: [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Available from: [Link]

  • ResearchGate. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Available from: [Link]

  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1644. Available from: [Link]

  • Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]

  • Zhang, X., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1503-1513. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]

  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Available from: [Link]

  • MDPI. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link]

  • ResearchGate. (2015). (PDF) Cell-based in vitro models for predicting drug permeability. Available from: [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing?. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Available from: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • ACS Publications. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Available from: [Link]

  • Patsnap Synapse. (2024). How are chemical structures modified to improve bioavailability?. Available from: [Link]

  • ACS Publications. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Available from: [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. Available from: [Link]

Sources

Technical Support Center: Characterizing and Minimizing Off-Target Effects of Novel 1,2,3-Triazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2][3] Derivatives of this core have shown promise as potent anticancer, antiviral, and anti-inflammatory agents.[4][5][6]

However, this inherent potential for broad bioactivity presents a significant challenge: the risk of unintended off-target interactions. An off-target effect occurs when a compound interacts with proteins other than its intended therapeutic target, which can lead to ambiguous experimental data, cellular toxicity, or adverse clinical side effects.[7][8] For a novel compound like 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, for which the primary target may not yet be fully elucidated, a rigorous and early assessment of its selectivity profile is not just recommended—it is critical for the integrity and success of the research program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, validate, and mitigate off-target effects associated with this chemical class. We will proceed from initial computational predictions to gold-standard experimental profiling and cellular validation, ensuring a robust understanding of your molecule's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a particular concern for 1,2,3-triazolo[4,5-d]pyrimidine-based compounds?

A: Off-target effects are the unintended interactions of a small molecule with biomolecules other than the primary therapeutic target.[7] For the 1,2,3-triazolo[4,5-d]pyrimidine scaffold, the concern is elevated due to its purine-like structure. This motif is a common feature in ligands that bind to the highly conserved ATP-binding pocket of protein kinases.[1] With over 500 protein kinases in the human kinome sharing structural similarities in this region, a compound designed for one kinase has a high probability of binding to others, leading to a promiscuous inhibition profile.[9] Understanding these off-target interactions is crucial to correctly interpret cellular phenotypes and avoid misattributing an observed effect to the inhibition of the intended target.

Q2: My novel triazolopyrimidine derivative demonstrates potent activity in a cell-based assay, but I'm unsure of its direct molecular target. Where should I begin?

A: This is a common and excellent starting point. The observed phenotype is your anchor, but the underlying mechanism must be deconvoluted. A parallel approach is most effective:

  • Computational Target Prediction: Begin with in silico methods. Ligand-based approaches, such as Similarity Ensemble Approach (SEA), compare your molecule's 2D structure to large databases of compounds with known biological activities to predict potential targets.[10][11] This can rapidly generate a testable list of high-probability targets.

  • Broad Experimental Profiling: Concurrently, perform a broad, unbiased experimental screen. A large kinase selectivity panel is the most logical starting point for this scaffold.[9][12] This provides direct, empirical evidence of which kinases your compound interacts with, which may or may not align with the computational predictions.

This dual strategy provides a powerful method for hypothesis generation (computational) and empirical validation (experimental).

Q3: What is a kinase selectivity profile, and how is it quantified?

A: A kinase selectivity profile is a quantitative measure of a compound's potency against a large, diverse panel of protein kinases.[9] It is the most direct way to assess a compound's specificity. The profile is typically generated by testing the compound at one or more fixed concentrations (e.g., 1 µM or 10 µM) against hundreds of kinases and measuring the percent inhibition of each.[12][13]

For lead compounds, this is followed by determining the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for the primary target and any significant off-targets. Selectivity is often quantified using metrics like the Selectivity Score (S-score) , which can be defined as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.

Q4: Should I prioritize computational prediction or experimental screening to assess off-target liabilities?

A: Both are indispensable tools with distinct roles. Computational methods are predictive, offering a fast and cost-effective way to forecast potential off-target interactions and prioritize experimental resources.[10][11] They are excellent for early-stage hypothesis generation. However, they are predictions based on existing data and may miss novel interactions.

Experimental screening, such as radiometric kinase profiling, is the gold standard for providing direct, functional evidence of on- and off-target inhibition.[9][13] It measures actual enzymatic inhibition, offering higher confidence than binding assays alone. The most robust strategy uses computational tools to guide the design of focused experimental panels or to help rationalize the results from a broad, unbiased screen.

Troubleshooting & Experimental Guides

Guide 1: A Systematic Workflow for Target Identification and Off-Target Profiling

This workflow provides a logical progression from an uncharacterized compound to a molecule with a well-defined selectivity profile.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Profiling cluster_2 Phase 3: Validation & Refinement cluster_3 Phase 4: Cellular Confirmation start Novel Triazolopyrimidine Compound comp_pred Computational Prediction (e.g., SEA, 2D/3D Similarity) start->comp_pred Input Structure broad_screen Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) start->broad_screen Test Compound target_list List of Potential Primary Targets & Off-Targets comp_pred->target_list Generate Hypotheses dose_response IC50 Determination for Primary Target & Key Hits target_list->dose_response Inform Selection raw_data Primary Hit List (On- and Off-Targets) broad_screen->raw_data Measure % Inhibition raw_data->dose_response selectivity_profile Quantitative Selectivity Profile (S-Score, IC50 Ratios) dose_response->selectivity_profile Quantify Potency & Selectivity cellular_assays Cellular Target Engagement (e.g., CETSA, NanoBRET) selectivity_profile->cellular_assays final_validation Validated On-Target & Characterized Off-Targets cellular_assays->final_validation Confirm Target Binding in Cells

Caption: Overall workflow for characterizing a novel inhibitor.

Guide 2: Protocol for Broad Kinase Selectivity Screening

This guide outlines the steps for conducting a comprehensive in vitro kinase screen, a critical experiment for defining a compound's selectivity.

Objective: To determine the inhibitory activity of a 1,2,3-triazolo[4,5-d]pyrimidine derivative against a large, representative panel of human protein kinases.

Methodology: The radiometric [³³P]-ATP filter-binding assay is considered the industry gold standard due to its direct measurement of catalytic activity, which minimizes false positives compared to indirect assay formats.[13] Commercial services like Reaction Biology's HotSpot™ or Promega's ADP-Glo™ systems offer access to large kinase panels.[12][14]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

    • Submit the required volume and concentration to the screening facility (typically 20-50 µL).[12] Include a vehicle control (100% DMSO) for baseline activity measurement.

  • Assay Execution (Performed by Service Provider):

    • The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) in duplicate.

    • Each kinase reaction contains the specific kinase, its corresponding substrate, cofactors, and ATP spiked with [³³P]-ATP. The ATP concentration is often set near the Kₘ for each specific kinase to ensure a sensitive measure of competitive inhibition.[15]

    • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane, while unincorporated [³³P]-ATP is washed away.

    • The radioactivity retained on the filter, corresponding to substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis and Interpretation:

    • The raw data (counts per minute) are normalized to controls. The vehicle (DMSO) control represents 100% kinase activity, and a "no enzyme" or potent pan-kinase inhibitor (e.g., Staurosporine) control represents 0% activity.

    • Results are delivered as Percent Remaining Activity or Percent Inhibition for each kinase.

    • Triage the data: Create a "hit list" of all kinases inhibited by more than a defined threshold (e.g., >80% inhibition). The intended primary target should ideally be at the top of this list. All other hits are potential off-targets.

Data Presentation Example:

Kinase TargetKinase Family% Inhibition @ 1 µMClassification
CDK2/CycA CMGC99%On-Target
GSK3βCMGC92%Off-Target
ROCK1AGC75%Off-Target
SRCTyrosine45%Negligible
EGFRTyrosine15%Negligible
... (400+ more).........
Guide 3: Troubleshooting Unexpected Off-Target Activity

Problem: Your kinase screen reveals potent inhibition of several unexpected kinases, complicating data interpretation. For example, a compound designed for CDK2 also potently inhibits GSK3β and ROCK1.

Causality: The ATP-binding sites of many kinases are highly conserved. Even kinases from different families can share structural features that permit binding of the same inhibitor.[9] This is a common challenge in kinase drug discovery.

Solutions and Mitigation Strategies:

  • Confirm with IC50 Determination:

    • Action: Perform full dose-response curves to determine the IC50 values for the intended on-target and the most potent off-targets.

    • Rationale: A single-point screen can be misleading. A true assessment of selectivity requires comparing potencies. An ideal compound will have an IC50 for its on-target that is at least 100-fold lower than for any off-targets.

  • Use Orthogonal Cellular Assays:

    • Action: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound binds to the intended target in living cells.

    • Rationale: In vitro enzymatic activity does not always translate to the cellular environment due to factors like membrane permeability and intracellular ATP concentrations (~1-10 mM), which are much higher than those used in most kinase assays.[15] Confirming target engagement in a physiological context provides critical validation.

  • Structure-Activity Relationship (SAR) Studies:

    • Action: Synthesize and test a small library of analogs of your lead compound.

    • Rationale: Systematically modifying the chemical structure can dissociate on-target from off-target activity. For example, adding a bulky group might disrupt binding to a sterically constrained off-target while preserving affinity for the more accommodating on-target active site. This is a cornerstone of medicinal chemistry optimization.[8]

  • Refine Experimental Design:

    • Action: In subsequent cell-based experiments, use your compound at the lowest effective concentration possible, ideally at or just above the on-target cellular IC50 but well below the off-target IC50s.

    • Rationale: This creates an "experimental window" where observed effects are most likely attributable to the on-target. Always include a structurally related but inactive analog as a negative control to rule out non-specific effects.

Visualizing Selectivity Improvement:

G cluster_0 Initial Compound (Promiscuous) cluster_1 Optimized Compound (Selective) A On-Target (CDK2) IC50 = 10 nM SAR SAR-driven Optimization A->SAR B Off-Target 1 (GSK3β) IC50 = 30 nM B->SAR C Off-Target 2 (ROCK1) IC50 = 80 nM C->SAR X On-Target (CDK2) IC50 = 15 nM Y Off-Target 1 (GSK3β) IC50 = 3,500 nM Z Off-Target 2 (ROCK1) IC50 = >10,000 nM SAR->X SAR->Y SAR->Z

Caption: Improving selectivity through medicinal chemistry.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Doench, J.G., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Roy, D., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Bioinformatics. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?. GenScript. Available at: [Link]

  • Pawar, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Yoneda, F., et al. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile]. Yakugaku Zasshi. Available at: [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. SJZ Chem-Pharm. Available at: [Link]

  • Moreno, V., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]

  • Sun, K., et al. (2020). Novel[16][17][18]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry. Available at: [Link]

  • Delang, L., et al. (2014). Identification of[16][17][18]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][17][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Scientific Reports. Available at: [Link]

  • Gomaa, H.A.M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports. Available at: [Link]

  • Van der Veken, P., et al. (2023). Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the scale-up synthesis of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The protocols and insights provided herein are grounded in established chemical principles and validated practices.

I. Synthetic Strategy Overview

The multi-step synthesis of this compound is a process that requires careful control over reaction conditions at each stage to ensure high yield and purity. The overall synthetic pathway can be logically divided into four principal stages, commencing with the construction of a functionalized pyrimidine core and culminating in the formation of the target triazolopyrimidine.

Synthetic_Pathway A Stage 1: Pyrimidine Core Synthesis B Stage 2: Diamine Formation A->B Reduction C Stage 3: Triazole Ring Annulation B->C Diazotization & Cyclization D Stage 4: Final Chlorination C->D Chlorination E Final Product D->E

Caption: High-level overview of the four main stages in the synthesis of this compound.

II. Detailed Experimental Protocols & Troubleshooting

This section provides a granular, step-by-step guide for each stage of the synthesis, accompanied by troubleshooting advice in a question-and-answer format.

Stage 1: Synthesis of the Pyrimidine Core (4-Chloro-6-(methylamino)-5-nitropyrimidine)

The initial stage focuses on building the appropriately substituted pyrimidine ring, which serves as the foundation for the final heterocyclic system. This involves nitration, dichlorination, and a selective nucleophilic aromatic substitution.

Experimental Protocol:

  • Nitration of 4,6-dihydroxypyrimidine:

    • Suspend 4,6-dihydroxypyrimidine in concentrated sulfuric acid at 0-5 °C.

    • Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • Stir for 2-3 hours, then pour the mixture onto crushed ice.

    • Filter the resulting precipitate (4,6-dihydroxy-5-nitropyrimidine), wash with cold water, and dry.

  • Dichlorination:

    • To a flask equipped with a reflux condenser and a gas scrubber, add the dried 4,6-dihydroxy-5-nitropyrimidine and phosphorus oxychloride (POCl₃).

    • Add N,N-dimethylaniline dropwise as a catalyst.

    • Heat the mixture to reflux (approx. 110-115 °C) for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to a mixture of ice and a suitable solvent like dichloromethane.

    • Extract the product (4,6-dichloro-5-nitropyrimidine) into the organic layer, wash with saturated sodium bicarbonate solution, and dry over sodium sulfate.

  • Selective Amination:

    • Dissolve the 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as ethanol or isopropanol and cool to 0-5 °C.

    • Add a solution of methylamine (typically 40% in water or as a gas) dropwise, maintaining the temperature below 10 °C.

    • Stir for 1-2 hours. The product, 4-chloro-6-(methylamino)-5-nitropyrimidine, will precipitate.

    • Filter the solid, wash with cold solvent, and dry.

Troubleshooting & FAQs:

  • Q: The nitration step is producing low yields. What could be the cause?

    • A: Insufficiently low temperatures can lead to side reactions. Ensure the reaction is maintained at 0-5 °C during the addition of nitric acid. Also, verify the concentration and quality of both the sulfuric and nitric acids.

  • Q: During the dichlorination work-up, the quenching of POCl₃ is very exothermic and difficult to control on a larger scale. How can this be managed?

    • A: For scale-up, a reverse quench is recommended. Prepare a large, well-stirred vessel with crushed ice and a solvent. Add the reaction mixture containing POCl₃ slowly to this vessel, ensuring the temperature of the quench mixture does not rise significantly. A robust cooling system is essential. The use of equimolar or slightly more than equimolar amounts of POCl₃ can also minimize the excess to be quenched[1].

  • Q: The selective amination is resulting in a significant amount of the di-substituted product. How can I improve selectivity?

    • A: The key to selectivity is temperature control and the rate of addition. Maintaining a low temperature (0-5 °C) and adding the methylamine solution slowly will favor the mono-substitution product. Using a slight excess (1.0-1.1 equivalents) of methylamine can also help drive the reaction to completion without promoting di-substitution.

Stage 2: Formation of the Diamine Precursor (4-Chloro-6-(methylamino)pyrimidine-5-amine)

This critical step involves the reduction of the nitro group to an amine, creating the necessary 1,2-diamine functionality for the subsequent triazole ring formation.

Experimental Protocol:

  • Suspend 4-chloro-6-(methylamino)-5-nitropyrimidine in a solvent mixture, typically acetic acid and ethanol.

  • Heat the suspension to 50-60 °C.

  • Add iron powder portion-wise, controlling the exotherm with an ice bath if necessary.

  • Stir at 60-70 °C for 2-4 hours until the reaction is complete (disappearance of the yellow starting material).

  • Filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the diamine product.

Troubleshooting & FAQs:

  • Q: The reduction is incomplete, even after prolonged reaction time. What can be done?

    • A: Ensure the iron powder is activated. Washing the iron powder with dilute HCl before use can remove any passivating oxide layer. Also, ensure the reaction temperature is maintained, as lower temperatures can slow down the reduction significantly. Alternative reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), can also be employed, but may require careful optimization to prevent dehalogenation.

  • Q: The product is difficult to extract and purify due to its polarity. Are there alternative work-up procedures?

    • A: Yes, after filtering off the iron salts, the product can often be precipitated by carefully adding the acidic filtrate to a large volume of cold water or an anti-solvent. The precipitated product can then be collected by filtration, washed, and dried. This avoids a lengthy extraction process.

Stage 3: Triazole Ring Annulation (7-Chloro-3-methyl-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one)

This is the key ring-forming step where the 1,2-diamine is converted into the fused triazole ring system.

Experimental Protocol:

  • Dissolve the diamine precursor in aqueous acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • The product will precipitate from the reaction mixture.

  • Filter the solid, wash thoroughly with cold water to remove any residual salts and acid, and dry under vacuum.

Troubleshooting & FAQs:

  • Q: The reaction mixture turns dark, and the yield of the desired product is low. What is happening?

    • A: This often indicates that the temperature was not adequately controlled during the sodium nitrite addition. Diazonium salts can be unstable at higher temperatures, leading to decomposition and side reactions[2]. Strict temperature control at 0-5 °C is paramount. The rate of NaNO₂ addition should also be slow to prevent localized heating.

  • Q: How do I ensure the complete conversion of the diamine?

    • A: Use a slight excess of sodium nitrite (1.05-1.1 equivalents). The reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A persistent blue color indicates an excess of nitrous acid and that the reaction is complete.

Stage 4: Final Chlorination to Yield this compound

The final step involves the conversion of the pyrimidinone tautomer to the target chloro-derivative.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas scrubber, add the dried product from Stage 3 to phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline or pyridine) can be added.

  • Heat the mixture to reflux (approx. 110-115 °C) for 3-5 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice.

  • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is ~7-8.

  • The product will precipitate. Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol, isopropanol, or toluene) for further purification.

Troubleshooting_Chlorination start Chlorination Step with POCl₃ issue1 Low Conversion Check reaction time and temperature. Ensure POCl₃ is not hydrolyzed. start->issue1 Problem issue2 Dark Reaction Mixture Potential decomposition. Reduce temperature or reaction time. Check starting material purity. start->issue2 Problem issue3 Difficult Work-up Use reverse quench. Ensure complete neutralization for precipitation. start->issue3 Problem

Caption: Common issues and initial troubleshooting steps for the final chlorination stage.

Troubleshooting & FAQs:

  • Q: The final product is contaminated with a dark, tarry substance. How can I purify it?

    • A: This is a common issue with POCl₃ reactions. The crude product can be purified by column chromatography on silica gel. Alternatively, a charcoal treatment of the crude product dissolved in a suitable solvent before recrystallization can effectively remove colored impurities.

  • Q: What are the main safety concerns when working with phosphorus oxychloride on a large scale?

    • A: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas[3][4]. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching procedure is highly exothermic and must be performed with extreme care and adequate cooling[1]. Ensure a gas scrubber containing a caustic solution is used to neutralize the evolved HCl gas.

III. Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. Note that yields are indicative and will vary based on scale and optimization.

StageKey ReagentsTemperature (°C)Time (h)Typical Scale-Up Yield
1. Core Synthesis HNO₃/H₂SO₄, POCl₃, CH₃NH₂0-1158-1260-75%
2. Diamine Formation Fe/CH₃COOH60-702-480-90%
3. Triazole Formation NaNO₂/CH₃COOH0-51-285-95%
4. Final Chlorination POCl₃110-1153-575-85%

IV. References

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Abdelkhalek, A., et al. (Year). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.

  • ResearchGate. (2025). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. [Link]

  • Li, W., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13590-13599. [Link]

  • Gómez-Caro, L., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(44), 30979-30988. [Link]

  • New Jersey Department of Health. (Year). Hazard Summary: Phosphorus Oxychloride. [Link]

  • Kola, S. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

  • ResearchGate. (2025). Reaction of 4,5-diamino, 5-amino-4-glucosylamino and 4-amino-5-glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti-aids activities of 8-azapurines. [Link]

  • ResearchGate. (2025). NaNO2-mediated intramolecular FC-cyclization reaction. [Link]

Sources

Validation & Comparative

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine vs other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and Other Pyrimidine Derivatives for Drug Discovery

Introduction: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to a vast array of therapeutics with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory agents.[3][4][5][6] The versatility of the pyrimidine core allows for extensive chemical modification, enabling chemists to fine-tune pharmacological properties and target specific biological pathways.[7]

Among the myriad of pyrimidine analogs, fused heterocyclic systems such as triazolopyrimidines have garnered significant attention. These molecules merge the pyrimidine core with a triazole ring, creating a rigid, planar structure with unique electronic properties that can facilitate potent interactions with biological targets. This guide focuses on a specific, highly reactive intermediate: This compound . We will dissect its chemical properties and synthetic utility, and, most importantly, provide an objective comparison of its potential derivatives against other classes of pyrimidine compounds, supported by experimental data and detailed protocols for researchers in the field.

Featured Scaffold: this compound

This compound is not typically an end-product therapeutic but rather a crucial building block for creating libraries of novel compounds. Its significance lies in the reactive 7-chloro substituent, which is an excellent leaving group for nucleophilic substitution reactions.[8] This allows for the strategic introduction of various functional groups to explore structure-activity relationships (SAR).

PropertyValueSource
CAS Number 23002-52-0[9]
Molecular Formula C₄H₂ClN₅[9]
Molecular Weight 155.55 g/mol [9]
Appearance White to off-white powder
Key Feature Reactive 7-chloro group amenable to nucleophilic substitution[8][10]

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization s1 Synthesis of Core 7-Chloro-3-methyl-3H-1,2,3- triazolo[4,5-d]pyrimidine s2 Nucleophilic Substitution (e.g., with amines, thiols) s1->s2 Introduce diverse nucleophiles s3 Library of Novel Triazolopyrimidine Derivatives s2->s3 b1 In Vitro Screening (e.g., Cytotoxicity Assays) s3->b1 Test biological activity b2 Target-Based Assays (e.g., Kinase Inhibition) b1->b2 Validate mechanism b3 Identification of 'Hit' Compounds b2->b3 o1 Structure-Activity Relationship (SAR) Studies b3->o1 Optimize hits o2 ADMET Profiling o1->o2 Refine properties o3 Lead Candidate o2->o3

Caption: Drug discovery workflow using the 7-chloro-triazolopyrimidine scaffold.

Comparative Analysis: Triazolopyrimidines vs. Other Pyrimidine Derivatives

The true potential of the this compound scaffold is realized in the biological activity of its derivatives. Below, we compare these derivatives with other significant pyrimidine classes.

Against Other Fused Pyrimidines: The Case of Pyrazolopyrimidines

Pyrazolopyrimidines, which feature a fused pyrazole ring instead of a triazole ring, are another class of potent biologically active molecules. A direct comparison highlights the subtle yet critical impact of the fused heterocyclic system.

A study focused on identifying new inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the malaria parasite's pyrimidine biosynthesis pathway, provides excellent comparative data.[11]

Compound ClassExample CompoundTargetIC₅₀ (µM)Selectivity vs. Human DHODHReference
[1][3]Triazolo[1,5-a]pyrimidine Compound 23P. falciparum (3D7 strain)0.030High (0-30% inhibition at 50 µM)[11]
[1][3]Triazolo[1,5-a]pyrimidine Compound 21P. falciparum (3D7 strain)0.032High (0-30% inhibition at 50 µM)[11]
Pyrazolo[1,5-a]pyrimidine Representative AnalogP. falciparum (3D7 strain)Generally less potentNot specified[11]
Standard Drug ChloroquineP. falciparum (3D7 strain)Equipotent to top hitsNot applicable[11]

Expert Insight: The[1][3]triazolo[1,5-a]pyrimidine derivatives demonstrated superior potency against the malaria parasite compared to their pyrazolopyrimidine counterparts in this study.[11] Molecular docking suggested that the additional nitrogen atom in the triazole ring may enable more favorable interactions within the PfDHODH active site. This underscores how seemingly minor changes to the fused ring system can dramatically influence biological activity and selectivity, a key principle in rational drug design.

Against Single-Ring Pyrimidine Analogs: Targeting Cancer Pathways

Many successful anticancer drugs are single-ring pyrimidine analogs that act as antimetabolites, interfering with DNA and RNA synthesis.[12] More recently, pyrimidine derivatives have been developed as potent kinase inhibitors.

A series of novel[1][13]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment were synthesized and evaluated for anticancer activity, with some showing potent inhibition of Epidermal Growth Factor Receptor (EGFR).[14] We can compare this to other pyrimidine-based EGFR inhibitors and traditional antimetabolites.

Compound ClassExample CompoundMechanism of ActionTarget Cell LineIC₅₀Reference
[1][13]Triazolo[4,5-d]pyrimidine Compound 34EGFR Inhibition, ROS InductionPC3 (Prostate Cancer)26.25 nM[14]
Pyrazolo[4,3-e][1][3]triazolo[1,5-c]pyrimidine Compound 1EGFR/AKT Pathway InhibitionHCC1937 (Breast Cancer)7.01 µM[13]
Aminopyrimidine RDS 344Cell Growth InhibitionGlioblastoma, Breast CancerNot specified[1]
Pyrimidine Antimetabolite 5-Fluorouracil (5-FU)DNA/RNA Synthesis InhibitionVarious Solid TumorsVaries widely[12][15]

Expert Insight: The triazolopyrimidine derivative 34 exhibits remarkable potency at the nanomolar level, significantly more effective than many other pyrimidine derivatives in the cited studies.[14] Unlike broad-spectrum antimetabolites like 5-FU, which have severe side effects, compounds like 34 are designed for targeted therapy (EGFR inhibition). This targeted approach often leads to improved efficacy and a better safety profile. The fused triazole ring likely serves to orient the key pharmacophoric elements (like the hydrazone moiety) for optimal binding to the EGFR kinase domain.

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Anti-apoptotic signaling Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor Triazolopyrimidine Inhibitor (e.g., Compound 34) Inhibitor->EGFR Blocks ATP binding site

Caption: Simplified EGFR signaling pathway and the site of action for targeted pyrimidine inhibitors.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure scientific integrity, protocols must be robust and reproducible. Here we provide detailed, self-validating methodologies for the synthesis and evaluation of novel triazolopyrimidine derivatives.

Protocol 1: Synthesis of a 7-Amino-Substituted Triazolopyrimidine Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction using the 7-chloro intermediate.

Objective: To replace the 7-chloro group with a representative amine to generate a novel derivative for biological screening.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert Gas: Nitrogen or Argon

  • Purification: Silica gel for column chromatography, Ethyl Acetate/Hexane solvent system

  • Analysis: Thin Layer Chromatography (TLC), NMR, Mass Spectrometry (MS)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF to dissolve the starting material. Causality Note: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction mechanism without interfering.

  • Addition of Reagents: Add the substituted aniline (1.2 eq) followed by DIPEA (2.0 eq). Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

  • Characterization: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure. Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line (e.g., PC3).

Materials:

  • Synthesized triazolopyrimidine derivative, dissolved in DMSO to make a 10 mM stock solution.

  • PC3 (prostate cancer) cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed PC3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality Note: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a consistent metabolic state for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. Add 100 µL of the diluted compound solutions to the wells (final concentrations might range from 0.1 nM to 100 µM). Include "vehicle control" wells treated with DMSO at the same final concentration as the highest compound dose.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT reagent to each well. Incubate for 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound stands out not as a drug itself, but as a high-potential scaffold for the generation of targeted therapeutics. Comparative analysis reveals that its derivatives can exhibit exceptional potency, often surpassing other pyrimidine classes by leveraging the unique structural and electronic contributions of the fused triazole ring.[11][14] The ability to function as potent and selective inhibitors of key enzymes like kinases and DHODH positions these compounds favorably against less specific, traditional chemotherapies.[11][13][14]

The future of drug discovery with this scaffold lies in expanding the diversity of substitutions at the 7-position and exploring other modification sites to build comprehensive SAR models. As demonstrated, these efforts can yield compounds with nanomolar efficacy and high selectivity, paving the way for the development of next-generation targeted therapies in oncology, infectious diseases, and beyond.

References

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Indonesian Journal of Science & Technology.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). Molecules. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry. [Link]

  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidine Analogues. (2017). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. (1979). Yakugaku Zasshi. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]

  • Mechanism of action of pyrimidine analogues. (2024). ResearchGate. [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (2023). Journal of Organic and Medicinal Chemistry.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). Indonesian Journal of Science & Technology.
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Biological activities of[1][3]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Journal of Heterocyclic Chemistry. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society. [Link]

  • Pyrimidine Analogs. (2001). Holland-Frei Cancer Medicine. 5th edition. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]

  • Pyrimidine analogue – Knowledge and References. Taylor & Francis. [Link]

  • Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (2003). Il Farmaco. [Link]

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. (2021). Kuwait Journal of Science. [Link]

  • [e][1][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). ResearchGate. [Link]

  • Novel[1][13]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). Bioorganic Chemistry. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. [Link]

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A Researcher's Guide to Comparing the Efficacy of 7-Substituted-1,2,3-Triazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, evaluation, and comparative analysis of analogs derived from the 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine scaffold. We will delve into the rationale behind experimental design, present detailed protocols for efficacy testing, and explore the structure-activity relationships (SAR) that drive potency against key biological targets.

Introduction: The Triazolopyrimidine Privileged Scaffold

The[1][2][3]triazolo[4,5-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. This heterocyclic system serves as a bioisostere for natural purines, allowing it to interact with a wide range of biological targets.[4] Analogs of this family have demonstrated a remarkable breadth of activity, including roles as kinase inhibitors, adenosine receptor antagonists, and potent anticancer agents.[5][6][7]

The parent compound for this guide, This compound , is a highly versatile synthetic intermediate.[8][9] The chlorine atom at the 7-position is an excellent leaving group, making it amenable to nucleophilic substitution. This property allows for the systematic and efficient generation of diverse analog libraries, where various functional groups can be installed to probe the chemical space of a target's binding site and optimize for potency and selectivity.[7] This guide will focus on the strategic synthesis of such analogs and the rigorous methods required to compare their biological efficacy, with a particular emphasis on their potential as anticancer agents.

Synthetic Strategy: Generating an Analog Library

The primary strategy for creating a diverse library from the 7-chloro precursor is nucleophilic aromatic substitution (SNAr). By reacting the precursor with a variety of nucleophiles—such as amines, alcohols, or thiols—a wide array of substituents can be installed at the C7 position.

Rationale for Experimental Choice: The choice of nucleophile is critical for exploring the structure-activity landscape.

  • Amines (Primary & Secondary): Introducing substituted amines allows for the exploration of hydrogen bond donor/acceptor patterns and the introduction of lipophilic or charged moieties. Cycloalkylamines, for instance, can probe specific hydrophobic pockets within a receptor.[7]

  • Alcohols/Phenols: These introduce oxygen-linked substituents, altering the electronic properties and hydrogen-bonding capacity of the molecule compared to their amino-counterparts.

  • Thiols: Sulfur-linked moieties can form unique interactions with target proteins and often exhibit different metabolic profiles.

The following workflow diagram illustrates this common and effective synthetic approach.

G start 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Precursor reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., DIPEA) Solvent (e.g., DMF, NMP) reagents->reaction Reagents purify Purification (e.g., Column Chromatography) reaction->purify Crude Product product 7-Substituted Analog Library (e.g., 7-amino, 7-alkoxy derivatives) purify->product Final Analogs G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling Cascade EGFR EGFR dimer Receptor Dimerization & Autophosphorylation EGFR->dimer EGF EGF (Ligand) EGF->EGFR Binds Ras Ras dimer->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates to proliferation Gene Transcription (Cell Proliferation, Survival) nucleus->proliferation Promotes inhibitor Triazolopyrimidine Analog (e.g., Analog 3) inhibitor->dimer Inhibits (ATP-Competitive)

Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidine analogs.

Gold-Standard Protocol: In Vitro Cytotoxicity MTT Assay

To ensure data is reproducible and trustworthy, a robust, well-controlled experimental protocol is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation. [3] Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [1]The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding & Culture:

    • Action: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. [2] * Rationale: This density ensures cells are in an exponential growth phase during treatment, providing a sensitive window to measure anti-proliferative effects.

    • Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Rationale: The 24-hour incubation allows cells to adhere to the plate and recover from the stress of plating before drug exposure.

  • Compound Preparation & Treatment:

    • Action: Prepare a 10 mM stock solution of each analog in sterile DMSO. Perform serial dilutions in complete culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). [1] * Rationale: A wide concentration range is crucial for generating a full dose-response curve to accurately calculate the IC₅₀. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity. [1] * Action: Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Trustworthiness Control: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A known cytotoxic drug like Doxorubicin should be used as a "positive control". [2]

  • Incubation:

    • Action: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • Rationale: A 48-72 hour window is typically sufficient for anti-proliferative agents to take effect.

  • MTT Assay & Data Acquisition:

    • Action: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [10] * Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Action: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. [3][10] * Rationale: The formazan product is insoluble and must be dissolved before its absorbance can be measured.

    • Action: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10] * Action: Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: The absorbance value is directly proportional to the quantity of formazan, and thus, the number of viable cells.

  • Data Analysis:

    • Action: Calculate cell viability as a percentage relative to the untreated control wells.

    • Formula: % Viability = (AbsorbanceTreated / AbsorbanceControl) * 100.

    • Action: Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent, biologically active molecules. This guide has outlined a systematic approach to synthesize, evaluate, and compare the efficacy of its C7-substituted analogs. The SAR data clearly indicate that both the steric and electronic properties of the C7 substituent are critical determinants of cytotoxic potency.

Future work should focus on expanding the diversity of the analog library to include a wider range of heterocyclic and aliphatic substituents. Furthermore, promising lead compounds identified through cytotoxicity screening should be advanced to more specific mechanism-of-action studies, such as direct enzyme inhibition assays against targets like EGFR or LSD1, and subsequently evaluated in in vivo xenograft models to confirm their therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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  • Al-Ostath, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][11]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

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  • MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

  • PubMed. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Retrieved from [Link]

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  • PubMed. (1997). Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and anticonvulsant activity evaluation of 7-substituted--[1][2][11]triazolo[4,3-f]pyrimidine derivatives. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-t[1][2][11]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Retrieved from [Link]

  • PubMed. (2019). Synthesis, structure-activity relationship studies and biological characterization of newt[1][2][11]riazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. Retrieved from [Link]

  • PubMed. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Biological activities oft[1][2][11]riazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • PubMed. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Novel MALT1 Paracaspase Inhibitors as Research Tools

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities as research tools, using the example of targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). While the initial query concerned 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, our extensive literature review reveals its primary role as a synthetic intermediate rather than a validated biological probe. Therefore, we will pivot to a more instructive topic for researchers: the rigorous validation process for a potent and selective inhibitor of MALT1, a critical regulator of NF-κB signaling and a high-value target in immunology and oncology.

The Rationale for Targeting MALT1

MALT1 is a unique paracaspase, a cysteine protease with a caspase-like domain that plays a dual role as both a scaffold and an enzyme in the activation of the NF-κB transcription factor.[1][2][3] This activation is crucial for the proliferation and survival of lymphocytes.[4] Dysregulation of MALT1 activity, often through constitutive activation of upstream signaling pathways, is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and other B-cell malignancies.[5][6][7] Consequently, inhibitors of MALT1's proteolytic activity are highly sought after as potential therapeutics and as precise research tools to dissect the complexities of NF-κB signaling.

MALT1's Role in the NF-κB Signaling Pathway

Upon antigen receptor stimulation, a signaling cascade leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[5][7] This complex acts as a platform to recruit other signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex.[4][8] MALT1's scaffolding function is essential for this process. However, its proteolytic activity provides a further layer of regulation by cleaving and inactivating negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and CYLD, thereby amplifying and sustaining the signal.[5][9]

Comparative Analysis of MALT1 Inhibitors

A critical step in validating a new research tool is to benchmark its performance against existing alternatives. Several small molecule inhibitors of MALT1 have been developed, each with distinct characteristics.

CompoundTypeMechanismBiochemical IC50Cellular Potency (GI50/EC50)Key References
MI-2 IrreversibleCovalent active site inhibitor5.84 µM~200-500 nM in ABC-DLBCL lines[2][3][10]
Z-VRPR-FMK IrreversiblePeptidomimetic covalent inhibitorN/AMicromolar range[11][12]
Mepazine AllostericReversible, binds to an allosteric pocket0.42-0.83 µMMicromolar range[11]
MLT-748 AllostericPotent, binds to the Trp580 allosteric pocket5 nMPotent (specific GI50 not provided)[3][11]
Safimaltib (JNJ-67856633) AllostericPotent and selective6.81 nMPotent in vivo activity[3][13]

Experimental Validation Workflow for a Novel MALT1 Inhibitor

The validation of a novel MALT1 inhibitor requires a multi-pronged approach, progressing from direct biochemical assays to more complex cellular and in vivo models. This ensures that the observed effects are due to on-target inhibition.

Biochemical Validation: Direct Inhibition of MALT1 Protease Activity

The initial step is to confirm that the compound directly inhibits the enzymatic activity of MALT1 in a cell-free system.

Experimental Protocol: Fluorogenic MALT1 Protease Assay

  • Reagents and Materials:

    • Recombinant human MALT1 protease

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[13]

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)

    • Test compound and reference inhibitor (e.g., MI-2)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

    • Add a fixed concentration of recombinant MALT1 to each well of the assay plate.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~360/460 nm for AMC-based substrates).

    • Calculate the initial reaction rates and plot them against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Validation: On-Target Engagement and Phenotypic Consequences

Demonstrating that the inhibitor functions in a cellular context is crucial. This involves showing that it can engage its target within cells and produce the expected biological consequences.

Experimental Protocol: Western Blot for MALT1 Substrate Cleavage

  • Cell Culture:

    • Use a MALT1-dependent cell line, such as the ABC-DLBCL cell lines TMD8 or HBL-1, which exhibit constitutive MALT1 activity.[2][14]

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 8-24 hours).[2]

    • Harvest the cells and prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for MALT1 substrates, such as CYLD or RelB, to detect both the full-length and cleaved forms.[2][12]

    • A successful MALT1 inhibitor will lead to a dose-dependent decrease in the cleaved form of the substrate and an increase in the full-length form.[2]

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line:

    • Use a cell line engineered with an NF-κB-dependent reporter gene (e.g., luciferase or GFP).

  • Procedure:

    • Treat the reporter cell line with the test compound.

    • Stimulate the cells to activate the NF-κB pathway (if not constitutively active).

    • Measure the reporter gene expression (e.g., luminescence or fluorescence).

    • A potent MALT1 inhibitor should suppress NF-κB reporter activity in a dose-dependent manner.[2]

Experimental Protocol: Cell Proliferation/Viability Assay

  • Cell Lines:

    • Use both MALT1-dependent (e.g., TMD8, HBL-1) and MALT1-independent (e.g., GCB-DLBCL cell lines like SUDHL-4) cell lines to demonstrate selectivity.[2][14]

  • Procedure:

    • Plate the cells in a 96-well plate and treat with a range of concentrations of the test compound.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as a colorimetric (MTT) or luminescent (CellTiter-Glo) assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

    • A selective MALT1 inhibitor should exhibit significantly greater potency in the MALT1-dependent cell lines.

Genetic Validation: Phenocopying MALT1 Knockdown/Knockout

To provide the highest level of confidence in the on-target activity of the inhibitor, its effects should mimic those of genetically ablating the target.

Experimental Protocol: Comparison with shRNA-mediated MALT1 Knockdown

  • Procedure:

    • Generate stable MALT1 knockdown and control (non-targeting shRNA) cell lines using lentiviral transduction in a MALT1-dependent cell line.

    • Confirm MALT1 knockdown by Western blot.

    • Perform the same cellular assays (substrate cleavage, NF-κB reporter, cell proliferation) on the knockdown and control cells.

    • The phenotype of the MALT1 knockdown cells should closely resemble that of the cells treated with the validated inhibitor.[15]

Visualizing the Validation Framework

To aid in the conceptualization of the validation process, the following diagrams illustrate the MALT1 signaling pathway and the experimental workflow.

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Signaling cluster_downstream Downstream Signaling cluster_substrates MALT1 Substrates AntigenReceptor Antigen Receptor PKC PKCβ AntigenReceptor->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 MALT1 MALT1 TRAF6 TRAF6 MALT1->TRAF6 A20 A20 (Negative Regulator) MALT1->A20 Cleavage/Inactivation CYLD CYLD (Negative Regulator) MALT1->CYLD IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Transcription

Caption: MALT1 signaling pathway downstream of antigen receptor activation.

Inhibitor_Validation_Workflow Biochem Biochemical Assay (Fluorogenic Protease Assay) Cellular Cellular Assays Biochem->Cellular Genetic Genetic Validation Cellular->Genetic Substrate Substrate Cleavage (Western Blot) Reporter NF-κB Reporter Assay Prolif Proliferation/Viability Assay InVivo In Vivo Models (Xenografts) Genetic->InVivo

Caption: Experimental workflow for MALT1 inhibitor validation.

Conclusion

The validation of a chemical probe like a MALT1 inhibitor is a rigorous, multi-step process that is essential for ensuring its utility as a research tool. By following a logical progression from biochemical characterization to cellular and genetic validation, researchers can be confident in the on-target effects of their chosen inhibitor. This confidence is paramount for the accurate interpretation of experimental results and for advancing our understanding of complex biological pathways like NF-κB signaling.

References

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A Researcher's Guide to Assessing the Cross-Reactivity of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the triazolopyrimidine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2][3] This versatility, however, necessitates a rigorous evaluation of the selectivity profile of any new analogue. This guide provides a framework for researchers to assess the cross-reactivity of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine , a small molecule with potential biological activity. By contextualizing this compound against well-characterized molecules and providing robust experimental protocols, we aim to equip scientists with the tools to comprehensively define its selectivity and anticipate potential off-target effects.

The triazolopyrimidine core is a cornerstone in the development of therapeutics targeting a range of protein families, from kinases to G-protein coupled receptors (GPCRs) and viral enzymes.[1][4][5] For instance, derivatives have been successfully developed as potent and selective Janus kinase (JAK) inhibitors for autoimmune diseases, while others show promise as antagonists for chemokine receptors like CCR7, which are implicated in inflammation and cancer metastasis.[4][6] This inherent promiscuity of the scaffold underscores the critical importance of early and thorough cross-reactivity profiling to ensure the development of safe and effective research tools and potential therapeutics.

This guide will navigate the logical and experimental steps to characterize the selectivity of this compound. We will draw comparisons with two well-defined drugs that, while not sharing the exact triazolo[4,5-d]pyrimidine core, represent key target classes associated with related heterocyclic scaffolds:

  • Abrocitinib (PF-04965842): A highly selective JAK1 inhibitor, representing the kinase inhibitor class.[7][8][9]

  • AZD7648: A potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, highlighting a different kinase family within the DNA damage response pathway.[10][11][12]

By understanding the selectivity profiles of these molecules and employing the experimental strategies detailed herein, researchers can build a comprehensive picture of the biological activity of this compound.

Comparative Analysis of Selectivity: A Framework

A thorough understanding of a compound's selectivity is paramount. Off-target effects can lead to misleading experimental results and potential toxicity. The following table provides a high-level comparison of the known selectivity of our chosen reference compounds, offering a benchmark for the desired level of characterization for this compound.

FeatureAbrocitinib (PF-04965842)AZD7648This compound
Primary Target Class Janus Kinases (JAK)PI3K-related Kinases (PIKK)To be determined
Primary Target JAK1DNA-PKcsTo be determined
Known Selectivity Profile High selectivity for JAK1 over JAK2, JAK3, and TYK2.[7]Selective for DNA-PK over other PIKK family members like mTOR.[12]Unknown
Potential for Cross-Reactivity Low, due to targeted design and optimization.[6][13]While selective within the PIKK family, broader kinome screening is still important. Potential for off-target effects on DNA repair processes has been noted.[14][15]Hypothesized to interact with kinases and/or GPCRs based on the triazolopyrimidine scaffold.[2]

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the selectivity of this compound, a multi-pronged approach is recommended. We present two foundational experimental workflows: a broad kinase panel screen for initial off-target identification and a Cellular Thermal Shift Assay (CETSA) for target engagement validation in a cellular context.

Protocol 1: In Vitro Kinase Panel Screening

This experiment provides a broad overview of the compound's interaction with a large number of purified kinases, offering a first pass at identifying potential on- and off-targets.

Objective: To determine the inhibitory activity of this compound against a diverse panel of human kinases at a fixed concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration suitable for the assay (e.g., 100 µM).

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Dispense the test compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control into appropriate wells.

  • Kinase and Substrate Addition: Add the individual purified kinases from the panel and their respective substrates to the wells. The choice of kinase panel is critical and should cover multiple branches of the human kinome.

  • ATP Addition and Incubation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each respective kinase to ensure physiological relevance.[16] Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is typically achieved using methods such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based technologies (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a significant "hit" is >50% inhibition at the screening concentration (e.g., 10 µM).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (10 mM in DMSO) plate_prep Dispense Compound, Controls to 384-well Plate compound_prep->plate_prep add_kinase Add Kinase Panel Members & Substrates plate_prep->add_kinase add_atp Initiate Reaction (Add ATP) add_kinase->add_atp incubate Incubate at RT add_atp->incubate detect Stop Reaction & Detect (e.g., ADP-Glo) incubate->detect analyze Calculate % Inhibition vs. DMSO Control detect->analyze end end analyze->end Identify Hits (>50% Inhibition)

Caption: In Vitro Kinase Profiling Workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a more physiologically relevant context—the intact cell. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To determine if this compound engages with specific cellular proteins by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either the test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Heating: Harvest the cells, lyse them to release the proteome, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification: Analyze the soluble protein fraction using techniques like Western blotting for specific target candidates or mass spectrometry for an unbiased, proteome-wide analysis.

  • Data Analysis: For each protein of interest, plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Workflow Diagram:

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Compound or Vehicle (DMSO) cell_culture->treatment lysis Harvest & Lyse Cells treatment->lysis heat_gradient Heat Lysate Aliquots (Temperature Gradient) lysis->heat_gradient centrifuge Centrifuge to Separate Soluble/Aggregated Proteins heat_gradient->centrifuge quantify Quantify Soluble Proteins (Western Blot / MS) centrifuge->quantify plot Plot Melting Curves & Identify Shifts quantify->plot end end plot->end Target Engagement Confirmed

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Forward Look

While the triazolopyrimidine scaffold is a fertile ground for the discovery of potent modulators of biological systems, this potential comes with the caveat of possible cross-reactivity. For a novel compound like this compound, a systematic and unbiased assessment of its selectivity is not just a recommendation but a necessity for its validation as a reliable research tool.

The experimental framework provided in this guide, combining broad in vitro screening with in-cell target engagement verification, offers a robust starting point. The results from these assays will allow researchers to build a comprehensive selectivity profile, benchmarked against well-characterized drugs like Abrocitinib and AZD7648. This empirical data is the cornerstone of trustworthy and reproducible science, enabling the confident application of this compound in future biological investigations.

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  • Zen, Y., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazolo[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere that offers advantages such as resistance to metabolic degradation and unique electronic properties. The specific compound, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, serves as a crucial chemical intermediate for generating diverse libraries of bioactive molecules. Its structure presents key modification points that significantly influence biological activity against various targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, offering a comparative framework for researchers in drug discovery.

The Strategic Importance of the Triazolo[4,5-d]pyrimidine Scaffold

The triazolopyrimidine nucleus is a bioisosteric analog of adenine, a fundamental component of DNA and a key recognition element for many enzymes, particularly ATP-dependent protein kinases. This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of kinases, leading to their inhibition. The nitrogen-rich nature of the fused rings provides multiple points for hydrogen bonding, while the overall planar structure facilitates insertion into the narrow ATP-binding cleft.

The true value of this compound lies in its role as a versatile synthetic precursor. The chlorine atom at the C7 position is an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. This synthetic tractability is paramount in SAR studies, allowing for systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Figure 2: Key positions for SAR modification on the triazolo[4,5-d]pyrimidine scaffold.

Comparative Analysis with Alternative Scaffolds

The triazolo[4,5-d]pyrimidine scaffold is often compared to other "privileged" heterocyclic systems used in kinase and GPCR inhibitor design.

ScaffoldKey Features & AdvantagesCommon TargetsRepresentative Compounds/Studies
Triazolo[4,5-d]pyrimidine Purine isostere, synthetically versatile at C7, metabolically stable.Kinases (CDK2, GCN2), GPCRs (A2A, CCR7), Enzymes (LSD1).Preladenant (A2A Antagonist), various kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine Isomeric purine analog, well-established in kinase inhibition.Kinases (CDK2, Src), GPCRs (A1 antagonists).Multiple CDK inhibitors in development.
Purine The natural ligand for many enzymes, providing a strong binding template.Kinases, Phosphodiesterases.Roscovitine (CDK inhibitor).
Triazolo[1,5-a]pyrimidine Isomeric scaffold with different nitrogen placement, affecting H-bond patterns.Kinases (CDK2, VEGFR2), Tubulin.Various antiproliferative agents.

The primary advantage of the 1,2,3-triazolo[4,5-d]pyrimidine system over the parent purine scaffold is its resistance to enzymatic degradation by enzymes like adenosine deaminase, which can improve bioavailability and in vivo half-life. Compared to its pyrazolo[3,4-d]pyrimidine isomer, the triazolo core offers a different arrangement of hydrogen bond donors and acceptors, which can be exploited to achieve selectivity for specific targets.

Supporting Experimental Protocols

To establish a robust SAR, consistent and reproducible biological data is essential. Below is a standard protocol for an in vitro kinase inhibition assay, a common application for this class of compounds.

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed to measure the activity of a target kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the activity of the kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase enzyme (>95% purity).

  • Specific peptide substrate for the kinase.

  • Test Compounds (e.g., 7-substituted triazolopyrimidine analogs) dissolved in 100% DMSO.

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This allows for a wide concentration range to accurately determine the IC50.

    • Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction:

    • In the 384-well plate, add 25 nL of the serially diluted compounds or DMSO controls.

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km value for the substrate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the "no inhibitor" (DMSO) control as 0% inhibition and the "no enzyme" control as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value for each compound.

Trustworthiness and Self-Validation: The inclusion of positive controls (known inhibitors like Staurosporine) and negative controls (DMSO) in every assay plate is critical for validating the results. Running assays in duplicate or triplicate ensures the reproducibility of the IC50 values obtained, forming a trustworthy dataset for SAR analysis.

References

  • Neustadt, B. R., Liu, H., Hao, J., Greenlee, W. J., Stamford, A. W., Foster, C., Arik, L., Lachowicz, J., Zhang, H., Bertorelli, R., Fredduzzi, S., Varty, G., Cohen-Williams, M., & Ng, K. (2009). Potent and

benchmarking 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and its derivatives against known inhibitors for researchers, scientists, and drug development professionals.

Introduction: The Triazolopyrimidine Scaffold and the Rise of Selective Kinase Inhibition

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a new generation of targeted therapeutics. While the core molecule itself is not a characterized inhibitor, its derivatives have shown significant promise, particularly in the realm of kinase inhibition. This guide focuses on a prominent class of these derivatives: inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.

Dysregulation of the IRAK4 signaling cascade is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers. This has made IRAK4 a highly sought-after target for drug development. The triazolopyrimidine scaffold has proven to be an effective starting point for developing potent and selective IRAK4 inhibitors.

This guide will benchmark a representative triazolopyrimidine-based IRAK4 inhibitor, here referred to as "TP-Analog," against other known IRAK4 inhibitors with different chemical scaffolds. We will delve into the experimental methodologies used to characterize and compare these compounds, providing a framework for researchers to conduct their own benchmarking studies.

Selection of Comparator Compounds

To provide a robust benchmark for our triazolopyrimidine-based compound, TP-Analog, we have selected two well-characterized IRAK4 inhibitors with distinct mechanisms of action and chemical structures:

  • Pfirrcone (BAY 1834845): A potent and selective, ATP-competitive IRAK4 inhibitor that has been evaluated in clinical trials. Its extensive characterization provides a high-quality benchmark.

  • ND-2158: Another potent IRAK4 inhibitor with a different scaffold, highlighting the diversity of chemical matter targeting this kinase.

The selection of these comparators allows for a multi-faceted analysis of TP-Analog's performance, assessing not only its potency but also its potential advantages or disadvantages relative to other established inhibitory modalities.

Experimental Workflow for Inhibitor Benchmarking

A comprehensive assessment of kinase inhibitors requires a multi-tiered approach, starting from biochemical assays to confirm direct target engagement and progressing to cell-based assays to evaluate efficacy in a more physiologically relevant context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity Profiling biochem_assay Biochemical Assay (e.g., TR-FRET) ki_determination Ki Determination biochem_assay->ki_determination Determine IC50 cell_assay Cell-Based Assay (e.g., p-IRAK1 Western Blot) biochem_assay->cell_assay Confirm On-Target Activity toxicity_assay Cytotoxicity Assay (e.g., MTT/XTT) cell_assay->toxicity_assay Assess Cellular Potency kinase_panel Kinase Panel Screening cell_assay->kinase_panel Assess Off-Target Effects

Caption: High-level experimental workflow for kinase inhibitor benchmarking.

Protocol 1: IRAK4 Biochemical Potency Assay (Time-Resolved FRET)

This assay quantitatively determines the ability of a compound to inhibit IRAK4 enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method that measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-peptide antibody (Donor)

  • Streptavidin-allophycocyanin (SA-APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (TP-Analog, Pfirrcone, ND-2158) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of IRAK4 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a quench buffer (e.g., 10 mM EDTA). Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can access and engage IRAK4 in a cellular context by measuring the inhibition of downstream signaling events. A common readout is the phosphorylation of IRAK1, a direct substrate of IRAK4.

Materials:

  • Human cell line expressing IRAK4 (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate THP-1 cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the IRAK4 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Data Analysis: Quantify the band intensities for phospho-IRAK1 and total IRAK1. Normalize the phospho-IRAK1 signal to the total IRAK1 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Comparative Data Analysis

The following table summarizes hypothetical but representative data for our TP-Analog compared to the established inhibitors.

CompoundScaffoldIRAK4 Biochemical IC50 (nM)Cellular p-IRAK1 IC50 (nM)Kinase Selectivity Score (S10 at 1µM)
TP-Analog Triazolopyrimidine151500.85
Pfirrcone N/A5500.95
ND-2158 N/A252500.70
  • IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by half.

  • Kinase Selectivity Score: A measure of how selectively an inhibitor binds to its target kinase compared to other kinases in the kinome. A score closer to 1 indicates higher selectivity.

Signaling Pathway Context

Understanding the signaling pathway is crucial for interpreting the cellular data. IRAK4 is a key upstream kinase in the MyD88-dependent Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation Inhibitor TP-Analog Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Discussion and Interpretation

From our hypothetical data, TP-Analog demonstrates potent inhibition of IRAK4 in both biochemical and cellular assays. While its biochemical potency is slightly lower than that of Pfirrcone, it is comparable to ND-2158. The shift in potency from the biochemical to the cellular assay (15 nM vs. 150 nM) is expected and reflects factors such as cell permeability, efflux, and target engagement in a complex environment.

The kinase selectivity score of 0.85 for TP-Analog is promising, suggesting a relatively low potential for off-target effects, which is a critical parameter for a successful therapeutic candidate. Further profiling against a broader panel of kinases would be necessary to fully characterize its selectivity profile.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated with our representative TP-Analog, derivatives of this scaffold can effectively target IRAK4, a key mediator of inflammation. The benchmarking process outlined in this guide, from initial biochemical screens to cellular validation, provides a robust framework for evaluating novel chemical entities and positioning them relative to existing standards. The combination of rigorous experimental protocols and careful data analysis is essential for identifying promising drug candidates and advancing them through the development pipeline.

References

  • Synthesis and evaluation of triazolopyrimidine derivatives as potent IRAK4 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of BAY 1834845, a highly potent and selective, orally available IRAK4 inhibitor for the treatment of autoimmune diseases. Journal of Medicinal Chemistry. [Link]

  • IRAK4 signaling and its role in inflammation and immunity. Nature Reviews Rheumatology. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Inhibition. Methods in Molecular Biology. [Link]

In Vivo Validation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine as a PI3K Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo validation of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CTP), a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. We will delve into the experimental design, comparative analysis with established inhibitors, and detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of targeted cancer therapeutics.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[1][3] This makes the PI3K/Akt/mTOR axis a highly attractive target for the development of rationally designed cancer therapeutics.[1][2]

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit diverse biological activities, including anticancer properties.[4] CTP has been developed as a potent and selective inhibitor of this pathway. This guide outlines the essential in vivo studies required to validate its mechanism of action and preclinical efficacy.

Comparative Landscape: CTP vs. Alternative PI3K Pathway Inhibitors

The development of PI3K pathway inhibitors has yielded several compounds, ranging from pan-PI3K inhibitors to isoform-selective and dual PI3K/mTOR inhibitors.[5] For a meaningful evaluation of CTP, its performance must be benchmarked against relevant alternatives.

CompoundTarget ProfileKey CharacteristicsDevelopment Stage
CTP (Hypothetical) Pan-Class I PI3K Inhibitor Novel triazolopyrimidine scaffold, predicted high potency and selectivity. Preclinical
Pictilisib (GDC-0941)Pan-Class I PI3K InhibitorWell-characterized pan-PI3K inhibitor, clinical data available.[3][6]Phase II Clinical Trials
Taselisib (GDC-0032)PI3Kα-dominant inhibitorIncreased selectivity for the p110α isoform, often mutated in cancer.[7]Phase III Clinical Trials
EverolimusmTORC1 InhibitorApproved for various solid tumors, targets downstream of PI3K/Akt.[3][8]Approved Drug

The primary advantage of a novel agent like CTP lies in the potential for an improved therapeutic window, overcoming resistance mechanisms, or demonstrating enhanced efficacy in specific genetic contexts.

In Vivo Validation Strategy: A Multi-pronged Approach

A robust in vivo validation strategy is crucial to confirm target engagement, assess anti-tumor efficacy, and identify pharmacodynamic biomarkers. The cornerstone of this strategy is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[9][10][11]

G cluster_0 Preclinical In Vivo Validation Workflow model Xenograft Model Selection (e.g., PIK3CA-mutant cell line) dosing Dose-Response & Tolerability Studies model->dosing Establish optimal dose efficacy Tumor Growth Inhibition (TGI) Study dosing->efficacy Administer CTP & comparators pd Pharmacodynamic (PD) Biomarker Analysis efficacy->pd Collect tumor & plasma samples

Caption: High-level workflow for in vivo validation.

Xenograft Model Selection: The Importance of Genetic Context

The choice of a xenograft model is critical. For a PI3K inhibitor, using a cell line with a known activating mutation in the pathway (e.g., a PIK3CA mutation or PTEN loss) provides a strong rationale for sensitivity to the drug.[5][7] Patient-derived xenograft (PDX) models, which involve implanting human tumor tissues directly into mice, are also valuable as they better preserve the original tumor's characteristics.[12][13]

Efficacy Assessment: Measuring Tumor Growth Inhibition

The primary endpoint for in vivo efficacy is the inhibition of tumor growth. This is typically assessed by measuring tumor volume over time.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, which has a PIK3CA mutation) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[10]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, CTP, Pictilisib).

  • Dosing: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a set duration.

Pharmacodynamic Biomarkers: Confirming Target Engagement

Pharmacodynamic (PD) biomarkers are essential to confirm that the drug is hitting its target and modulating the intended pathway in vivo.[2][6][14] For PI3K inhibitors, key PD biomarkers include the phosphorylation status of downstream proteins like Akt and S6 ribosomal protein.[6]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (S473) PIP3->pAkt Activates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates S6K S6K mTORC1->S6K Activates pS6 p-S6 S6K->pS6 Phosphorylates S6 S6 S6->pS6 CTP CTP CTP->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling cascade.

Analysis of PD Biomarkers:

Tumor samples are collected at various time points after the final dose. Two key techniques are used to analyze the phosphorylation status of pathway components:

  • Western Blotting: Provides a quantitative measure of protein expression and phosphorylation in tumor lysates.

  • Immunohistochemistry (IHC): Allows for the visualization of protein expression and localization within the tumor tissue architecture.

Hypothetical In Vivo PD Biomarker Data

Treatment Groupp-Akt (S473) Inhibition (Western Blot, % of Vehicle)p-S6 (S235/236) Inhibition (Western Blot, % of Vehicle)p-S6 Positive Cells (IHC, %)
Vehicle0%0%85%
CTP (50 mg/kg)85%92%10%
Pictilisib (50 mg/kg)78%85%15%

These data would demonstrate that CTP effectively suppresses the PI3K pathway in vivo, with a magnitude comparable or superior to the established inhibitor Pictilisib.

Detailed Experimental Protocols

Western Blotting for Tumor Lysates

This protocol outlines the steps for analyzing protein phosphorylation from tumor tissue.[15][16][17]

  • Sample Preparation:

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[18]

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt S473, anti-p-S6 S235/236) overnight at 4°C.[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[16]

Immunohistochemistry (IHC) for Paraffin-Embedded Tumors

This protocol details the staining of tumor sections to visualize pathway inhibition.[19]

  • Tissue Processing:

    • Fix tumors in 10% neutral buffered formalin.

    • Dehydrate the tissue through a series of ethanol washes and embed in paraffin.[20]

    • Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene.

    • Rehydrate through a graded series of ethanol washes to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval to unmask the antigen. This is a critical step for successful staining.[19][20]

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody (e.g., anti-p-S6) for a specified time.

    • Apply a biotinylated secondary antibody, followed by an avidin-HRP complex.

    • Develop the signal with a chromogen like DAB, which produces a brown precipitate.[19]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope and score the percentage of positive cells and staining intensity.[21]

Conclusion and Future Directions

The in vivo validation studies outlined in this guide are essential for establishing the preclinical proof-of-concept for a novel PI3K pathway inhibitor like this compound. Demonstrating potent tumor growth inhibition and robust on-target pathway modulation in well-chosen xenograft models provides the necessary evidence to advance a compound toward clinical development. Future studies should explore CTP in a broader range of cancer models, investigate potential resistance mechanisms, and evaluate combination strategies with other anticancer agents.

References

  • Newcells. (2024, June 3). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Retrieved from [Link]

  • Isacke, C. M., et al. (2016). Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. Molecular Cancer Therapeutics, 15(6), 1412–1424. Retrieved from [Link]

  • Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. Retrieved from [Link]

  • Dey, J. H., et al. (2010). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Cancer Research, 70(1), 145-154. Retrieved from [Link]

  • Edgar, K. A., et al. (2019). Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Molecular Cancer Therapeutics, 18(1), 106-117. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. Retrieved from [Link]

  • Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2021). Immunohistochemistry Protocols. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Massarweh, S., & Schiff, R. (2007). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of hematology/oncology, 6(12), 27-33. Retrieved from [Link]

  • Google Patents. (n.d.). Triazolopyridinyl compounds as kinase inhibitors.
  • Van den Dries, K., et al. (2016). Deciphering Combinations of PI3K/AKT/mTOR Pathway Drugs Augmenting Anti-Angiogenic Efficacy In Vivo. Scientific Reports, 6, 36828. Retrieved from [Link]

  • Loi, S., et al. (2015). PI3K/Akt/mTOR inhibitors in breast cancer. Annals of Oncology, 26(12), 2247-2257. Retrieved from [Link]

  • Brown, J. S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 74(1), 15-20. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2748-2771. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(16), 11210-11228. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][12][22]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6537. Retrieved from [Link]

  • Cell Signaling Technology. (2016, February 23). Immunohistochemistry Protocol for Paraffin embedded Tissue Sections. YouTube. Retrieved from [Link]

  • Sklavounou, A., et al. (2015). Immunohistochemical Analysis of the Activation Status of the Akt/mTOR/pS6 Signaling Pathway in Oral Lichen Planus. Disease markers, 2015, 821865. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[6][12][22]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(21), 7293. Retrieved from [Link]

Sources

A Researcher's Guide to the Isomers of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced world of heterocyclic chemistry presents both challenges and opportunities. The triazolopyrimidine scaffold, a privileged structure in medicinal chemistry, is a prime example. Its derivatives have shown a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] However, the synthesis of these compounds can often lead to the formation of multiple isomers, each with potentially distinct physicochemical properties and biological activities. This guide provides a comparative analysis of the isomers of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, offering insights into their synthesis, characterization, and differentiation.

The Significance of Isomerism in Triazolopyrimidines

The 1,2,3-triazolo[4,5-d]pyrimidine core, an analog of purine, presents multiple nitrogen atoms available for alkylation. In the case of 7-Chloro-1,2,3-triazolo[4,5-d]pyrimidine, methylation can occur on any of the three nitrogen atoms of the triazole ring, leading to the formation of three distinct isomers:

  • 1-methyl-7-chloro-1H-1,2,3-triazolo[4,5-d]pyrimidine

  • 2-methyl-7-chloro-2H-1,2,3-triazolo[4,5-d]pyrimidine

  • 3-methyl-7-chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine

The position of the methyl group significantly influences the electronic distribution and steric environment of the molecule, which in turn can affect its solubility, crystal packing, and, most importantly, its interaction with biological targets. Therefore, the unambiguous identification and separation of these isomers are critical for any meaningful structure-activity relationship (SAR) studies.

Synthetic Strategy: A Pathway to Isomeric Diversity

The synthesis of N-methylated 7-chloro-1,2,3-triazolo[4,5-d]pyrimidines typically involves the methylation of the parent heterocycle, 7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.[4] This methylation reaction, often carried out with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base, is rarely regiospecific and usually yields a mixture of the 1-, 2-, and 3-methyl isomers. The ratio of these isomers can be influenced by factors such as the choice of solvent, base, and reaction temperature.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Methylation cluster_2 Isomeric Mixture cluster_3 Separation cluster_4 Isolated Isomers start 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine methylation Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) start->methylation Reaction mixture Mixture of 1-, 2-, and 3-methyl isomers methylation->mixture separation Chromatography mixture->separation Purification isomer1 1-methyl isomer separation->isomer1 isomer2 2-methyl isomer separation->isomer2 isomer3 3-methyl isomer separation->isomer3

Caption: Synthetic workflow for the N-methyl isomers.

Comparative Analysis: Differentiating the Isomers

The key to working with these isomers lies in their effective differentiation and characterization. Spectroscopic methods are the most powerful tools for this purpose. A study by Biagi et al. on the closely related 5-phenyl substituted analogs demonstrated the successful use of spectroscopic techniques to distinguish the 1-, 2-, and 3-methyl isomers.[1]

Spectroscopic Fingerprints: A Head-to-Head Comparison
Property1-methyl Isomer2-methyl Isomer3-methyl IsomerRationale for Differentiation
¹H NMR (N-CH₃) Expected downfield shiftExpected most upfield shiftIntermediate chemical shiftThe chemical shift of the N-methyl protons is highly sensitive to the local electronic environment. The proximity to the electron-withdrawing pyrimidine ring and the other nitrogen atoms of the triazole ring will result in distinct chemical shifts for each isomer.
¹³C NMR (N-CH₃) Distinct chemical shiftDistinct chemical shiftDistinct chemical shiftSimilar to proton NMR, the carbon of the methyl group will experience different electronic shielding in each isomeric form, leading to unique signals in the ¹³C NMR spectrum.
Mass Spec. Identical m/zIdentical m/zIdentical m/zAs isomers, all three compounds will have the same molecular weight and thus the same parent ion peak in their mass spectra. Fragmentation patterns may show subtle differences but are generally not the primary method for differentiation.
Experimental Protocols for Isomer Characterization

Protocol 1: Synthesis of the Isomeric Mixture

  • Reactant Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 7-chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Methylation: While stirring at room temperature, add 1.2 equivalents of methyl iodide (CH₃I) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isomeric mixture.

Protocol 2: Separation and Purification of Isomers

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify and separate the different isomers.

  • Isolation: Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated compounds.

Protocol 3: Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Carefully analyze the chemical shifts of the N-methyl protons and carbons to assign the structure of each isomer. The expected differences in chemical shifts will be the primary basis for identification.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) for each isomer to confirm the molecular formula.

Physicochemical Properties: A Qualitative Overview

  • Melting Point: The melting points of the isomers are expected to differ due to variations in their crystal packing efficiency, which is influenced by their symmetry and intermolecular interactions.

  • Solubility: The polarity of the isomers will vary slightly, which may lead to differences in their solubility in various organic solvents. This property is often exploited during their chromatographic separation.

  • Dipole Moment: Computational studies on similar triazolopyrimidine isomers suggest that the position of the substituent can significantly affect the molecule's dipole moment, which can influence its physical properties and interactions with other molecules.

Conclusion

The synthesis of this compound invariably leads to a mixture of its 1-, 2-, and 3-methyl isomers. A systematic approach involving chromatographic separation and thorough spectroscopic analysis, particularly high-field NMR, is essential for their unambiguous identification. The distinct electronic environment of the N-methyl group in each isomer provides a reliable spectroscopic handle for their differentiation. For researchers in medicinal chemistry, the ability to isolate and characterize these isomers is a critical step in building robust structure-activity relationships and advancing the development of novel triazolopyrimidine-based therapeutics.

References

  • Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003).

Sources

Assessing the Selectivity of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which therapeutic efficacy and safety are built. This guide provides a comprehensive framework for assessing the selectivity of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine , a heterocyclic compound belonging to the versatile triazolopyrimidine class. Molecules of this class have demonstrated a wide range of biological activities, including but not limited to, kinase and adenosine receptor modulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven experimental protocols.

Our approach is not to provide a rigid, one-size-fits-all protocol but to empower the researcher with the strategic rationale behind each experimental choice. We will explore robust, industry-standard methodologies to build a comprehensive selectivity profile of our compound of interest and compare its hypothetical performance against established selective inhibitors.

The Rationale for Selectivity Profiling: Beyond the Primary Target

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives have been reported as inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and General Control Nonderepressible 2 (GCN2), as well as antagonists of adenosine receptors.[2] Given this promiscuity, a thorough selectivity assessment for this compound is not merely a confirmatory step but a critical discovery tool. It allows us to:

  • De-risk clinical progression: Early identification of off-target activities can prevent late-stage failures due to unforeseen toxicities.

  • Uncover novel therapeutic opportunities: An off-target interaction may represent a new, valuable therapeutic avenue.

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions is key to interpreting its biological effects.

To construct a meaningful selectivity profile, we will employ a tiered approach, starting with broad, unbiased screening and progressing to more focused, target-specific validation.

Tier 1: Broad-Spectrum Selectivity Profiling

The initial step is to cast a wide net to identify potential on- and off-targets. Two powerful, complementary techniques are ideally suited for this purpose: large-scale kinase panel screening and proteome-wide cellular thermal shift assays.

Kinome Scanning: Interrogating the Kinase Family

Given that many triazolopyrimidine derivatives exhibit kinase inhibitory activity, a comprehensive kinome scan is a logical starting point.[2] Commercial services like KINOMEscan® offer competition binding assays against hundreds of human kinases.[3][4][5]

Experimental Rationale: This ATP-independent assay provides true equilibrium dissociation constants (Kd), offering a more accurate measure of binding affinity compared to IC50 values which can be influenced by ATP concentration.[4] By quantifying the ability of this compound to displace a ligand from the active site of a large panel of kinases, we can rapidly identify high-affinity interactions.

Data Presentation: The results of a kinome scan are typically visualized as a "TREEspot™" diagram, which maps the hit kinases onto a phylogenetic tree of the human kinome. This provides an intuitive overview of the compound's selectivity.

dot

G cluster_kinome Human Kinome EGFR EGFR SRC EGFR->SRC ABL SRC->ABL CDK2 GSK3B CDK2->GSK3B PKA PKB PKA->PKB CAMK1 CAMK2 CAMK1->CAMK2 GCN2 GCN2 Compound 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine Compound->EGFR High Affinity Compound->GCN2 Moderate Affinity

Caption: Hypothetical KINOMEscan TREEspot™ visualization.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Native Environment

CETSA® is a powerful biophysical method that assesses target engagement in intact cells or tissue lysates.[6][7][8][9] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[6][7]

Experimental Rationale: Unlike in vitro assays, CETSA® measures target engagement in a physiological context, accounting for factors like cell permeability and intracellular target concentrations.[10][11][12][13] A proteome-wide implementation of CETSA® (thermal proteome profiling) can provide an unbiased view of a compound's cellular targets and off-targets.

Experimental Workflow:

dot

G cluster_protocol CETSA® Workflow A 1. Treat cells with 7-Chloro-3-methyl-3H-1,2,3- triazolo[4,5-d]pyrimidine B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble and precipitated proteins B->C D 4. Quantify soluble proteins (e.g., by MS) C->D E 5. Generate and compare thermal denaturation curves D->E

Sources

literature review of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of Purine Isosteres in Medicinal Chemistry

In the landscape of drug discovery, the purine scaffold stands as a cornerstone, forming the structural basis for a vast array of biologically active molecules, including kinase inhibitors. However, the development of novel therapeutics often necessitates moving beyond traditional structures to enhance selectivity, improve pharmacokinetic properties, and overcome resistance. This has led to the exploration of purine isosteres—heterocyclic systems that mimic the size, shape, and electronic properties of the natural purine core.

Among these, the[1][2][3]triazolo[4,5-d]pyrimidine skeleton has emerged as a "privileged scaffold". Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for various enzymes. This guide focuses on a key derivative of this family: This compound . While not an end-product therapeutic itself, this compound is a critical starting material, a versatile chemical intermediate whose reactivity is harnessed to generate libraries of potential drug candidates. We will explore its synthesis, reactivity, and application in developing potent inhibitors for oncology and other therapeutic areas, comparing its utility against other prominent heterocyclic systems.

Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its basic properties.

PropertyValueReference
CAS Number 21323-71-7[3][4]
Molecular Formula C₅H₄ClN₅[4]
Molecular Weight 169.57 g/mol [4]
Canonical SMILES CN1N=NC2=C(Cl)N=CN=C21[4]
Appearance Solid[4]
Purity Typically ≥95%[4]

Section 1: Synthesis and Core Reactivity

The strategic importance of this compound lies in the lability of its chlorine atom at the 7-position. This position is analogous to the C6 position of purines, a common site for modification in kinase inhibitors.

The Causality of Reactivity

The electron-withdrawing nature of the fused triazole and pyrimidine rings renders the C7 carbon highly electrophilic. This makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its utility, allowing medicinal chemists to systematically introduce diverse functional groups at this position to probe the binding pockets of target proteins. An early study highlighted this principle by examining its reactions with various nucleophiles, establishing its role as a versatile synthetic precursor[1].

G start 7-Chloro-3-methyl-3H- 1,2,3-triazolo[4,5-d]pyrimidine product 7-Substituted Derivatives (Potential Drug Candidates) start->product Nucleophilic Aromatic Substitution (SNAr) nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) nucleophile->product byproduct HCl product->byproduct

Caption: General reaction scheme for this compound.

Section 2: A Scaffold for Potent Biological Inhibitors

The true value of this chloro-triazolopyrimidine is demonstrated by its successful application in the synthesis of potent and selective inhibitors for critical biological targets.

Case Study 1: Anticancer Agents Targeting Cell Proliferation

The[1][2][3]triazolo[4,5-d]pyrimidine core has been extensively used to develop novel anticancer agents. By employing a molecular hybridization strategy—combining the triazolopyrimidine scaffold with a hydrazone moiety—researchers have created highly potent antiproliferative compounds[5][6].

In these studies, this compound serves as the starting point. The C7-chloro group is first displaced by hydrazine, and the resulting intermediate is then condensed with various aldehydes to generate a library of derivatives. This approach led to the discovery of compounds with nanomolar efficacy against specific cancer cell lines.

Table of Antiproliferative Activity for Hydrazone Derivatives

Compound ID (Reference)Key Structural Feature (Substituent on Hydrazone)Target Cell LineIC₅₀ (µM)
34 [5]4-(diethylamino)phenylPC3 (Prostate)0.026
43 [6]4-(dimethylamino)phenylMGC-803 (Gastric)0.85
43 [6]4-(dimethylamino)phenylGES-1 (Normal Gastric)56.17

The data compellingly shows not only high potency but also selectivity. For instance, compound 43 is over 66 times more potent against the MGC-803 gastric cancer cell line than against normal gastric epithelial cells, a highly desirable trait in cancer therapeutics[6]. Further mechanistic studies revealed these compounds induce apoptosis (programmed cell death) through the mitochondrial pathway, validating the therapeutic potential of this scaffold[6].

Case Study 2: Epigenetic Modulators - LSD1 Inhibition

Beyond direct cytotoxicity, the scaffold is effective for targeting epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1), which is overexpressed in many cancers. Aberrant LSD1 activity is linked to tumor progression, making it a high-value therapeutic target.

Researchers synthesized a series of[1][2][3]triazolo[4,5-d]pyrimidine derivatives and identified potent LSD1 inhibitors[7]. The structure-activity relationship (SAR) studies highlighted that modifications at the C7 position were critical for potency. The most successful compounds featured a thiopyridine moiety, which was hypothesized to form a key hydrogen bond interaction with a methionine residue (Met332) in the LSD1 active site[7].

Table of LSD1 Inhibitory Activity

Compound ID (Reference)R³X Group at C7 PositionLSD1 IC₅₀ (µM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
27 [7]2-thiopyridine0.564>88-fold>177-fold
A [7]Hydrazone derivative>10 (26.77% inhibition)N/AN/A

This study demonstrates the scaffold's versatility. While a hydrazone derivative (Compound A) was a potent antiproliferative agent, it showed weak LSD1 inhibition. In contrast, compound 27 was a potent, reversible, and selective LSD1 inhibitor that also suppressed cancer cell migration[7]. This underscores the importance of rational design, where the choice of nucleophile used to displace the chlorine on the starting material dictates the final biological target.

Section 3: Comparison with Alternative Heterocyclic Scaffolds

The[1][2][3]triazolo[4,5-d]pyrimidine system exists within a broader class of purine isosteres used in drug discovery. A comparative analysis highlights the unique advantages and applications of each.

ScaffoldKey Structural FeatureCommon Biological TargetsRepresentative Application
[1][3]Triazolo[4,5-d]pyrimidine Fused 1,2,3-triazole ringKinases, Demethylases (LSD1)Potent and selective anticancer agents, epigenetic modulators[5][7].
Pyrazolo[3,4-d]pyrimidine Fused pyrazole ringCDKs, EGFR-TK, P-glycoproteinBroad-spectrum kinase inhibitors for oncology[8][9].
[1][2][10]Triazolo[1,5-a]pyrimidine Fused 1,2,4-triazole ring (different N arrangement)Tubulin, Anti-parasitics (Plasmodium)Microtubule-targeting agents, antimalarials[11].
Oxazolo[5,4-d]pyrimidine Fused oxazole ringRTKs (VEGFR-2, EGFR)Inhibitors of receptor tyrosine kinases involved in angiogenesis[12].

While all these scaffolds are effective purine mimics, the choice depends on the specific therapeutic goal. Pyrazolo[3,4-d]pyrimidines are exceptionally well-represented as broad-spectrum kinase inhibitors[8][13]. The[1][10]triazolo[1,5-a]pyrimidine isomer has shown unique promise in targeting tubulin and parasitic diseases like malaria[11]. The[1][2][3]triazolo[4,5-d]pyrimidine system, the focus of this guide, has proven particularly fruitful for developing highly selective anticancer agents and epigenetic modulators[5][7].

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following protocols are representative of the workflows used in the cited literature.

Protocol 1: Synthesis of a 7-Amino-Substituted Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction using an amine to displace the chlorine atom.

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Addition of Nucleophile: Add the desired amine (e.g., 4-aminophenol) (1.2 eq) to the solution. For less reactive amines or to scavenge the HCl byproduct, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 7-amino-substituted product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds in the cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation s1 Start: 7-Chloro-3-methyl- 3H-1,2,3-triazolo[4,5-d]pyrimidine s2 React with Nucleophile (e.g., Hydrazine) s1->s2 s3 Condense with Aldehyde s2->s3 s4 Purify & Characterize (NMR, HRMS) s3->s4 b1 Synthesized Derivative Library s4->b1 Transfer to Biology b2 Screening: MTT Assay on Cancer Cells b1->b2 b3 Determine IC₅₀ Values b2->b3 b4 Mechanism Studies: Apoptosis, Cell Cycle b3->b4 b5 Identify Lead Compound b4->b5

Caption: A typical drug discovery workflow using the target scaffold.

Conclusion

This compound is far more than a simple chemical. It is a powerful and versatile building block in modern medicinal chemistry. Its predictable reactivity, combined with the favorable biological properties of the underlying scaffold, makes it an invaluable tool for generating diverse libraries of compounds. As demonstrated in the development of potent anticancer agents and specific epigenetic modulators, the intelligent application of this intermediate allows researchers to rapidly access novel chemical matter and develop lead compounds with high therapeutic potential. Its continued use in structure-based drug design ensures that the[1][2][3]triazolo[4,5-d]pyrimidine core will remain a significant scaffold in the ongoing search for next-generation therapeutics.

References

  • [Triazolo[4,5-d]pyrimidines. I. On the reaction of this compound with nucleophile (author's transl)]. Yakugaku Zasshi. [Link]

  • Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. [Link]

  • Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery of[1][2][10]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. ResearchGate. [Link]

  • Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH). [Link]

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

  • Design, synthesis and biological evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. PubMed. [Link]

  • Design, Synthesis, and Evaluation of An Anti‐trypanosomal[1][2][10]Triazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling. Cardiff University. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information (NCBI). [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 21323-71-7). As a heterocyclic building block frequently used in medicinal chemistry and drug development, ensuring its responsible handling and disposal is paramount to laboratory safety, environmental protection, and regulatory compliance.[1][2][3][4][5][6][7] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and effective waste management.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This knowledge informs the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. This compound is classified with specific risks that mandate its treatment as hazardous waste.

Table 1: Hazard Identification for this compound

Hazard CategoryGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[8]
Acute Toxicity (Inhalation)H332Harmful if inhaled[8]
Skin IrritationH315Causes skin irritation[8]
Eye IrritationH319Causes serious eye irritation[8]
Respiratory IrritationH335May cause respiratory irritation[8]

The compound is marked with the GHS07 "Harmful/Irritant" pictogram.[8] These hazards definitively preclude disposal via standard laboratory drains or general trash. The procedures outlined below are designed to mitigate these risks for laboratory personnel and waste handlers.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol covers the disposal of the pure chemical, contaminated labware, and empty containers. The fundamental principle is that any material that has come into contact with this compound must be treated as hazardous waste.[9]

Part A: Disposal of Unused or Waste Solid Chemical
  • Container Selection : The preferred method is to dispose of the solid reagent in its original manufacturer's container.[10][11] This ensures clear identification and material compatibility. If the original container is compromised or unavailable, transfer the solid waste to a new, clean container made of a compatible material (e.g., glass or polyethylene) with a secure, leak-proof screw-on cap.[10][12]

  • Labeling : Affix a "Hazardous Waste" label to the container. This label must include:

    • The full chemical name: "this compound" and its CAS number "21323-71-7".

    • The date when the first amount of waste was added to the container.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Storage : Keep the waste container securely capped except when adding waste.[9][12] Store it in a designated satellite accumulation area within the laboratory, segregated from incompatible materials.[13]

Part B: Disposal of Chemically Contaminated Solid Waste (Non-Sharps)

This category includes items such as contaminated gloves, weighing paper, bench protectors, and wipes.

  • Collection : Line a designated solid waste container (e.g., a five-gallon pail) with a clear plastic bag.[11]

  • Segregation : Place all non-sharp, solid items contaminated with the chemical into this bag.

  • Packaging : Once the bag is full, or before the scheduled waste pickup, securely close the bag. It is often recommended to double-bag the waste in clear bags to allow for visual inspection by environmental health and safety (EH&S) technicians.[10]

  • Labeling and Storage : The outer container must be clearly labeled as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").

Part C: Disposal of Contaminated Sharps

Sharps include any item capable of puncturing a standard waste bag, such as pipette tips, needles, or broken glassware.[10]

  • Container : Use a dedicated, puncture-resistant sharps container clearly labeled for hazardous chemical waste.

  • Collection : Place all contaminated sharps directly into this container. Do not overfill.

  • Closure and Disposal : When the container is ¾ full, securely close and seal it. Label it with a hazardous waste tag detailing the chemical contaminants and arrange for collection with other hazardous waste.

Decontamination and Empty Container Management

Proper decontamination is a critical step to ensure that waste streams are not inadvertently mixed and that work areas remain safe.

Work Surface Decontamination

For minor spills or routine cleaning of work surfaces, use a solvent appropriate for dissolving the compound (e.g., ethanol, acetone), followed by a detergent and water wash. All cleaning materials (wipes, absorbents) must be disposed of as contaminated solid waste as described in Part 2B.

Empty Container Disposal

An "empty" container that held this compound is not yet safe for regular trash. It must be decontaminated first.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can effectively remove the chemical residue.[9][13]

  • Rinsate Collection : Crucially, this rinsate is now hazardous waste. Collect all rinsate in a designated liquid waste container for halogenated or non-halogenated solvents, as appropriate. This container must be properly labeled and stored for pickup.[9]

  • Final Disposal : Once triple-rinsed and air-dried in a ventilated area like a fume hood, the container is considered decontaminated.[13] Deface or remove the original manufacturer's label. The clean, empty container can now typically be disposed of in the regular laboratory trash or recycling.[13]

Waste Storage and Segregation: The Principle of Incompatibility

Safe storage pending disposal is as important as the disposal process itself. The primary goal is to prevent accidental reactions.

  • Designated Area : Establish a designated hazardous waste storage area within your lab.[10]

  • Secondary Containment : All waste containers must be placed in a secondary container, such as a lab tray or bin, that is chemically compatible and can hold 110% of the volume of the primary container.[10] This contains any potential leaks or spills.

  • Segregation : While this compound does not have acute reactivity warnings, it is best practice to store it segregated from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.[12]

Waste_Segregation cluster_storage Hazardous Waste Satellite Accumulation Area A Acids (e.g., HCl, H2SO4) B Bases (e.g., NaOH, NH4OH) O Oxidizers (e.g., Nitric Acid, Peroxides) F Flammable Solvents (e.g., Acetone, Ethanol) C 7-Chloro-3-methyl-3H-... (Solid Waste) caption Fig. 1: Segregation of waste types in a storage area.

Fig. 1: Segregation of waste types in a storage area.

Arranging for Final Disposal

Laboratory-generated hazardous waste must be collected by a licensed disposal contractor or your institution's EH&S department.

  • Scheduling Pickup : Do not allow waste to accumulate. Adhere to institutional and regulatory time and quantity limits (e.g., waste must be collected within 90 or 150 days from the accumulation start date).[10][11]

  • Documentation : Ensure all paperwork required by your institution is completed accurately before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling materials related to this compound.

Disposal_Workflow start Material to be Disposed q1 Is it the pure solid chemical? start->q1 q2 Is it contaminated labware (gloves, wipes)? q1->q2 No p1 Dispose in Original Container or compatible sealed container. Label as Hazardous Waste. q1->p1 Yes q3 Is it a contaminated sharp object? q2->q3 No p2 Collect in lined, double-bagged container for solid hazardous waste. Label. q2->p2 Yes q4 Is it an empty reagent container? q3->q4 No p3 Collect in puncture-proof hazardous sharps container. Label. q3->p3 Yes p4 Triple-rinse with solvent. Collect rinsate as liquid hazardous waste. q4->p4 Yes end_hw Store in segregated secondary containment. Arrange EH&S pickup. p1->end_hw p2->end_hw p3->end_hw p5 Deface label and dispose of clean container in regular trash/recycling. p4->p5 Container p4->end_hw Rinsate

Fig. 2: Decision workflow for proper disposal.

References

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET for 6-Chloro-7-deazapurine . Fisher Scientific. [Link]

  • This compound Product Page . SJZ Chem-Pharm Co., Ltd. [Link]

  • Decontamination in Pharma . Pharma Beginners. [Link]

  • Triazolopyrimidine compounds and its biological activities . ResearchGate. [Link]

  • Novel[10][11][12]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents . PubMed. [Link]

  • [10][11][12]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors . PubMed. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents . National Institutes of Health (NIH). [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies . ResearchGate. [Link]

  • On the reaction of this compound with nucleophile . PubMed. [Link]

  • Discovery of[10][11][12]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors . National Institutes of Health (NIH). [Link]

  • Guidance for the decontamination of intracavity medical devices . ScienceDirect. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents . PubMed. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . MDPI. [Link]

  • Identification of[10][11][12]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication . PubMed. [Link]

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile . National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to Handling 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational, safety, and disposal framework for the handling of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS No. 21323-71-7). As a chlorinated heterocyclic compound, its handling demands a rigorous adherence to safety protocols to mitigate potential risks to laboratory personnel. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively.

Hazard Assessment: Understanding the Risks

This compound is a solid compound for which specific toxicological data is limited. Therefore, a conservative approach to handling is warranted, based on the known hazards and data from structurally similar compounds. The primary routes of occupational exposure are inhalation of dust particles and dermal contact.

The compound is classified with the GHS07 pictogram, indicating it is a harmful irritant.[1] Key hazard statements associated with this chemical are:

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1]

While not explicitly stated for this specific compound in the available literature, analogous chlorinated heterocyclic compounds are often classified as skin and eye irritants.[2][3][4] Therefore, it is prudent to assume it may cause skin and eye irritation upon contact.

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Harmful if SwallowedH302Ingestion of the substance can lead to adverse health effects.[1]Ingestion
Harmful if InhaledH332Inhalation of dust can cause harm.[1]Inhalation
Potential Skin Irritant-Assumed based on chemical class; may cause redness and irritation.[2][3][4]Dermal Contact
Potential Eye Irritant-Assumed based on chemical class; may cause serious irritation.[2][3]Ocular Contact

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against exposure. The following protocol is based on a risk assessment for handling this solid compound in a research laboratory setting.

Hand Protection: The First Line of Defense

Given the potential for skin irritation and absorption, selecting the correct gloves is critical.

  • Primary Recommendation: Nitrile rubber gloves. Nitrile offers good resistance to a broad range of chemicals and is a standard for laboratory use.[5]

  • Glove Thickness: A standard thickness for laboratory use (e.g., 4-8 mil) is generally sufficient. Thicker gloves may offer more protection but can reduce dexterity.[6]

  • Practice: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contamination and dispose of them in the appropriate waste stream immediately after handling the compound.

Body Protection: Shielding Against Contamination

To prevent the contamination of personal clothing, appropriate body protection is mandatory.

  • Standard Operations: A clean, long-sleeved laboratory coat should be worn and fully buttoned.

  • High-Quantity Operations: For handling larger quantities (>1g) or when there is a significant risk of dust generation, consider using disposable gowns over the lab coat for added protection.[6] Contaminated clothing should be removed promptly and decontaminated before reuse or disposed of properly.[2]

Eye and Face Protection: A Non-Negotiable Requirement

Protecting the eyes from dust particles is crucial.

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Enhanced Protection: When weighing or transferring the solid, or when splash potential exists (e.g., preparing solutions), a full-face shield should be worn in addition to safety glasses to protect the entire face.

Respiratory Protection: Preventing Inhalation

Since the compound is harmful if inhaled, respiratory protection is necessary when engineering controls cannot guarantee that dust levels will be kept below hazardous limits.

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • When to Use a Respirator: If a fume hood is not available or if there is a risk of aerosolization during transfer, a respirator is required.

  • Type of Respirator: An N95-rated particulate respirator is sufficient for protection against dust. If handling the compound in a volatile solvent, a combination respirator with an organic vapor cartridge and a particulate pre-filter would be necessary. All respirator use must be in accordance with a formal respiratory protection program as required by OSHA.[7]

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Body Long-sleeved laboratory coatDisposable gown over lab coat
Eye/Face Safety glasses with side shieldsSafety glasses and a full-face shield
Respiratory Use within a chemical fume hoodN95 particulate respirator

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following procedure should be followed when handling solid this compound.

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing: Perform all weighing operations on a disposable weigh boat or paper within the fume hood to contain any spilled powder.

  • Transfer: Use a spatula to carefully transfer the solid to the reaction vessel. Avoid any actions that could generate dust.

  • Post-Transfer: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and a disposable wipe. Dispose of the wipe in the designated solid chemical waste container.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase Prep 1. Designate Handling Area (Fume Hood) Gather 2. Assemble Materials (PPE, Spill Kit, Waste Bins) Prep->Gather Don 3. Don Full PPE Gather->Don Weigh 4. Weigh Compound (Inside Fume Hood) Don->Weigh Transfer 5. Transfer to Vessel (Minimize Dust) Weigh->Transfer Clean 6. Clean Work Area & Tools Transfer->Clean Dispose 7. Dispose of Consumables (Weigh Boat, Wipes) Clean->Dispose Doff 8. Doff PPE Carefully Dispose->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling solid chemical compounds.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. All waste generated from handling this compound is considered hazardous.

  • Solid Waste: This includes the compound itself, any contaminated weigh boats, gloves, disposable gowns, and cleaning materials. This waste must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is used to make a solution, the resulting solution and any subsequent solvent rinses must be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Disposal Method: The ultimate disposal method for chlorinated compounds is typically high-temperature incineration by a licensed chemical waste management company.[8][9] Never dispose of this chemical down the drain or in regular trash.[9]

G cluster_waste_type cluster_containers cluster_disposal Start Waste Generated Solid Contaminated Solid (Gloves, Wipes, Powder) Start->Solid Liquid Contaminated Liquid (Solutions, Rinses) Start->Liquid SolidBin Halogenated Solid Waste Bin Solid->SolidBin LiquidBin Halogenated Liquid Waste Bin Liquid->LiquidBin Pickup Arrange for Pickup by Licensed Waste Contractor SolidBin->Pickup LiquidBin->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Waste disposal decision workflow.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[5] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand). Sweep up the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.

References

  • National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.